Tempalgin
Description
Properties
CAS No. |
39296-38-3 |
|---|---|
Molecular Formula |
C29H41N4NaO8S2 |
Molecular Weight |
660.8 g/mol |
IUPAC Name |
sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;4-methylbenzenesulfonic acid;2,2,6,6-tetramethylpiperidin-4-one |
InChI |
InChI=1S/C13H17N3O4S.C9H17NO.C7H8O3S.Na/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;1-8(2)5-7(11)6-9(3,4)10-8;1-6-2-4-7(5-3-6)11(8,9)10;/h4-8H,9H2,1-3H3,(H,18,19,20);10H,5-6H2,1-4H3;2-5H,1H3,(H,8,9,10);/q;;;+1/p-1 |
InChI Key |
JVNWLLCGJOFAED-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1(CC(=O)CC(N1)(C)C)C.[Na+] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1(CC(=O)CC(N1)(C)C)C.[Na+] |
Synonyms |
tempalgin |
Origin of Product |
United States |
Foundational & Exploratory
mechanism of action of metamizole and triacetonamine combination
An In-depth Technical Guide on the Core Mechanism of Action of the Metamizole and Triacetonamine Combination
Introduction
Metamizole, also known as dipyrone, is a non-opioid analgesic with potent pain-relieving, fever-reducing, and spasmolytic properties.[1] Its use in combination with other active compounds aims to enhance its therapeutic efficacy and broaden its clinical applications. One such combination pairs metamizole with triacetonamine (as triacetonamine-4-toluenesulfonate, also known as tempidone), a compound recognized for its anxiolytic effects.[2][3][4] This technical guide provides a detailed examination of the individual mechanisms of action of metamizole and triacetonamine and elucidates the synergistic interaction that defines their combined therapeutic effect. The content herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Action: Metamizole
Metamizole is a prodrug that is not pharmacologically active until it is hydrolyzed in the gastrointestinal tract into its primary active metabolite, 4-methylaminoantipyrine (MAA).[2][5][6] MAA is further metabolized in the liver to a second active metabolite, 4-aminoantipyrine (AA).[2][4][5][7] The analgesic effects of metamizole are complex and multifactorial, involving both central and peripheral pathways.[8]
Core Mechanisms
-
Cyclooxygenase (COX) Inhibition : The primary mechanism is believed to be the inhibition of prostaglandin synthesis in the central nervous system (CNS).[2][4][9] Metamizole's metabolites are thought to preferentially inhibit the COX-3 isoform, which is predominantly found in the brain and spinal cord, explaining its strong analgesic and antipyretic effects with fewer gastrointestinal side effects compared to traditional NSAIDs that target COX-1 and COX-2 systemically.[6][10][11]
-
Endocannabinoid System Activation : The active metabolite AA has been shown to exert its effects through the activation of cannabinoid receptor type 1 (CB1), contributing to the overall analgesic profile.[10][11]
-
Opioidergic System Modulation : Evidence suggests that metamizole's mechanism also involves the activation of the endogenous opioidergic system, further contributing to its pain-relieving capabilities.[8][10]
-
Spasmolytic Action : Metamizole exhibits spasmolytic (muscle-relaxing) properties, which are associated with an inhibited release of intracellular calcium ions.[3]
Signaling Pathway of Metamizole
The following diagram illustrates the key pathways involved in metamizole's mechanism of action.
Quantitative Data: COX Inhibition
The inhibitory potency of metamizole on COX isoforms has been quantified in various experimental settings. The data highlights a notable difference between its effects on purified enzymes versus intact cellular systems.
| Experimental System | Target | IC50 (µg/mL) | Reference |
| Purified Enzymes | COX-1 | ~150 | [12] |
| COX-2 | ~150 | [12] | |
| Intact Bovine Aortic Endothelial Cells | COX-1 | 1730 ± 150 | [12] |
| Intact Human Platelets | COX-1 | 486 ± 56 | [12] |
| Intact Murine Macrophages (LPS-activated) | COX-2 | 12 ± 1.8 | [12] |
| Intact Human Leukocytes (LPS-activated) | COX-2 | 21 ± 2.9 | [12] |
Mechanism of Action: Triacetonamine
Triacetonamine, in the form of triacetonamine-4-toluenesulfonate (tempidone), serves as the anxiolytic component in this combination.[1] Its primary role is to modulate the psychological and emotional aspects of pain.
Core Mechanisms
-
Anxiolytic Activity : Tempidone has a pronounced anxiolytic (tranquilizing) effect, which alleviates states of anxiety, fear, and tension that often accompany pain.[2][4] This action on the emotional component of pain is a key contributor to the overall therapeutic effect.[4][9]
-
Central N-Anticholinergic Effect : The compound is described as having a central N-anticholinergic effect, which may contribute to its sedative and motor excitement-reducing properties.[2][4]
Conceptual Pathway of Triacetonamine
The diagram below outlines the proposed mechanism by which triacetonamine contributes to the overall therapeutic effect.
Combined Mechanism of Action and Synergy
The combination of metamizole and triacetonamine results in a synergistic effect where the analgesic properties of metamizole are significantly enhanced and prolonged.[2][4] Product literature suggests that triacetonamine strengthens and prolongs the analgesic effect of metamizole by 2-3 times.[1]
This synergy is primarily pharmacodynamic. Triacetonamine's anxiolytic action reduces the emotional and psychological distress associated with pain, thereby lowering the overall pain perception.[13] By calming the patient and reducing motor excitement, it allows the direct analgesic mechanisms of metamizole to be more effective. There is currently no strong evidence to suggest a significant pharmacokinetic interaction (e.g., altered metabolism of metamizole by triacetonamine). Pharmacokinetic studies show that tempidone is absorbed and excreted largely unchanged, while metamizole undergoes its typical hydrolysis and metabolism.[2][4]
Logical Relationship of Synergy
The following workflow illustrates the synergistic relationship between the two compounds.
Experimental Protocols
Standard preclinical models are used to evaluate the analgesic and anxiolytic properties of compounds like metamizole and triacetonamine.
Hot Plate Test for Central Analgesia
This test is used to evaluate the efficacy of centrally acting analgesics.[14][15]
-
Objective : To measure the latency of a thermal pain response in rodents.
-
Apparatus : A hot plate apparatus consisting of a heated metal surface maintained at a constant temperature (typically 52-55°C) and an open-ended transparent cylinder to confine the animal.[15][16]
-
Procedure :
-
Acclimatize the animal (e.g., mouse or rat) to the testing room for at least 30-60 minutes.[15][17]
-
Administer the test compound (e.g., metamizole, combination) or vehicle control at a predetermined time before the test.
-
Gently place the animal on the heated surface of the hot plate and immediately start a timer.
-
Observe the animal for nocifensive behaviors, such as licking a hind paw or jumping. The time from placement until the first definitive response is recorded as the response latency.[14][16]
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage. If the animal does not respond within this time, it is removed, and the cut-off time is recorded.
-
-
Endpoint : An increase in response latency compared to the control group indicates an analgesic effect.
Acetic Acid-Induced Writhing Test for Peripheral Analgesia
This model is used to screen for peripherally acting analgesics by inducing visceral pain.[18][19]
-
Objective : To quantify the number of abdominal constrictions (writhes) following the injection of an irritant.
-
Procedure :
-
Group and weigh the experimental animals (typically mice).[20]
-
Administer the test compound or vehicle control orally or intraperitoneally.
-
After a set absorption period (e.g., 30 minutes), inject a dilute solution of acetic acid (e.g., 0.7%, 10 mL/kg) intraperitoneally to each animal.[20]
-
Immediately place the animal in an individual observation chamber.
-
After a brief latency period (e.g., 5 minutes), count the number of writhes (a characteristic stretching posture) over a defined period (e.g., 10-20 minutes).[19][20]
-
-
Endpoint : A statistically significant reduction in the number of writhes in the drug-treated group compared to the vehicle control group indicates analgesia. The percentage of inhibition is calculated using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100
Conclusion
The combination of metamizole and triacetonamine represents a rational therapeutic strategy that targets both the physiological and psychological dimensions of pain. Metamizole provides potent, centrally mediated analgesia through a multi-target mechanism involving inhibition of prostaglandin synthesis and modulation of the endocannabinoid and opioidergic systems. Triacetonamine complements this action through its distinct anxiolytic and central anticholinergic properties, which reduce the emotional distress associated with pain. The resulting synergy leads to an enhanced and prolonged analgesic effect. While quantitative data on the precise magnitude of this synergy is limited in peer-reviewed literature, the established mechanisms of the individual components provide a strong basis for their combined clinical utility. Further research employing standardized preclinical models would be valuable to precisely quantify the pharmacodynamic potentiation and further delineate the synergistic interaction between these two compounds.
References
- 1. drdoping.com [drdoping.com]
- 2. vev.icu [vev.icu]
- 3. pillintrip.com [pillintrip.com]
- 4. mysalve.com [mysalve.com]
- 5. Novel bioactive metabolites of dipyrone (metamizol) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rxeli.com [rxeli.com]
- 8. Metamizole (dipyrone) for multimodal analgesia in postoperative pain in adults | Dizner-Gołąb | Palliative Medicine in Practice [journals.viamedica.pl]
- 9. Tablets Tempalgin buy online [medication-house.com]
- 10. Metamizole - Wikipedia [en.wikipedia.org]
- 11. Metamizole | C13H17N3O4S | CID 3111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound in pregnancy: Instructions [iliveok.com]
- 14. Hot plate test - Wikipedia [en.wikipedia.org]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. Hot plate test [panlab.com]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rjptsimlab.com [rjptsimlab.com]
- 20. EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING ACETIC ACID INDUCED WRITHING TEST IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]
The Synergistic Core of Tempalgin: A Technical Guide to the Combined Analgesic Effects of Metamizole and Triacetonamine-4-Toluenesulfonate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the synergistic analgesic effects of the core components of Tempalgin: metamizole and triacetonamine-4-toluenesulfonate (tempidon). The combination of these two active pharmaceutical ingredients presents a unique approach to pain management, leveraging a multi-faceted mechanism of action that targets both the physiological and psychological components of pain. This document provides a comprehensive overview of the individual pharmacological profiles of metamizole and tempidon, explores the theoretical basis for their synergistic interaction, presents available quantitative data, outlines detailed experimental protocols for analgesic assessment, and visualizes the key signaling pathways involved.
Introduction to the Components
This compound is a combination analgesic that integrates the potent pain-relieving and fever-reducing properties of metamizole with the anxiolytic and potentiating effects of tempidon.[1][2] This dual-action formulation is designed to provide comprehensive relief from various types of pain, particularly when accompanied by anxiety and tension.[3]
-
Metamizole (Sodium Salt): A non-opioid analgesic from the pyrazolone group, metamizole is known for its strong analgesic and antipyretic effects, with weaker anti-inflammatory and spasmolytic properties.[4][5] It is a prodrug that is hydrolyzed in the gastrointestinal tract to its active metabolites, 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AA).[3]
-
Triacetonamine-4-toluenesulfonate (Tempidon): This component is a tranquilizer with anxiolytic properties.[3][6] It is reported to possess a central N-anticholinergic effect, which contributes to its sedative action and its ability to enhance and prolong the analgesic effects of metamizole.[3][7]
Mechanisms of Action
The synergistic effect of this compound's components arises from their distinct yet complementary mechanisms of action, targeting multiple pathways involved in pain perception and processing.
Metamizole: A Multi-Target Analgesic
Metamizole's analgesic action is complex and not fully elucidated, but it is understood to involve both central and peripheral mechanisms:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Metamizole and its metabolites are thought to inhibit COX enzymes, particularly COX-3 in the central nervous system (CNS), which is involved in the synthesis of prostaglandins that mediate pain and fever.[4][5] Its activity against peripheral COX-1 and COX-2 is less pronounced, which may account for its favorable gastrointestinal safety profile compared to traditional NSAIDs.[8]
-
Modulation of the Endocannabinoid System: The active metabolites of metamizole can be conjugated to arachidonic acid, forming compounds that can activate cannabinoid receptor 1 (CB1).[8] This activation in the CNS contributes to its analgesic effects.
-
Interaction with the Opioidergic System: Metamizole's analgesic properties are also linked to the activation of the endogenous opioidergic system.[5][9] This interaction may contribute to its potent pain-relieving capabilities.
Tempidon: Anxiolysis and Analgesic Potentiation
Tempidon's primary role in this compound is to alleviate the anxiety and emotional stress that often accompany pain, and to potentiate the analgesic effect of metamizole.[2][3] Its mechanism is thought to involve:
-
Central Depressive and Anxiolytic Effects: Tempidon acts on the CNS to reduce anxiety, fear, and tension.[3][6] This effect is beneficial in pain states where psychological distress can exacerbate the perception of pain.
-
Central N-Anticholinergic Action: Tempidon is described as having a central N-anticholinergic effect.[3][7] The cholinergic system is known to play a significant role in pain modulation. By acting on cholinergic pathways, tempidon may influence the processing of pain signals in the CNS.
Synergistic Interaction: A Theoretical Framework
The synergy between metamizole and tempidon is likely a result of the convergence of their distinct mechanisms on the complex network of pain signaling. While direct quantitative studies on their specific interaction are limited in the public domain, a strong theoretical basis for their synergy can be constructed.
Tempidon's anxiolytic effect can reduce the affective component of pain, thereby lowering the overall pain experience. Psychologically, a calmer state can increase pain tolerance. Pharmacologically, the central anticholinergic action of tempidon may modulate nociceptive transmission in the brain and spinal cord, creating a more favorable environment for metamizole's analgesic action. This could involve interactions with descending pain-modulating pathways that are also influenced by the opioidergic and endocannabinoid systems, which are targeted by metamizole.
The potentiation of metamizole's analgesia by tempidon allows for effective pain relief at potentially lower doses of metamizole, which could reduce the risk of dose-dependent side effects.[3][7]
Quantitative Data on Analgesic Effects
Table 1: Analgesic Efficacy of Metamizole in Animal Models
| Experimental Model | Species | Metamizole Dose | Effect | Reference |
| Scalpel Incision Test | Rat | 250 mg/kg | 65.2% pain reduction at 1 hour | [10] |
| 500 mg/kg | 91.3% pain reduction at 1 hour | [10] | ||
| Carrageenan Test | Rat | 250 mg/kg | 72.3% pain reduction at 1 hour | [10] |
| 500 mg/kg | 86.1% pain reduction at 1 hour | [10] | ||
| Acetic Acid Writhing Test | Mouse | 1-316 mg/kg (i.p.) | ED50: 84.5 ± 22.7 mg/kg | [11][12] |
Experimental Protocols
To rigorously evaluate the synergistic analgesic effects of metamizole and tempidon, a combination of established preclinical pain models can be employed.
Writhing Test for Visceral Pain
This model is used to assess the analgesic activity of compounds against chemically-induced visceral pain.
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Animals are divided into groups: vehicle control, metamizole alone (various doses), tempidon alone (various doses), and metamizole-tempidon combination (in fixed-dose ratios).
-
Drugs are administered intraperitoneally (i.p.) or orally (p.o.).
-
After a set pretreatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected i.p. to induce writhing (abdominal constrictions).
-
The number of writhes is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: The percentage of analgesic protection is calculated for each group compared to the control. Dose-response curves are generated to determine the ED50 for each compound and the combination. Isobolographic analysis can then be applied to determine the nature of the interaction (synergistic, additive, or antagonistic).
Hot Plate Test for Central Analgesia
This method is used to evaluate the response to thermal pain and is sensitive to centrally acting analgesics.
-
Animals: Male Wistar rats (150-200 g).
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
The basal reaction time of each animal (latency to lick a hind paw or jump) is recorded before drug administration.
-
Animals are treated with the vehicle, metamizole, tempidon, or the combination.
-
The reaction time is measured at regular intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration. A cut-off time is set (e.g., 30 seconds) to prevent tissue damage.
-
-
Data Analysis: The increase in latency time is calculated as a percentage of the maximum possible effect (%MPE).
Visualization of Pathways and Workflows
Signaling Pathways
The following diagram illustrates the proposed convergent signaling pathways for the analgesic action of metamizole and the modulatory effects of tempidon.
Caption: Convergent signaling pathways of metamizole and tempidon.
Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the synergistic analgesic effects of metamizole and tempidon using the writhing test and isobolographic analysis.
Caption: Experimental workflow for synergy assessment.
Conclusion
The combination of metamizole and triacetonamine-4-toluenesulfonate in this compound represents a rational approach to pain management that addresses both the sensory-discriminative and affective-motivational dimensions of pain. The multi-target analgesic mechanisms of metamizole, coupled with the anxiolytic and potentiating effects of tempidon via its central actions, provide a strong basis for their synergistic interaction. While further quantitative in-vivo studies are warranted to fully elucidate the extent of this synergy, the existing pharmacological data and theoretical framework support the clinical utility of this combination for effective and comprehensive pain relief. This guide provides a foundational understanding for researchers and drug development professionals interested in the further exploration and application of such synergistic analgesic formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Analgesic and Antineuropathic Drugs Acting Through Central Cholinergic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotine potentiates morphine antinociception: a possible cholinergic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological studies of some central effects of tempidon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular, Cellular and Circuit Basis of Cholinergic Modulation of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Additive or synergistic analgesic effect of metamizole on standard pain treatment at home after arthroscopic shoulder surgery: A randomised controlled superiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular, Cellular and Circuit Basis of Cholinergic Modulation of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metamizole (dipyrone) for multimodal analgesia in postoperative pain in adults | Dizner-Gołąb | Palliative Medicine in Practice [journals.viamedica.pl]
- 11. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isobolographic analysis of interactions – a pre-clinical perspective [jpccr.eu]
Anxiolytic Properties of Triacetonamine-p-toluenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triacetonamine-p-toluenesulfonate, also known by the brand name Tempidone, is a compound that has been identified as possessing notable anxiolytic and sedative properties. It is a key component in the combination drug Tempalgin, where it is used to alleviate anxiety, fear, and tension associated with pain. This technical guide provides a comprehensive overview of the available scientific information regarding the anxiolytic effects of triacetonamine-p-toluenesulfonate, including its mechanism of action, pharmacological properties, and clinical applications. Due to a scarcity of dedicated preclinical and clinical studies on its standalone anxiolytic effects, this document synthesizes information from product descriptions and related pharmacological literature.
Introduction
Triacetonamine-p-toluenesulfonate (Tempidone) is a derivative of triacetonamine, a synthetic piperidine compound. While the parent molecule, triacetonamine, is a versatile building block in organic synthesis, its p-toluenesulfonate salt has been found to exhibit effects on the central nervous system (CNS).[1] Specifically, it is recognized for its anxiolytic and sedative actions.[2][3][4] This guide aims to consolidate the existing, albeit limited, data on the anxiolytic properties of this compound to support further research and drug development efforts.
Quantitative Data Summary
| Parameter | Value/Description | Source(s) |
| Compound Name | Triacetonamine-p-toluenesulfonate | [5] |
| Synonyms | Tempidone, 2,2,6,6-Tetramethyl-4-piperidone p-toluenesulfonate | [5] |
| Anxiolytic Effects | Possesses pronounced anxiolytic activity; eliminates the state of anxiety, fear, and tension; reduces motor excitement. | [2][3][5] |
| Sedative Effects | Potentiates the sedative effect of hypnotics, general anesthetics, and narcotic and non-narcotic analgesics. | [2][3] |
| Clinical Application | Used in the combination drug "this compound" for the short-term symptomatic treatment of mild to moderate pain, particularly when accompanied by anxiety and tension. | [2][4][5][6] |
| Dosage in Combination Product (this compound) | 20 mg per tablet | [5] |
Mechanism of Action
The primary mechanism of action attributed to the anxiolytic effects of triacetonamine-p-toluenesulfonate is its action on the central cholinergic system. It is described as having a central N-cholinolytic effect and acting as a neuronal nicotinic acetylcholine receptor (nAChR) antagonist.[2] By blocking these receptors, it is believed to reduce neuronal excitability in pathways associated with anxiety and arousal.
Figure 1: Proposed antagonistic action on nicotinic acetylcholine receptors.
Experimental Protocols
Detailed experimental protocols from studies specifically investigating the anxiolytic properties of triacetonamine-p-toluenesulfonate are not available in the reviewed literature. However, standard preclinical models for assessing anxiolytic activity in rodents could be employed for future investigations. A general workflow for such a study is outlined below.
Figure 2: General workflow for preclinical anxiolytic screening.
A typical protocol would involve the following steps:
-
Animal Models: Adult male mice or rats are commonly used. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. They should be acclimatized to the housing facility for at least one week before the experiment.
-
Drug Administration: Triacetonamine-p-toluenesulfonate would be dissolved in a suitable vehicle (e.g., saline or distilled water) and administered intraperitoneally or orally at various doses. A vehicle control group and a positive control group (e.g., administered with a known anxiolytic like diazepam) should be included.
-
Behavioral Assays:
-
Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
-
Open Field Test (OFT): This assay assesses exploratory behavior and general locomotor activity. Anxiolytic drugs may increase exploration in the center of the open field, while sedative effects might be indicated by a decrease in overall locomotion.
-
Light-Dark Box Test: This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment. Anxiolytic agents are expected to increase the time spent in the light compartment.
-
-
Data Analysis: The data from the behavioral tests should be analyzed using appropriate statistical methods, such as one-way analysis of variance (ANOVA) followed by post-hoc tests, to compare the effects of different doses of triacetonamine-p-toluenesulfonate with the control groups.
Pharmacokinetics
Limited pharmacokinetic data for Tempidone is available. It is reported to be resorbed in the upper gastrointestinal tract after oral administration.[2] A significant portion of the administered dose is excreted unchanged in the urine.[2]
Safety and Toxicology
Specific toxicology studies focusing on the anxiolytic use of triacetonamine-p-toluenesulfonate are not detailed in the available sources. The safety data sheet for the parent compound, 2,2,6,6-Tetramethyl-4-piperidone, indicates that it is harmful if swallowed and may cause skin and eye irritation.[7][8] It is important to note that this information pertains to the raw chemical and not the formulated pharmaceutical product. In its clinical use within this compound, it is intended for short-term administration.[2]
Conclusion and Future Directions
Triacetonamine-p-toluenesulfonate (Tempidone) is a compound with stated anxiolytic and sedative properties, likely mediated through central cholinergic antagonism. Its clinical use in combination with an analgesic suggests a role in managing anxiety associated with pain. However, there is a clear and significant gap in the scientific literature regarding its standalone anxiolytic efficacy, dose-response relationship, and safety profile for this indication.
Future research should focus on:
-
Conducting rigorous preclinical studies using established animal models of anxiety to quantify the anxiolytic-like effects of triacetonamine-p-toluenesulfonate as a single agent.
-
Elucidating the precise molecular targets and signaling pathways involved in its anxiolytic action.
-
Performing well-controlled clinical trials to evaluate its efficacy and safety for the treatment of various anxiety disorders, independent of its use in a combination product for pain.
Such studies are essential to fully characterize the therapeutic potential of triacetonamine-p-toluenesulfonate as a novel anxiolytic agent.
References
- 1. africaresearchconnects.com [africaresearchconnects.com]
- 2. vev.icu [vev.icu]
- 3. uapothecary.com [uapothecary.com]
- 4. usaapteka.com [usaapteka.com]
- 5. globalhealthe.com [globalhealthe.com]
- 6. pillintrip.com [pillintrip.com]
- 7. echemi.com [echemi.com]
- 8. 2,2,6,6-Tetramethyl-4-piperidone(826-36-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
An In-depth Technical Guide to the Chemical Synthesis and Purification of Triacetonamine
For Researchers, Scientists, and Drug Development Professionals
Triacetonamine, scientifically known as 2,2,6,6-tetramethyl-4-piperidone, is a critical chemical intermediate with significant industrial applications. It serves as a primary precursor for the synthesis of Hindered Amine Light Stabilizers (HALS), which are essential for preventing the degradation of polymers.[1][2] Additionally, it is a key starting material for producing stable nitroxyl radicals like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy), widely used as a catalyst in selective oxidation reactions.[2][3] Its versatile piperidine structure also makes it a valuable building block in the development of pharmaceuticals and agrochemicals.[1][4] This technical guide provides a comprehensive overview of the chemical synthesis and purification of triacetonamine, focusing on prevalent methodologies, experimental protocols, and optimization strategies.
Chemical Synthesis of Triacetonamine
The most common and industrially viable method for synthesizing triacetonamine is the condensation reaction of acetone and ammonia.[1] This process involves the reaction of three molecules of acetone with one molecule of ammonia, typically in the presence of a catalyst, to form the heterocyclic ketone.[5] The reaction mechanism is complex, proceeding through several intermediates, including diacetone alcohol, mesityl oxide, and diacetonamine.[5]
Various catalytic systems have been developed to improve the efficiency and selectivity of this reaction. These can be broadly categorized into batch and continuous processes.
Batch Synthesis Processes
Batch synthesis is a commonly employed method at both laboratory and industrial scales. It typically involves reacting acetone and ammonia in a sealed vessel, such as an autoclave, under controlled temperature and pressure.[6][7]
A variety of catalysts are effective in batch synthesis, including:
-
Lewis acids and protonic acids: Catalysts such as calcium chloride, ammonium chloride, and sulfuric acid are frequently used.[8]
-
Other catalysts: Halogenated aliphatic hydrocarbons, organic carboxylic acid halides, and dimethyl sulfate have also been reported.[8]
The choice of catalyst can significantly impact the reaction rate, yield, and byproduct formation. For instance, while halide-containing catalysts are effective, they can be corrosive to steel reactors.[6] Non-halide alternatives like ammonium nitrate can mitigate this issue.[6]
Table 1: Comparison of Batch Synthesis Conditions for Triacetonamine
| Catalyst | Acetone:Ammonia Molar Ratio | Temperature (°C) | Reaction Time (hours) | Pressure (atm) | Yield (%) | Reference |
| Ammonium Nitrate | 6.85:1 | 60-65 | 6 | - | 76 | [7] |
| Ammonium Nitrate | 7.9:1 | 60-65 | 4 | - | 70 | [7] |
| Ammonium Chloride | 4.4:1 | 60-65 | 6 | - | 73 | [7] |
| Calcium Chloride & Ammonium Nitrate | 6.85:1 | 80 | 4 | - | 75 | [7] |
Continuous Synthesis Processes
Continuous flow processes offer several advantages for large-scale industrial production, including improved heat and mass transfer, better process control, and potentially higher throughput. In the context of triacetonamine synthesis, continuous methods often utilize a fixed-bed reactor packed with a solid catalyst.
A notable example is the use of cation-exchange resins, such as NKC-9 resin, as a heterogeneous catalyst.[8] This approach allows for the continuous feeding of reactants and collection of the product stream, simplifying downstream processing.
Table 2: Optimized Conditions for Continuous Synthesis of Triacetonamine using NKC-9 Resin
| Parameter | Optimal Value |
| Acetone:Ammonia Molar Ratio | 6:1 |
| Acetone Flow Rate (mL/min) | 0.26 |
| Gas Hour Space Velocity (GHSV) (h⁻¹) | 20.7 |
| Reaction Temperature (°C) | 60 |
| Acetone Conversion (%) | ~60 |
| Triacetonamine Selectivity (%) | ~67 |
Data sourced from a study on continuous synthesis over NKC-9 resin.[8]
Synthesis Pathways and Experimental Workflow
The following diagrams illustrate the general chemical pathways for triacetonamine synthesis and a typical experimental workflow.
Caption: Simplified reaction pathway for the synthesis of triacetonamine.
Caption: General experimental workflow for triacetonamine synthesis and purification.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of triacetonamine.
Laboratory-Scale Batch Synthesis using Calcium Chloride
This protocol outlines a common laboratory procedure for the synthesis of triacetonamine.[5]
Materials and Reagents:
-
Acetone (ACS grade)
-
Aqueous ammonia solution (25-28%)
-
Anhydrous calcium chloride
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Brine (saturated NaCl solution)
Equipment:
-
Three-necked round-bottom flask (1 L) with a mechanical stirrer, dropping funnel, and thermometer
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a 1 L three-necked round-bottom flask, combine 435 g (7.5 moles) of acetone and 20 g of anhydrous calcium chloride.[5]
-
Addition of Ammonia: Cool the mixture to 10-15 °C using an ice-water bath. While stirring vigorously, add 45 g (3.8 moles) of a 25-28% aqueous ammonia solution dropwise over 2-3 hours, ensuring the temperature remains below 20 °C.[5]
-
Reaction Period: After the addition is complete, continue stirring the mixture at room temperature for 20-24 hours. The mixture will become a yellowish slurry.[5]
-
Initial Work-up: Filter the slurry to remove the calcium chloride, and wash the filter cake with a small amount of acetone.[5]
-
Distillation: Distill the filtrate at atmospheric pressure to remove unreacted acetone until the vapor temperature reaches 100 °C.[5]
-
Extraction: Cool the residue to room temperature and extract it with diethyl ether (3 x 100 mL).[5] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[5]
-
Purification: Remove the solvent using a rotary evaporator. Purify the crude product by vacuum distillation, collecting the fraction that boils at 95-100 °C at 20 mmHg.[5] For higher purity, the distilled product can be recrystallized from petroleum ether to yield triacetonamine hydrate as a white crystalline solid.[5]
Large-Scale Batch Synthesis using Ammonium Nitrate
This protocol is adapted from an example of a large-scale batch process.[6][7]
Materials and Reagents:
-
Acetone
-
Ammonium nitrate
-
Gaseous ammonia
-
Sodium hydroxide (flakes)
Equipment:
-
Autoclave with stirring and temperature control
Procedure:
-
Reaction Setup: Charge an autoclave with 3500 g of acetone and 60 g of ammonium nitrate.[7]
-
Addition of Ammonia: Seal the autoclave and introduce 150 g of gaseous ammonia.[7]
-
Reaction Period: Heat the mixture to 60-65 °C while stirring and maintain these conditions for six hours.[6][7]
-
Work-up: Cool the autoclave to room temperature and carefully vent any excess pressure.[6] Add 50 g of sodium hydroxide flakes and stir for 30 minutes at 20-25 °C.[7] Separate the aqueous layer.[7]
-
Purification: The resulting organic solution contains triacetonamine, which can be isolated by distillation.[7]
Purification of Triacetonamine
The crude product from the synthesis typically contains unreacted starting materials, intermediates, and byproducts such as diacetone alcohol, mesityl oxide, and acetonine.[6] Effective purification is crucial to obtain high-purity triacetonamine.
Common Purification Techniques:
-
Distillation: This is the most prevalent method for purification.[6] Fractional distillation under vacuum is often employed to separate triacetonamine from higher and lower boiling point impurities.[1][5]
-
Crystallization: For achieving very high purity, crystallization can be used.[5] Triacetonamine can be precipitated as its hydrate from a concentrated solution.[6]
-
Extraction: Liquid-liquid extraction can be used as an initial purification step to remove certain impurities before final distillation.[5][6]
The presence of byproducts with boiling points close to that of triacetonamine can make purification by distillation challenging and costly on a large scale.[6] Therefore, optimizing the synthesis to minimize byproduct formation is a key strategy for efficient production.[6]
Conclusion
The synthesis of triacetonamine from acetone and ammonia is a well-established and industrially significant process.[1] A thorough understanding of the reaction mechanism, the influence of catalysts, and the optimization of reaction conditions are paramount for achieving high yields and purity. Both batch and continuous processes offer viable routes for production, with the choice depending on the desired scale and available infrastructure. Effective purification, primarily through distillation and crystallization, is essential to meet the stringent quality requirements for its diverse applications in polymer stabilization, organic synthesis, and pharmaceutical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. africaresearchconnects.com [africaresearchconnects.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US4536581A - Process for preparing 2,2,6,6-tetramethyl-4-piperidone - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
molecular structure and properties of metamizole sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metamizole sodium, also known as dipyrone, is a pyrazolone derivative with potent analgesic, antipyretic, and spasmolytic properties.[1][2] First synthesized in 1920, it has been a widely used non-opioid analgesic in many parts of the world for the management of severe pain, fever, and smooth muscle spasms where other treatments are inadequate.[1][3] Metamizole itself is a prodrug, rapidly hydrolyzed in the gastrointestinal tract to its primary active metabolite, 4-methylaminoantipyrine (4-MAA), which is then further metabolized to other active and inactive compounds.[4][5] This guide provides an in-depth overview of the molecular structure, physicochemical properties, and pharmacological characteristics of metamizole sodium, intended for a scientific audience.
Molecular Structure and Physicochemical Properties
Metamizole sodium is the sodium salt of [(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonic acid.[5][6] Its structure is characterized by a central pyrazolone ring, a feature it shares with other analgesics like phenazone and aminopyrine.
Chemical Structure
-
IUPAC Name: sodium [(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate[6]
-
CAS Number: 68-89-3[6]
Physicochemical Data
A summary of the key physicochemical properties of metamizole sodium is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Weight | 333.34 g/mol | [6][7] |
| Appearance | White or almost white crystalline powder | [2][3] |
| Melting Point | 227 °C | [8] |
| Solubility | Very soluble in water; Soluble in ethanol; Practically insoluble in dichloromethane. Soluble in DMSO (≥10 mg/ml) and PBS (pH 7.2) (≥10 mg/ml). | [2][9] |
| pKa (Strongest Acidic) | -1.4 (Predicted) | [1] |
| logP | -0.4 (Predicted) | [1] |
Analytical and Spectroscopic Data
The characterization and quantification of metamizole sodium are crucial for quality control and research purposes. Various analytical techniques are employed to elucidate its structure and determine its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used method for the simultaneous estimation and determination of related substances in metamizole sodium formulations.
Experimental Protocol: HPLC for Purity Determination
-
Objective: To separate and quantify metamizole sodium and its impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Xtimate C18 (250 mm × 4.6 mm, 5 μm) or Inertsil ODS 3V C-18.[10][11]
-
Mobile Phase: A mixture of phosphate buffer (6.0 g sodium dihydrogen phosphate and 1 ml triethylamine in 1000 ml water, adjusted to pH 7.0 with sodium hydroxide solution) and methanol in a ratio of 75:25 (v/v).[10]
-
Flow Rate: 1.0 ml/min.[10]
-
Detection: UV at 254 nm.[10]
-
Column Temperature: 30 °C.[10]
-
Injection Volume: 5 μl.[10]
-
Sample Preparation:
-
For injection formulations, dilute the sample appropriately with the mobile phase.
-
For tablets, accurately weigh and powder the tablets. Dissolve a quantity of the powder equivalent to a known amount of metamizole sodium in a suitable solvent (e.g., methanol), sonicate to ensure complete dissolution, and filter through a 0.45 µm membrane filter before injection.[11]
-
Spectroscopic Analysis
3.2.1. Infrared (IR) Spectroscopy
FTIR spectroscopy is a valuable tool for the identification of metamizole sodium by analyzing its characteristic vibrational frequencies.
Experimental Protocol: FTIR Analysis (KBr Pellet Method)
-
Objective: To obtain the infrared spectrum of solid metamizole sodium.
-
Instrumentation: A Fourier Transform Infrared Spectrophotometer.
-
Sample Preparation (KBr Pellet):
-
Data Acquisition:
-
Characteristic Peaks: The FTIR spectrum of metamizole sodium exhibits specific absorption bands corresponding to its functional groups, including C=O stretching, C=C vibration, O=S=O stretching, and S-O stretching.[15] Key wavenumbers for metamizole have been identified at 1649.3 cm⁻¹, 1623.3 cm⁻¹, and 1589.7 cm⁻¹.[14]
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of metamizole sodium.
Experimental Protocol: ¹H NMR Spectroscopy
-
Objective: To obtain the proton NMR spectrum of metamizole sodium for structural elucidation.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300-500 MHz).
-
Sample Preparation:
-
Accurately weigh a small amount of metamizole sodium monohydrate (e.g., 1.39 mg).[16]
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 1.5 ml Eppendorf tube. An internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be added for chemical shift referencing (0 ppm).[16][17]
-
Thoroughly mix the solution using a vortex mixer until complete dissolution.[16]
-
Transfer an appropriate volume (e.g., 500 µl) of the solution to a 5 mm NMR tube.[16]
-
-
Data Acquisition:
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of metamizole and its metabolites.
Experimental Protocol: LC-MS/MS for Metabolite Analysis
-
Objective: To identify and quantify metamizole metabolites in biological matrices.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[11][18]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Sample Preparation (from plasma):
Synthesis of Metamizole Sodium
The synthesis of metamizole sodium is a multi-step process that typically starts from 4-aminoantipyrine.
Workflow for the Synthesis of Metamizole Sodium
Caption: A simplified workflow for the synthesis of metamizole sodium.
Detailed Synthesis Steps:
A common synthetic route involves the reaction of 4-methylaminoantipyrine (4-MAA) with formaldehyde and sodium bisulfite.[22] The synthesis of the precursor 4-MAA can be achieved from 4-aminoantipyrine. One method involves the reaction of 4-aminoantipyrine with benzaldehyde, followed by reduction and subsequent methylation.[23] A more direct approach for the final step is the Mannich-type reaction where 4-MAA is reacted with formaldehyde and sodium bisulfite in an aqueous medium.[22]
Pharmacological Properties
Metamizole exerts its therapeutic effects through a complex and multifaceted mechanism of action that is not yet fully elucidated. It is known to act on both central and peripheral pathways.
Mechanism of Action
The primary mechanisms of action of metamizole and its active metabolites include:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Metamizole and its metabolites inhibit COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis.[10] This inhibition is thought to be a key contributor to its analgesic and antipyretic effects. Some evidence suggests a preferential inhibition of COX-3, a splice variant of COX-1 found predominantly in the central nervous system.[8]
-
Activation of the Endocannabinoid System: The metabolites of metamizole can be conjugated with arachidonic acid in the brain to form compounds that can bind to and activate cannabinoid receptors (CB1).[5][24]
-
Interaction with the Opioid System: Metamizole appears to activate endogenous opioid pathways, although it does not directly bind to opioid receptors.[25][26] This may involve the stimulation of the release of endogenous opioid peptides.
-
Modulation of TRP Channels: The active metabolites 4-MAA and 4-AA have been shown to activate and sensitize transient receptor potential ankyrin 1 (TRPA1) and transient receptor potential vanilloid 1 (TRPV1) channels.[27]
Signaling Pathways Involved in Metamizole's Analgesic Action
Caption: Overview of metamizole's metabolism and proposed mechanisms of action.
Pharmacodynamics
The pharmacodynamic effects of metamizole are primarily attributable to its active metabolites.
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)
-
Objective: To determine the IC₅₀ values of metamizole or its metabolites for COX-1 and COX-2.
-
Principle: The assay measures the fluorescence generated from the oxidation of a probe by prostaglandin G₂, the intermediate product of the COX reaction.
-
Materials:
-
COX-1 or COX-2 enzyme (human recombinant)
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test compound (metamizole or metabolite) and inhibitor control (e.g., Celecoxib for COX-2)
-
96-well white opaque plate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare solutions of the test inhibitor at various concentrations.
-
In a 96-well plate, add the COX assay buffer, test inhibitor (or control), COX cofactor, and COX probe.
-
Add the COX-1 or COX-2 enzyme to initiate the reaction.
-
Incubate for a short period at room temperature.
-
Add arachidonic acid to all wells to start the reaction.
-
Immediately measure the fluorescence kinetically (e.g., for 5-10 minutes) at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[4][15][28]
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
-
Quantitative Pharmacodynamic Data
| Parameter | Enzyme/Cell Type | Value | Reference(s) |
| IC₅₀ (COX-1) | Purified enzyme | ~150 µg/ml | [10] |
| Intact human platelets | 486 ± 56 µg/ml | [10] | |
| IC₅₀ (COX-2) | Purified enzyme | ~150 µg/ml | [10] |
| LPS-activated human leukocytes | 21 ± 2.9 µg/ml | [10] |
Pharmacokinetics
Metamizole is rapidly hydrolyzed to 4-MAA in the stomach and intestines prior to absorption. Therefore, metamizole itself is generally not detected in the plasma after oral administration. 4-MAA is then metabolized in the liver to 4-aminoantipyrine (4-AA), 4-formylaminoantipyrine (4-FAA), and 4-acetylaminoantipyrine (4-AAA).[4][29]
Pharmacokinetic Parameters of Metamizole Metabolites in Humans (Oral Administration)
| Parameter | 4-MAA | 4-AA | 4-FAA | 4-AAA | Reference(s) |
| Cmax (mg/L) | Varies with dose (linear increase) | Varies with dose | Varies with dose | Varies with dose | [1][29] |
| Tmax (h) | 1.4 - 2.0 | ~4 | - | - | [29] |
| t½ (h) | 2.5 - 3.5 | 4 - 5.5 | ~10 | ~11 | [29] |
| AUC (µg·h/mL) | Not proportional to dose at higher doses | Not proportional to dose at higher doses | Not proportional to dose at higher doses | Roughly proportional to dose | [1] |
| Plasma Protein Binding (%) | 57.6 | 47.9 | 17.8 | 14.2 | [29] |
| Renal Excretion | Major route for all metabolites | Major route for all metabolites | Major route for all metabolites | Major route for all metabolites | [8] |
Metabolism of Metamizole
References
- 1. Pharmacokinetics of metamizol metabolites in healthy subjects after a single oral dose of metamizol sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 3. Exploring the activation pathway and Gi-coupling specificity of the μ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. mdpi.com [mdpi.com]
- 6. Fluorescence-based, high-throughput assays for μ-opioid receptor activation using a membrane potential-sensitive dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How Do You Prepare Samples For Ftir Analysis? A Step-By-Step Guide To Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 13. shimadzu.com [shimadzu.com]
- 14. eng.uc.edu [eng.uc.edu]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. sc.edu [sc.edu]
- 18. Rapid method for the determination of metamizole residues in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Differential Activation and Trafficking of Mu-opioid Receptors in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. japsonline.com [japsonline.com]
- 27. scispace.com [scispace.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Receptor Binding Affinity of Triacetonamine-p-toluenesulfonate and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the current understanding of triacetonamine-p-toluenesulfonate and its related compounds in the context of receptor binding affinity. Due to a lack of publicly available quantitative binding data for triacetonamine-p-toluenesulfonate, this guide offers a detailed, hypothetical experimental framework for determining such affinities, alongside a review of the known biological activities of related molecules.
Introduction
Triacetonamine, chemically known as 2,2,6,6-tetramethyl-4-piperidone (TAA), is a versatile chemical intermediate widely utilized in the synthesis of pharmaceuticals.[1][2][3][4][5] Its p-toluenesulfonate salt is primarily used to improve handling and stability. The core piperidine scaffold of triacetonamine is a key structural motif in numerous drug classes, suggesting the potential for its derivatives to interact with various biological receptors.[1] While extensive research has been conducted on the synthesis and application of triacetonamine derivatives, direct studies on the receptor binding affinity of the parent compound, especially its p-toluenesulfonate salt, are not readily found in published literature.
Derivatives of triacetonamine have been investigated for a wide array of biological activities, including antiviral, antibacterial, anti-inflammatory, and even potential treatments for Alzheimer's disease.[3][6] Furthermore, triacetonamine hydrochloride has been identified as a centrally acting depressant, indicating possible interactions with receptors in the central nervous system.[7] Some derivatives have been assessed for sigma-1 (σ1) receptor affinity, though with no measurable binding in certain cases.[8] One commercial supplier has associated triacetonamine with nicotinic acetylcholine receptors (nAChR), although supporting data is not provided.[]
Given the therapeutic potential of its derivatives, understanding the receptor binding profile of triacetonamine-p-toluenesulfonate is a critical step in elucidating its mechanism of action and guiding future drug discovery efforts. This guide provides a foundational framework for researchers to systematically investigate these interactions.
Quantitative Data on Receptor Binding Affinity
A thorough review of scientific literature and databases reveals a notable absence of specific quantitative data (e.g., Kᵢ, Kₑ, or IC₅₀ values) for the binding of triacetonamine-p-toluenesulfonate to any specific receptor. The following table summarizes the qualitative observations and inferred potential targets from existing research on triacetonamine and its close derivatives.
| Compound/Derivative | Receptor/Target Class (Inferred or Tested) | Observed or Suggested Activity | Quantitative Data |
| Triacetonamine Hydrochloride | Central Nervous System | Centrally acting depressant[7] | Not Available |
| 2,2,6,6-tetramethylpiperidine derivatives | Sigma-1 (σ1) Receptor | No measurable affinity for some tested derivatives[8] | Not Available |
| Triacetonamine | Nicotinic Acetylcholine Receptor (nAChR) | Suggested target by a commercial supplier[] | Not Available |
| 4-amino-TEMPO | Not Specified | Neuroprotective and antineoplastic agent[10] | Not Available |
Hypothetical Experimental Protocols for Determining Receptor Binding Affinity
To address the current knowledge gap, a detailed experimental workflow for determining the receptor binding affinity of triacetonamine-p-toluenesulfonate is proposed. The following protocols are standard methodologies in pharmacology and drug discovery.
Radioligand Binding Assay
This is a common technique to study the interaction of a ligand with a receptor.
Objective: To determine if triacetonamine-p-toluenesulfonate binds to a specific receptor of interest and to quantify its binding affinity.
Materials:
-
Triacetonamine-p-toluenesulfonate
-
Cell membranes or tissue homogenates expressing the target receptor
-
A radiolabeled ligand known to bind to the target receptor (e.g., ³H-labeled antagonist)
-
Assay buffer (e.g., Tris-HCl with appropriate ions)
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
Glass fiber filters
-
Scintillation cocktail and a scintillation counter
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest or from tissues known to have high receptor density.
-
Assay Setup: In a 96-well plate, add a constant amount of cell membranes, the radiolabeled ligand at a concentration near its Kₑ value, and varying concentrations of triacetonamine-p-toluenesulfonate.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the triacetonamine-p-toluenesulfonate concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure real-time biomolecular interactions.
Objective: To determine the kinetics (association and dissociation rates) and affinity of triacetonamine-p-toluenesulfonate binding to a purified receptor.
Materials:
-
Triacetonamine-p-toluenesulfonate
-
Purified target receptor protein
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Immobilization buffers (e.g., acetate buffer pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl pH 2.5)
Methodology:
-
Receptor Immobilization: Covalently immobilize the purified receptor onto the surface of a sensor chip using amine coupling chemistry.
-
Binding Analysis: Inject a series of concentrations of triacetonamine-p-toluenesulfonate over the sensor chip surface. The binding of the analyte to the immobilized receptor causes a change in the refractive index, which is measured in real-time as a response unit (RU).
-
Dissociation Phase: After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.
-
Regeneration: Inject a regeneration solution to remove any remaining bound analyte from the receptor surface, preparing it for the next cycle.
-
Data Analysis: Analyze the sensorgrams (plots of RU versus time) to determine the association rate constant (kₐ) and the dissociation rate constant (kₑ). The equilibrium dissociation constant (Kₑ), a measure of affinity, is calculated as kₑ/kₐ.
Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for Radioligand Binding Assay.
Generic Inhibitory Signaling Pathway
Given that triacetonamine hydrochloride is a central depressant, a hypothetical interaction with an inhibitory neurotransmitter receptor (e.g., GABAₐ receptor) could be investigated. The following diagram illustrates a generic inhibitory signaling pathway.
Caption: A generic inhibitory signaling pathway.
Conclusion
While triacetonamine-p-toluenesulfonate is a valuable chemical intermediate, its direct interactions with biological receptors remain largely unexplored. The piperidine core and the observed biological activities of its derivatives strongly suggest the potential for receptor-mediated effects. The lack of quantitative binding data highlights a significant opportunity for research in this area. The experimental protocols and workflows detailed in this guide provide a robust framework for scientists to systematically investigate the receptor binding affinity of triacetonamine-p-toluenesulfonate, thereby paving the way for a deeper understanding of its pharmacological properties and the potential development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. unisunchem.com [unisunchem.com]
- 4. Triacetonamine - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. africaresearchconnects.com [africaresearchconnects.com]
- 7. Triacetonamine hydrochloride | Central depressant compound | TargetMol [targetmol.com]
- 8. ricerca.uniba.it [ricerca.uniba.it]
- 10. 4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl | C9H19N2O | CID 550942 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Characterization of Tempalgin's Active Ingredients
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Tempalgin is a combination drug product recognized for its potent analgesic and anxiolytic properties. Its efficacy stems from the synergistic action of its two active pharmaceutical ingredients: Metamizole Sodium and Triacetonamine-4-toluenesulfonate. Metamizole, a non-steroidal anti-inflammatory drug (NSAID) of the pyrazolone class, provides strong analgesic and antipyretic effects.[1] Triacetonamine-4-toluenesulfonate, also known as Tempidone, contributes a distinct anxiolytic, or sedative, effect that helps to alleviate the emotional and stress-related components of pain.
This technical guide provides a comprehensive overview of the in vitro characterization of these two active ingredients. It details their mechanisms of action as understood through cellular and biochemical assays, presents quantitative data from key experiments, outlines detailed experimental protocols for reproducibility, and visualizes the complex biological processes involved. This document is intended to serve as a core resource for researchers and professionals in pharmacology and drug development.
Metamizole Sodium: The Analgesic Component
Metamizole (also known as Dipyrone) is a pro-drug that is rapidly hydrolyzed in the gastrointestinal tract to its primary active metabolite, 4-methylaminoantipyrine (4-MAA).[1][2] 4-MAA is further metabolized to another active compound, 4-aminoantipyrine (4-AA).[1][3][4] The analgesic effects of Metamizole are primarily attributed to these metabolites.[2][4]
Mechanism of Action: A Multi-Target Approach
The primary mechanism of action for Metamizole's metabolites is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain, fever, and inflammation.[1][5] Unlike many traditional NSAIDs, Metamizole's action is complex, involving preferential inhibition of COX-2 in intact cells and potential modulation of the endogenous cannabinoid and opioid systems.[5][6]
-
Cyclooxygenase (COX) Inhibition: In vitro studies have demonstrated that Metamizole inhibits both COX-1 and COX-2 isoforms. However, in intact cell systems, it shows a marked preference for inhibiting COX-2, which may contribute to its strong analgesic effects with a potentially more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[5]
-
Endocannabinoid System Interaction: Research suggests that the metabolites of Metamizole may indirectly activate the cannabinoid system. The active metabolites can be conjugated to arachidonic acid in the brain, forming compounds that can bind to cannabinoid receptors (CB1), contributing to its analgesic effects.[6][7]
-
Opioid System Modulation: There is also evidence to suggest that Metamizole may interact with the endogenous opioid system, potentially by increasing the levels of natural pain-relieving peptides like beta-endorphins, which would amplify its overall analgesic effect.
Data Presentation: Quantitative In Vitro Data
The following table summarizes the 50% inhibitory concentrations (IC50) of Metamizole against COX-1 and COX-2 from various in vitro experimental setups.
| Compound | Target | Assay System | IC50 Value (µg/mL) |
| Metamizole | Purified COX-1 | Enzyme Assay | ~150 |
| Metamizole | Purified COX-2 | Enzyme Assay | ~150 |
| Metamizole | COX-1 | Intact Human Platelets | 486 ± 56 |
| Metamizole | COX-1 | Intact Bovine Aortic Endothelial Cells | 1730 ± 150 |
| Metamizole | COX-2 | LPS-activated Murine Macrophages | 12 ± 1.8 |
| Metamizole | COX-2 | LPS-activated Primary Human Leukocytes | 21 ± 2.9 |
Data sourced from Pierre et al. (2003).[5]
Signaling Pathway Visualization
The diagram below illustrates the arachidonic acid cascade and the inhibitory action of Metamizole's active metabolites on COX enzymes, which prevents the synthesis of prostaglandins.
References
- 1. Pharmacology and relevant drug interactions of metamizole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo characterization of domperidone-loaded fast dissolving buccal films - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Proposed HPLC Method for the Simultaneous Quantification of Metamizole and Triacetonamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metamizole is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1][2] Triacetonamine is a chemical intermediate and a potential impurity or related substance in certain synthetic processes. The simultaneous quantification of these two compounds may be necessary for quality control during drug manufacturing and formulation development. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method as a starting point for the simultaneous determination of metamizole and triacetonamine. The described method is based on established chromatographic principles and existing methods for metamizole analysis and requires validation by the user.
Proposed Chromatographic Conditions
A reversed-phase HPLC method is proposed for the separation and quantification of metamizole and triacetonamine.
| Parameter | Proposed Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.05 M Phosphate Buffer (pH 3.0) |
| Gradient | Isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detection | UV at 230 nm |
Experimental Protocols
1. Preparation of Standard Stock Solutions
-
Metamizole Stock Solution (1000 µg/mL): Accurately weigh 100 mg of metamizole reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Triacetonamine Stock Solution (1000 µg/mL): Accurately weigh 100 mg of triacetonamine reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
2. Preparation of Working Standard Solutions and Calibration Curve
-
Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations across a suitable range (e.g., 1-100 µg/mL for both analytes).
-
Inject each working standard solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration for each analyte.
3. Sample Preparation
-
For drug substance analysis, accurately weigh a suitable amount of the sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.
-
For drug product analysis (e.g., tablets), a suitable extraction method may be required. This could involve grinding the tablets, extracting with a suitable solvent (e.g., mobile phase), and filtering prior to injection.[3][4]
-
All sample solutions should be filtered through a 0.45 µm syringe filter before injection into the HPLC system to prevent clogging of the column.[4]
Data Presentation
The following tables present example data that would be generated during method validation. Note: This is illustrative data and would need to be generated experimentally.
Table 1: System Suitability Parameters (Example Data)
| Parameter | Metamizole | Triacetonamine | Acceptance Criteria |
| Retention Time (min) | 4.5 | 6.2 | - |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 2000 | > 2000 | > 2000 |
| Resolution | - | > 2.0 | > 1.5 |
Table 2: Linearity Data (Example Data)
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Metamizole | 1 - 100 | 0.9995 |
| Triacetonamine | 1 - 100 | 0.9992 |
Table 3: Accuracy (Recovery) Data (Example Data)
| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| Metamizole | 50 | 49.8 | 99.6 |
| Triacetonamine | 50 | 50.3 | 100.6 |
Method Validation
The proposed method must be validated according to the International Council for Harmonisation (ICH) guidelines. Validation parameters should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Workflow Diagram
Caption: Experimental workflow for HPLC analysis.
References
Application Note and Protocol: Development of a Stability-Indicating Assay for Tempalgin Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tempalgin® is a combination analgesic formulation containing Metamizole Sodium and Triacetonamine-4-toluenesulfonate.[1][2] Metamizole sodium is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and antipyretic properties.[3][4] Triacetonamine-4-toluenesulfonate provides a mild sedative and anxiolytic effect, contributing to the overall pain relief profile of the formulation.[1] To ensure the safety, efficacy, and quality of the this compound formulation throughout its shelf life, a validated stability-indicating assay method is crucial.
This document provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of Metamizole Sodium and Triacetonamine-4-toluenesulfonate in the presence of their degradation products. The method is designed to comply with the International Council for Harmonisation (ICH) guidelines for stability testing.[5][6]
Postulated Degradation Pathways
A thorough understanding of the potential degradation pathways of the active pharmaceutical ingredients (APIs) is fundamental to developing a robust stability-indicating method.[7]
2.1. Metamizole Sodium
Metamizole is known to be susceptible to hydrolysis and oxidation.[2][3] The primary degradation pathway involves the hydrolysis of the methanesulfonate group to form the active metabolite 4-methylaminoantipyrine (MAA). Further degradation of MAA can lead to the formation of 4-aminoantipyrine (AA), 4-formylaminoantipyrine (FAA), and 4-acetylaminoantipyrine (AAA).[2]
2.2. Triacetonamine-4-toluenesulfonate
-
Hydrolysis: The tosylate salt may dissociate in solution. The p-toluenesulfonic acid moiety is a strong acid and is expected to be stable. Triacetonamine, a piperidone derivative, could be susceptible to hydrolysis of the piperidone ring under strong acidic or basic conditions, although it is generally considered a stable compound.[3][8]
-
Oxidation: The tertiary amine in the piperidine ring of triacetonamine could be susceptible to oxidation.[3] p-Toluenesulfonic acid can also undergo oxidative degradation.[2]
Experimental Workflow
The development of the stability-indicating assay will follow a systematic workflow, as depicted below.
Materials and Methods
4.1. Reagents and Materials
-
Metamizole Sodium reference standard
-
Triacetonamine-4-toluenesulfonate reference standard
-
This compound® tablets
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrogen peroxide (30%, AR grade)
-
Water (Milli-Q or equivalent)
4.2. Instrumentation
-
HPLC system with a photodiode array (PDA) or UV detector
-
Analytical balance
-
pH meter
-
Water bath
-
Photostability chamber
Experimental Protocols
5.1. Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of Metamizole Sodium and Triacetonamine-4-toluenesulfonate reference standards in a suitable solvent (e.g., methanol or a mixture of mobile phase) to obtain a known concentration.
-
Sample Solution: Finely powder a representative number of this compound® tablets. Accurately weigh a portion of the powder equivalent to a single tablet and dissolve it in the same solvent as the standard stock solution. Sonicate and filter the solution before analysis.
5.2. Forced Degradation Studies
Forced degradation studies will be performed on the individual APIs and the drug product to generate potential degradation products and to demonstrate the specificity of the analytical method.[9][10]
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for a specified duration.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for a specified duration.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified duration.
-
Thermal Degradation: Expose the solid drug product to dry heat at 105°C for a specified duration.
-
Photolytic Degradation: Expose the solid drug product and drug solution to UV and visible light in a photostability chamber as per ICH Q1B guidelines.
5.3. Chromatographic Method Development
A reverse-phase HPLC method will be developed to achieve adequate separation of the parent drugs from their degradation products.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution with a mobile phase consisting of a buffer (e.g., ammonium formate with formic acid) and an organic modifier (e.g., acetonitrile or methanol) will be optimized.
-
Detection Wavelength: The UV spectra of the APIs will be recorded, and a suitable wavelength for the simultaneous determination of both compounds will be selected. A photodiode array detector is recommended to monitor peak purity.
-
Flow Rate and Column Temperature: These parameters will be optimized to achieve efficient separation with acceptable run times.
5.4. Method Validation
The developed analytical method will be validated according to ICH Q2(R1) guidelines, including the following parameters:[11][12]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This will be demonstrated by the separation of the APIs from their degradation products generated during the forced degradation studies.
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value. This will be assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
All quantitative data from the validation studies should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2 |
| Theoretical Plates (N) | N > 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
Table 2: Linearity Data
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| Metamizole Sodium | ||
| Triacetonamine-4-toluenesulfonate |
Table 3: Accuracy (Recovery) Data
| Analyte | Spiked Level (%) | % Recovery | % RSD |
| Metamizole Sodium | 80 | ||
| 100 | |||
| 120 | |||
| Triacetonamine-4-toluenesulfonate | 80 | ||
| 100 | |||
| 120 |
Table 4: Precision Data
| Analyte | Repeatability (% RSD) | Intermediate Precision (% RSD) |
| Metamizole Sodium | ||
| Triacetonamine-4-toluenesulfonate |
Table 5: LOD and LOQ Data
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Metamizole Sodium | ||
| Triacetonamine-4-toluenesulfonate |
Table 6: Robustness Study Results
| Parameter Varied | % Assay of Metamizole Sodium | % Assay of Triacetonamine-4-toluenesulfonate |
| Flow Rate (± 0.1 mL/min) | ||
| Column Temperature (± 2°C) | ||
| Mobile Phase Composition (± 2%) |
Conclusion
The successful development and validation of this stability-indicating assay will provide a reliable analytical tool for the quality control and stability assessment of the this compound® formulation. This method will be capable of separating and quantifying the active ingredients, Metamizole Sodium and Triacetonamine-4-toluenesulfonate, from their potential degradation products, thereby ensuring the identity, strength, quality, and purity of the pharmaceutical product throughout its shelf life.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidative degradation of p-toluenesulfonic acid using hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. unisunchem.com [unisunchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Tempalgin (Metamizole) Administration in Rodent Models of Neuropathic Pain
Audience: Researchers, scientists, and drug development professionals.
Abstract: Neuropathic pain, a chronic condition resulting from nerve damage, remains a significant therapeutic challenge. Preclinical research relies on robust animal models to investigate underlying mechanisms and evaluate novel analgesics. This document provides detailed protocols for the administration and evaluation of Tempalgin's primary active component, metamizole (also known as dipyrone), in the Chronic Constriction Injury (CCI) rat model of neuropathic pain. Metamizole has demonstrated efficacy in reducing neuropathic pain symptoms by modulating neuro-immunological pathways at the dorsal root ganglia (DRG).[1][2] These application notes include step-by-step experimental procedures, quantitative data summaries, and visualizations of the experimental workflow and proposed signaling pathways.
Introduction to this compound and its Components
This compound is a combination drug, with its principal active ingredient being metamizole sodium, a potent non-opioid analgesic and antipyretic.[2] The other component is triacetonamine, which is reported to have mild anxiolytic or sedative effects. While the precise mechanisms of metamizole are still under investigation, recent studies suggest it alleviates neuropathic pain by reducing the expression of pro-inflammatory cytokines and chemokines in the dorsal root ganglia (DRG).[1][3] This is distinct from typical NSAIDs, as metamizole is thought to act centrally by inhibiting COX-3 and may involve the endocannabinoid and opioidergic systems.[4] These protocols focus on the effects of metamizole, as it is the primary analgesic agent studied in the context of neuropathic pain models.[1]
Experimental Protocols
Rodent Model of Neuropathic Pain: Chronic Constriction Injury (CCI)
The CCI model is a widely used and validated method for inducing neuropathic pain in rodents, mimicking chronic nerve compression injuries in humans.[5][6]
Materials:
-
Wistar rats (or other appropriate strain)
-
Anesthetic (e.g., sodium pentobarbital)
-
4-0 silk suture
-
Surgical scissors and forceps
-
Wound clips or sutures for closing
Protocol:
-
Anesthetize the rat according to approved institutional animal care protocols.
-
Make a small incision below the right hip bone to expose the biceps femoris and gluteus superficialis muscles.
-
Separate the muscles to reveal the sciatic nerve at the mid-thigh level.[3][7]
-
Carefully free the nerve from the surrounding connective tissue.
-
Tie four loose ligatures using 4-0 silk thread around the sciatic nerve with approximately 1 mm spacing between them.[8]
-
The ligatures should be tightened just enough to cause a slight constriction, without arresting circulation. A brief twitch in the respective hind limb is a common indicator of correct ligation.[3]
-
Close the muscle layer and skin with appropriate sutures or wound clips.
-
Allow the animal to recover in a warm, clean cage. Pain hypersensitivity typically develops within 24 hours and is stable for several weeks.[5][7]
Drug Preparation and Administration
Reagents:
-
Metamizole sodium (e.g., from Sanofi)[3]
-
Sterile water for injection or saline (vehicle)
Protocol:
-
Dissolve metamizole sodium in the sterile vehicle to the desired concentration. A commonly used effective dose is 500 mg/kg.[1][3]
-
The administration route is typically intraperitoneal (i.p.).
-
A preemptive dosing schedule has been shown to be effective: inject metamizole (500 mg/kg, i.p.) 16 hours and 1 hour before inducing CCI surgery.[2][3]
-
Following surgery, continue administration twice daily for the duration of the study (e.g., 7 days).[2][3]
-
The control group should receive an equivalent volume of the vehicle on the same schedule.
Behavioral Assessment of Neuropathic Pain
Behavioral tests should be conducted at baseline (before surgery) and at specified time points post-surgery (e.g., day 2 and day 7) to quantify pain-like behaviors.[9] Animals should be acclimatized to the testing environment before starting the experiments.[10]
2.3.1 Mechanical Allodynia: Von Frey Test This test measures the paw withdrawal threshold in response to a mechanical stimulus.[11]
-
Place the animal in a testing cage with an elevated mesh floor and allow it to acclimatize for 15-30 minutes.[7]
-
Apply calibrated von Frey filaments of increasing force to the mid-plantar surface of the hind paw ipsilateral to the nerve injury.[7][10]
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Determine the 50% paw withdrawal threshold (in grams) using a method such as the up-down method.[8] A lower threshold indicates increased mechanical sensitivity (allodynia).
2.3.2 Thermal Hypersensitivity: Cold Plate Test This test measures the latency to paw withdrawal from a cold surface.[12]
-
Place the animal on a temperature-controlled cold plate (e.g., set to 4°C).
-
Start a timer and measure the latency (in seconds) for the animal to lift, shake, or lick its hind paw.[3]
-
A shorter latency period compared to baseline or control animals indicates cold hypersensitivity.[1]
Data Presentation: Quantitative Outcomes
The following tables summarize the quantitative data from studies evaluating metamizole in the CCI rat model.
Table 1: Effect of Metamizole on Mechanical Allodynia (Von Frey Test) Data represents the paw withdrawal threshold in grams (mean ± SEM). A higher value indicates a greater analgesic effect.
| Group | Day 2 Post-CCI | Day 7 Post-CCI |
| Naive | 24.2 ± 0.8 g | 25.4 ± 0.3 g |
| Vehicle + CCI | 12.8 ± 1.7 g | 13.2 ± 0.6 g |
| Metamizole (500 mg/kg) + CCI | 17.0 ± 0.9 g | 20.8 ± 0.7 g |
| (Data adapted from a study in Wistar rats)[1][9] |
Table 2: Effect of Metamizole on Thermal Hypersensitivity (Cold Plate Test) Data represents the paw withdrawal latency in seconds (mean ± SEM). A higher value indicates a greater analgesic effect.
| Group | Day 2 Post-CCI | Day 7 Post-CCI |
| Naive | 29.0 ± 0.5 s | 28.3 ± 0.8 s |
| Vehicle + CCI | 8.4 ± 0.8 s | 11.7 ± 1.1 s |
| Metamizole (500 mg/kg) + CCI | 15.3 ± 1.3 s | 24.6 ± 1.1 s |
| (Data adapted from a study in Wistar rats)[1][9] |
Table 3: Effect of Metamizole on Pro-inflammatory Gene Expression in DRG (Day 7 Post-CCI) Data represents the relative fold change in mRNA levels compared to the naive group.
| Gene | Vehicle + CCI | Metamizole (500 mg/kg) + CCI |
| IL-1β | Increased | Diminished Expression |
| IL-6 | Increased | Diminished Expression |
| IL-18 | Increased | Diminished Expression |
| CCL2 | Increased | Diminished Expression |
| CCL4 | Increased | Diminished Expression |
| CCL7 | Increased | Diminished Expression |
| (Data derived from findings indicating metamizole diminishes the expression of these pronociceptive factors)[1][2] |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram outlines the typical experimental timeline for evaluating metamizole in a CCI model.
Proposed Mechanism of Action of Metamizole in Neuropathic Pain
Metamizole is believed to exert its analgesic effects by modulating the immune response within the peripheral nervous system, specifically at the dorsal root ganglia (DRG).
Logical Relationship of this compound Components
This compound is a combination drug with distinct components contributing to its overall effect.
References
- 1. Metamizole relieves pain by influencing cytokine levels in dorsal root ganglia in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metamizole relieves pain by influencing cytokine levels in dorsal root ganglia in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metamizole - Wikipedia [en.wikipedia.org]
- 5. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 7. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Voluntary and evoked behavioral correlates in neuropathic pain states under different social housing conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Methods for Evaluating Sensory, Affective and Cognitive Disorders in Neuropathic Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for the Analytical Validation of Metamizole and its Metabolites in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metamizole (also known as dipyrone) is a widely used analgesic and antipyretic prodrug.[1][2][3][4] Following administration, it is rapidly hydrolyzed to its primary active metabolite, 4-methylaminoantipyrine (MAA), which is further metabolized to 4-aminoantipyrine (AA), 4-formylaminoantipyrine (FAA), and 4-acetylaminoantipyrine (AAA).[5][6][7][8] Accurate and robust analytical methods are crucial for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring. This document provides a detailed application note and validated protocols for the quantification of metamizole's major metabolites in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly specific and sensitive technique.[4][9]
The described method is suitable for the analysis of samples from clinical trials and non-clinical studies, requiring a small plasma volume, which is particularly advantageous for pediatric studies.[1][3][4] The validation of this method has been performed in accordance with established guidelines for bioanalytical method validation, ensuring reliability and reproducibility of the results.
Metabolic Pathway of Metamizole
Caption: Metabolic conversion of Metamizole to its major metabolites.
Experimental Protocols
Sample Collection and Storage
Blood samples should be collected in EDTA-coated tubes.[1] Plasma is separated by centrifugation and transferred to cryotubes for storage at -80°C until analysis.[1] Studies have shown that metamizole metabolites in plasma are stable under these storage conditions, with pharmacokinetic profiles being reproducible even after 4 years of storage at -80°C.[1][3]
Sample Preparation: Protein Precipitation
This protocol utilizes a simple and efficient protein precipitation method for the extraction of metamizole metabolites from plasma samples.
Materials:
-
Human plasma samples
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., deuterated analogues such as 4-MAA-d3, 4-AA-d3, and 4-AAA-d3 in methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Allow plasma samples and reagents to thaw to room temperature.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 150 µL of the internal standard solution in acetonitrile.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for the separation of the metabolites.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-1.0 min: 5% B
-
1.0-3.0 min: Linear gradient to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.1-5.0 min: Return to 5% B and equilibrate
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: The specific m/z transitions for each analyte and internal standard should be optimized. An example transition for MAA is m/z 218.2 → 56.2.[10][11]
-
Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum sensitivity.
Analytical Method Validation
The described method has been validated according to international guidelines, demonstrating its reliability for the quantification of metamizole metabolites in human plasma. The key validation parameters are summarized below.
Data Presentation
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| 4-MAA | 0.1 - 20 | > 0.99 |
| 4-AA | 1 - 100 | ≥ 0.99 |
| 4-FAA | 1 - 100 | ≥ 0.99 |
| 4-AAA | 1 - 100 | ≥ 0.99 |
Data synthesized from multiple sources indicating typical performance.[10][12]
Table 2: Accuracy and Precision
| Analyte | QC Level | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Intra-day Accuracy (% RE) | Inter-day Accuracy (% RE) |
| 4-MAA | Low | ≤ 12.7 | ≤ 12.7 | 93.1 - 106.0 | 93.1 - 106.0 |
| Mid | ≤ 12.7 | ≤ 12.7 | 93.1 - 106.0 | 93.1 - 106.0 | |
| High | ≤ 12.7 | ≤ 12.7 | 93.1 - 106.0 | 93.1 - 106.0 | |
| 4-AA | Low | 1.3 - 8.4 | 1.5 - 8.4 | 0.6 - 9.6 | 0.9 - 7.5 |
| Mid | 1.3 - 8.4 | 1.5 - 8.4 | 0.6 - 9.6 | 0.9 - 7.5 | |
| High | 1.3 - 8.4 | 1.5 - 8.4 | 0.6 - 9.6 | 0.9 - 7.5 | |
| 4-FAA | Low | 1.3 - 8.4 | 1.5 - 8.4 | 0.6 - 9.6 | 0.9 - 7.5 |
| Mid | 1.3 - 8.4 | 1.5 - 8.4 | 0.6 - 9.6 | 0.9 - 7.5 | |
| High | 1.3 - 8.4 | 1.5 - 8.4 | 0.6 - 9.6 | 0.9 - 7.5 | |
| 4-AAA | Low | 1.3 - 8.4 | 1.5 - 8.4 | 0.6 - 9.6 | 0.9 - 7.5 |
| Mid | 1.3 - 8.4 | 1.5 - 8.4 | 0.6 - 9.6 | 0.9 - 7.5 | |
| High | 1.3 - 8.4 | 1.5 - 8.4 | 0.6 - 9.6 | 0.9 - 7.5 |
Data represents typical ranges observed in validation studies.[1][3][10][12]
Table 3: Recovery and Matrix Effect
| Analyte | Mean Recovery (%) | Ion Suppression (%) |
| All Metabolites | > 91.8 | < 13.1 |
Based on protein precipitation method.[1][3] A liquid-liquid extraction method showed a recovery of around 80%.[9]
Table 4: Stability
| Condition | Duration | Stability |
| Bench-top (Room Temperature) | At least 4 hours | Stable |
| Freeze-Thaw Cycles | 3 cycles | Stable |
| Long-term Storage | 4 weeks at -20°C | Stable[10][12] |
| 4 years at -80°C | Stable (except for formylated metabolite)[1][3] |
Experimental Workflow
Caption: General workflow for the analysis of metamizole metabolites in plasma.
Conclusion
The LC-MS/MS method detailed in this application note is a robust, sensitive, and specific approach for the simultaneous quantification of the major metabolites of metamizole in human plasma. The simple protein precipitation sample preparation method allows for high-throughput analysis, making it suitable for large-scale clinical and pharmacokinetic studies. The validation data confirms that the method meets the stringent requirements for bioanalytical assays.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.unipd.it [research.unipd.it]
- 7. HPLC MS Method for Analysis of Metamizole and 4-methylaminoantipyrine (4-MAA) on Primesep SB Column | SIELC Technologies [sielc.com]
- 8. Rapid method for the determination of metamizole residues in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. High-performance liquid chromatographic assay for metamizol metabolites in rat plasma: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Tempalgin Degradation Products using Raman Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of pharmaceutical products is a critical factor in ensuring their safety and efficacy. Tempalgin, a combination analgesic, contains Metamizole Sodium and Triacetonamine-4-toluenesulfonate as its active pharmaceutical ingredients (APIs). Over time, these compounds can degrade due to various environmental factors such as temperature, humidity, and light, leading to a loss of potency and the potential formation of toxic byproducts. Raman spectroscopy offers a powerful, non-destructive, and rapid analytical technique for monitoring the degradation of this compound.[1][2][3] This vibrational spectroscopy method provides a molecular fingerprint of the sample, allowing for the identification and quantification of both the APIs and their degradation products with minimal sample preparation.[2][4]
This document provides detailed application notes and protocols for utilizing Raman spectroscopy in the analysis of this compound degradation products.
Principles of Raman Spectroscopy for Degradation Analysis
Raman spectroscopy involves illuminating a sample with a monochromatic laser source and collecting the inelastically scattered light. The scattered photons have a different frequency from the incident photons, and this frequency shift corresponds to the vibrational modes of the molecules in the sample. Each molecule has a unique set of vibrational modes, resulting in a characteristic Raman spectrum that can be used for identification.
In the context of drug degradation, Raman spectroscopy can detect changes in the chemical structure of the APIs. As the parent drug degrades, new vibrational modes corresponding to the degradation products will appear in the spectrum, while the intensity of the peaks associated with the original API will decrease. By monitoring these spectral changes, it is possible to qualitatively and quantitatively assess the extent of degradation.[5][6][7]
Experimental Workflow
The overall workflow for analyzing this compound degradation products using Raman spectroscopy is depicted below. This process begins with sample preparation and controlled degradation, followed by Raman spectral acquisition and subsequent data analysis to identify and quantify the degradation products.
Caption: Workflow for this compound degradation analysis.
Experimental Protocols
Sample Preparation and Forced Degradation
Objective: To generate this compound samples with varying levels of degradation for Raman analysis.
Materials:
-
This compound tablets
-
Temperature and humidity-controlled oven
-
UV light chamber
-
Mortar and pestle
-
Sample vials
Protocol:
-
Grind this compound tablets into a fine, homogeneous powder using a mortar and pestle.
-
Divide the powder into several aliquots in sample vials.
-
Expose the aliquots to different stress conditions to induce degradation. A minimal set of stress factors should include:
-
Thermal Stress: Place samples in an oven at elevated temperatures (e.g., 50°C, 60°C, 70°C) for varying durations (e.g., 24, 48, 72 hours).
-
Hydrolytic Stress (Humidity): Expose samples to high humidity (e.g., 75% RH, 90% RH) at a constant temperature (e.g., 40°C).
-
Photolytic Stress: Expose samples to UV light in a photostability chamber.
-
-
Maintain a control sample stored under normal conditions (e.g., room temperature, protected from light).
Raman Spectroscopic Analysis
Objective: To acquire high-quality Raman spectra from the prepared this compound samples.
Instrumentation:
-
Raman spectrometer (e.g., benchtop or portable system)
-
Laser excitation source (e.g., 785 nm to minimize fluorescence)
-
Microscope or fiber optic probe for sample illumination and collection
-
Appropriate safety goggles
Protocol:
-
Calibrate the Raman spectrometer using a standard reference material (e.g., silicon, polystyrene).
-
Place a small amount of the this compound powder (control or stressed sample) onto a microscope slide or into a suitable sample holder.
-
Focus the laser onto the sample.
-
Set the data acquisition parameters. These will be instrument-dependent, but typical starting parameters could be:
-
Laser Power: 50-100 mW (adjust to avoid sample burning)
-
Exposure Time: 1-10 seconds
-
Number of Accumulations: 5-10 (to improve signal-to-noise ratio)
-
Spectral Range: 200 - 2000 cm⁻¹
-
-
Acquire Raman spectra from multiple spots on each sample to ensure representative data.
Data Processing and Analysis
Objective: To process the acquired spectra and perform qualitative and quantitative analysis.
Software:
-
Spectrometer control and data analysis software
-
Chemometrics software package (e.g., The Unscrambler, PLS_Toolbox)
Protocol:
-
Spectral Pre-processing:
-
Cosmic Ray Removal: Apply a filter to remove sharp spikes from cosmic rays.
-
Baseline Correction: Use a polynomial fitting or other appropriate algorithm to remove background fluorescence.
-
Smoothing: Apply a Savitzky-Golay filter to reduce noise.
-
Normalization: Normalize the spectra (e.g., to the area under the curve or to a specific peak that is not expected to change) to account for variations in sample amount and instrument response.
-
-
Qualitative Analysis:
-
Compare the spectra of the degraded samples to the control sample.
-
Identify new peaks that appear and existing peaks that decrease in intensity.
-
Based on existing literature, the degradation of metamizole can be observed through a blue-shift of the bands assigned to the aromatic and pyrazole rings, indicating the formation of N-methylaminoantipyrine.[8][9] Changes in peaks related to the dissociation of the -SO₃Na group may also be evident.[8][10]
-
-
Quantitative Analysis:
-
Univariate Analysis: If a unique and well-resolved peak for a degradation product can be identified, its intensity or area can be correlated with the concentration of the degradant.
-
Multivariate Analysis (Chemometrics): For complex spectral changes, multivariate methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are recommended.
-
PCA: Use PCA to visualize the clustering of samples based on their degradation level and to identify the spectral regions with the most significant variance.[8][9]
-
PLS: Develop a PLS model to correlate the Raman spectra with a reference analytical method (e.g., HPLC) for quantifying the concentration of the APIs and their degradation products.
-
-
This compound Degradation Pathway
The primary degradation pathway for metamizole, a key component of this compound, involves hydrolysis. This process leads to the formation of several degradation products. The degradation of triacetonamine-4-toluenesulfonate may also occur, though it is less documented in the context of this compound degradation analysis by Raman spectroscopy.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Raman spectroscopy in the analysis of food and pharmaceutical nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid Raman Spectroscopic Analysis of Stress Induced Degradation of the Pharmaceutical Drug Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. static.horiba.com [static.horiba.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Item - Characterization of the degradation of dipyrone (metamizole) in expired oral pharmaceutical products by Raman spectroscopy and principal component analysis (PCA) - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 10. researchgate.net [researchgate.net]
protocol for in vivo assessment of Tempalgin's antipyretic activity
Application Note & Protocol
Introduction
Fever, or pyrexia, is a complex physiological response to stimuli such as infection or inflammation, characterized by an elevation of the body's thermoregulatory set-point in the hypothalamus. This response is primarily mediated by pyrogenic cytokines that trigger the synthesis of prostaglandins, particularly Prostaglandin E2 (PGE2), within the central nervous system.[1][2] Antipyretic agents function by inhibiting this pathway, thereby reducing body temperature.
Tempalgin is a combination pharmaceutical product whose active ingredients are Metamizole Sodium (500 mg) and Triacetonamine-4-toluenesulfonate (20 mg).[3] The potent antipyretic and analgesic effects of this compound are primarily attributed to Metamizole, a non-steroidal anti-inflammatory drug (NSAID) that inhibits prostaglandin synthesis.[4][5][6] The second component, Triacetonamine-4-toluenesulfonate (Tempidon), is an anxiolytic agent that provides a calming effect, potentially mitigating the emotional stress associated with illness.[7]
This document provides a detailed protocol for the in vivo assessment of this compound's antipyretic activity using a standardized Brewer's Yeast-induced pyrexia model in Wistar rats. This model is a well-established and reliable method for screening novel antipyretic compounds.[2][8]
Mechanism of Action: Fever and Antipyresis
Fever is initiated when exogenous pyrogens (like yeast components) stimulate immune cells to release endogenous pyrogens, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[2] These cytokines act on the vascular organ of the lamina terminalis (OVLT) in the brain, stimulating the activity of the Cyclooxygenase (COX) enzyme. COX enzymes catalyze the synthesis of PGE2, which then acts on the preoptic area of the hypothalamus to elevate the thermoregulatory set-point, resulting in fever.[1] Metamizole, the active antipyretic component of this compound, is believed to exert its effect by inhibiting COX enzymes in the central nervous system, thereby reducing PGE2 levels and resetting the hypothalamic thermostat to its normal level.[1][5][6]
Caption: Signaling pathway of yeast-induced fever and the inhibitory action of this compound.
Experimental Protocol
This protocol details the Brewer's Yeast-induced pyrexia method in Wistar rats.[9][10]
Animals
-
Species: Wistar rats (male or female)
-
Weight: 150-200 g
-
Acclimatization: Animals should be acclimatized to the laboratory conditions (24±1°C, 12-hour light/dark cycle) for at least one week prior to the experiment, with ad libitum access to standard pellet diet and water.[11]
Materials and Reagents
-
This compound tablets (500 mg Metamizole Sodium / 20 mg Triacetonamine-4-toluenesulfonate)
-
Brewer's Yeast powder
-
Paracetamol (Positive Control)
-
Sterile 0.9% Saline Solution (Vehicle)
-
Digital Rectal Thermometer (calibrated)
-
Oral Gavage Needles
-
Syringes and Needles (for subcutaneous injection)
Experimental Design and Grouping
Animals are fasted overnight (with water ad libitum) before the induction of pyrexia.[9] They should be randomly assigned to the following groups (n=6 per group).
| Group ID | Treatment | Dose (Metamizole) | Administration Route |
| I | Normal Control | - | Oral (p.o.) |
| II | Pyretic Control | Vehicle (0.9% Saline) | Oral (p.o.) |
| III | Positive Control | 150 mg/kg Paracetamol | Oral (p.o.) |
| IV | Test Group 1 | 100 mg/kg this compound | Oral (p.o.) |
| V | Test Group 2 | 250 mg/kg this compound | Oral (p.o.) |
| VI | Test Group 3 | 500 mg/kg this compound | Oral (p.o.) |
Note: this compound doses are calculated based on the Metamizole component.
Procedure
-
Baseline Temperature: Record the basal rectal temperature of each rat by inserting a lubricated digital thermometer probe approximately 2-3 cm into the rectum. This is the 0-hour reading.[10]
-
Induction of Pyrexia:
-
Prepare a 20% w/v suspension of Brewer's Yeast in sterile 0.9% saline.[9][12]
-
Inject the suspension subcutaneously (s.c.) into the dorsum region (nape of the neck) of all rats (except Group I, Normal Control) at a volume of 10 mL/kg.[9][12] Group I receives an equivalent volume of saline.
-
Withdraw food from all animals. Water remains available ad libitum.[10]
-
-
Confirmation of Pyrexia: After 18 hours post-yeast injection, measure the rectal temperature again. Only rats that show an increase in temperature of at least 0.7°C are selected for the study.[9] This reading serves as the pre-treatment temperature (T=0 for the treatment phase).
-
Drug Administration: Immediately after confirming pyrexia, administer the respective treatments (Vehicle, Paracetamol, or this compound) to each group via oral gavage.
-
Temperature Monitoring: Record the rectal temperature of each animal at 30, 60, 120, and 180 minutes post-treatment.[10]
Caption: Experimental workflow for assessing the antipyretic activity of this compound.
Data Analysis
The antipyretic activity is determined by the reduction in rectal temperature over time compared to the pyretic control group. The results should be expressed as the mean change in temperature (ΔT) ± SEM. Statistical significance can be evaluated using a one-way or two-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for multiple comparisons. A p-value of <0.05 is typically considered significant.
Data Presentation
The collected data should be summarized in a clear, tabular format to facilitate comparison between groups.
Table 1: Effect of this compound on Brewer's Yeast-Induced Pyrexia in Rats
| Group | Treatment | Dose (mg/kg) | Temp at 18h (Pre-Treatment, °C) | \multicolumn{4}{c|}{Mean Rectal Temperature (°C) Post-Treatment} | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | | | | | 30 min | 60 min | 120 min | 180 min | | I | Normal Control | - | 37.0 ± 0.2 | 37.1 ± 0.2 | 37.0 ± 0.1 | 36.9 ± 0.2 | 37.0 ± 0.1 | | II | Pyretic Control | Vehicle | 38.8 ± 0.3 | 38.9 ± 0.3 | 38.7 ± 0.4 | 38.6 ± 0.3 | 38.5 ± 0.4 | | III | Paracetamol | 150 | 38.9 ± 0.2 | 38.1 ± 0.3* | 37.5 ± 0.2** | 37.1 ± 0.2** | 37.0 ± 0.3** | | IV | this compound | 100 | 38.7 ± 0.3 | 38.4 ± 0.4 | 38.0 ± 0.3* | 37.7 ± 0.2* | 37.5 ± 0.3* | | V | this compound | 250 | 38.8 ± 0.2 | 38.0 ± 0.3* | 37.4 ± 0.3** | 37.0 ± 0.3** | 36.9 ± 0.2** | | VI | this compound | 500 | 38.9 ± 0.3 | 37.8 ± 0.2** | 37.1 ± 0.2** | 36.8 ± 0.2** | 36.7 ± 0.3** |
Values are presented as Mean ± SEM (Standard Error of the Mean). Data is hypothetical for illustrative purposes. *p<0.05, **p<0.01 compared to the Pyretic Control group.
Expected Outcomes & Discussion
It is expected that this compound will exhibit a dose-dependent antipyretic effect, significantly reducing the elevated rectal temperatures in pyretic rats. The efficacy of the higher doses of this compound (250 and 500 mg/kg) is anticipated to be comparable to that of the standard drug, paracetamol. The results will validate the antipyretic activity of this compound, which is attributed to the inhibition of prostaglandin synthesis in the central nervous system by its active component, Metamizole.[6][13] The anxiolytic component, while not directly antipyretic, may contribute to the overall well-being of the animal model but is not measured by this protocol. This protocol provides a robust framework for quantifying the therapeutic efficacy of this compound in a preclinical setting.
References
- 1. What is the mechanism of Metamizole Sodium? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. usaapteka.com [usaapteka.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. nbinno.com [nbinno.com]
- 6. rxeli.com [rxeli.com]
- 7. vev.icu [vev.icu]
- 8. Yeast-induced pyrexia method: Significance and symbolism [wisdomlib.org]
- 9. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iosrjournals.org [iosrjournals.org]
- 11. Forsythoside A exerts antipyretic effect on yeast-induced pyrexia mice via inhibiting transient receptor potential vanilloid 1 function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Anti-inflammatory, analgesic, and antipyretic potential of Oxystelma esculentum (L. f.) Sm. using in vitro, in vivo, and in silico studies [frontiersin.org]
- 13. What is Metamizole Sodium used for? [synapse.patsnap.com]
Application Note: Spectrophotometric Determination of Metamizole Sodium in Pharmaceutical Tablets
Abstract
This application note provides detailed protocols for the quantitative determination of Metamizole Sodium (also known as Dipyrone) in pharmaceutical tablet formulations using UV-Visible spectrophotometry. Two primary methods are outlined: a visible spectrophotometric method based on a color-forming reaction with ammonium molybdate and a derivative spectrophotometric method. These methods are suitable for quality control and routine analysis in pharmaceutical laboratories. The protocols include procedures for sample and standard preparation, instrument parameters, and method validation summaries.
Introduction
Metamizole sodium is a pyrazolone derivative with analgesic, antipyretic, and spasmolytic properties.[1] Its accurate quantification in pharmaceutical dosage forms is crucial to ensure product quality and therapeutic efficacy. Spectrophotometry offers a simple, cost-effective, and rapid analytical approach for this purpose. This document details validated methodologies for the determination of metamizole sodium in tablets, providing researchers and drug development professionals with practical and reproducible protocols.
Visible Spectrophotometric Method
This method is based on the oxidation of metamizole sodium by ammonium molybdate in a sulfuric acid medium, which results in the formation of a stable green-bluish colored compound.[2][3] The intensity of the color, which is directly proportional to the concentration of metamizole sodium, is measured at a maximum wavelength (λmax) of 690 nm.[2][3]
Experimental Protocol
2.1.1. Reagents and Materials
-
Metamizole Sodium reference standard
-
Metamizole Sodium tablets
-
Ammonium Molybdate ((NH₄)₂MoO₄)
-
Sulfuric Acid (H₂SO₄)
-
Distilled Water
-
Methanol (spectral pure)
-
Volumetric flasks (50 mL, 100 mL)
-
Graduated glass tubes (10 mL)
-
UV-Vis Spectrophotometer
2.1.2. Preparation of Solutions
-
Ammonium Molybdate Solution (5.0% w/v): Dissolve 5.0 g of ammonium molybdate in 100 mL of distilled water.
-
Sulfuric Acid Solution (40% v/v): Carefully add 40 mL of concentrated sulfuric acid to 60 mL of distilled water while cooling in an ice bath.
-
Standard Stock Solution of Metamizole Sodium (1000 µg/mL): Accurately weigh 100 mg of metamizole sodium reference standard, dissolve it in and dilute to 100 mL with distilled water in a volumetric flask.
-
Working Standard Solution of Metamizole Sodium (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with distilled water in a volumetric flask.[2][3]
2.1.3. Sample Preparation
-
Weigh and finely powder twenty metamizole sodium tablets.
-
Accurately weigh a portion of the powdered tablets equivalent to the average weight of one tablet.
-
Transfer the powder to a 100 mL volumetric flask, add a small amount of distilled water, and mix until the metamizole sodium is completely dissolved.[2]
-
Dilute to the mark with distilled water and filter the solution.
-
Further dilute the filtered solution with distilled water to obtain a final theoretical concentration within the calibration range.
2.1.4. Analytical Procedure
-
Into a series of 10 mL graduated glass tubes, pipette varying aliquots of the working standard solution to prepare calibration standards.
-
To each tube, add 0.5 mL of 5.0% ammonium molybdate solution and 0.5 mL of 40% sulfuric acid solution.[3]
-
Shake the tubes well for 5 minutes and keep them in a dark place for 30 minutes to allow for complete color development.[2]
-
Dilute the contents of each tube to 10 mL with distilled water.
-
Measure the absorbance of each solution at 690 nm against a reagent blank prepared in the same manner but without the metamizole sodium standard.
-
Prepare the sample solution in the same manner as the standards.
-
Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.
-
Determine the concentration of metamizole sodium in the sample solution from the calibration curve.
Method Validation Summary
The visible spectrophotometric method has been validated according to international guidelines, and the key parameters are summarized in the table below.
| Parameter | Result |
| Linearity Range | 1 - 40 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Limit of Detection (LOD) | 0.23 - 0.49 mg/L[1] |
| Limit of Quantification (LOQ) | 0.78 - 1.63 mg/L[1] |
| Accuracy (Recovery) | 95.3% - 101%[4] |
| Precision (RSD) | < 4.2%[1] |
Table 1: Summary of validation parameters for the visible spectrophotometric method.
References
Application Notes & Protocols: Development and Evaluation of a Controlled-Release Tempalgin Formulation
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed overview of the formulation principles, experimental protocols, and evaluation methods for developing a controlled-release oral dosage form of Tempalgin. This compound is a combination drug product containing Metamizole Sodium and Triacetonamine-4-toluenesulfonate (Tempidone).
Introduction: Rationale for Controlled-Release this compound
This compound is a widely used analgesic preparation that combines the potent pain-relieving and fever-reducing properties of Metamizole Sodium with the anxiolytic effects of Triacetonamine-4-toluenesulfonate (Tempidone).[1][2] Metamizole, a pyrazolone derivative, provides its primary effects through the inhibition of prostaglandin synthesis via cyclooxygenase (COX) enzymes and is also believed to have a central analgesic action.[3][4][5][6] Tempidone complements this by reducing the anxiety and tension that often accompany pain, thereby enhancing the overall analgesic effect.[1][2]
Standard immediate-release formulations require frequent dosing to maintain therapeutic concentrations, which can be inconvenient for patients with chronic or sub-chronic pain. The development of a controlled-release (CR) formulation aims to:
-
Reduce dosing frequency, improving patient compliance.[7]
-
Provide sustained and steady plasma drug concentrations, minimizing fluctuations and breakthrough pain.[8]
-
Potentially reduce the total daily dose and associated side effects.
This document outlines the key experimental considerations and protocols for formulating and testing a controlled-release this compound tablet.
Active Pharmaceutical Ingredient (API) Characteristics
A successful controlled-release formulation design depends on the physicochemical properties of its active ingredients. The significant difference in solubility between Metamizole Sodium and Tempidone is a critical factor.
| Property | Metamizole Sodium | Triacetonamine-4-toluenesulfonate (Tempidone) | Reference |
| Molecular Formula | C13H16N3NaO4S | C16H25NO4S | [9][10] |
| Molecular Weight | 333.34 g/mol | 327.4 g/mol | [9][10] |
| Therapeutic Class | Non-narcotic analgesic, antipyretic, anti-inflammatory | Anxiolytic, Spasmolytic | [1][3][9] |
| Water Solubility | Very soluble (approx. 1:1) | Soluble (approx. 1:10 to 1:3) | [5][11] |
| Mechanism of Action | Inhibits prostaglandin synthesis (COX inhibitor); central analgesic effects. | Mild tranquilizer; enhances and prolongs the action of metamizole. | [2][3][6] |
Controlled-Release Formulation Strategy
A hydrophilic matrix system is a common and effective approach for oral controlled-release dosage forms.[7] This strategy involves embedding the active drugs within a swellable polymer matrix. Upon ingestion, the polymer hydrates and swells to form a gel layer that controls the rate of drug diffusion and release.
Key Formulation Components:
-
Matrix-Forming Polymer: Hydroxypropylmethylcellulose (HPMC) is a preferred choice due to its versatility and established safety profile.[12] Different viscosity grades can be used to modulate the drug release rate.
-
Filler: Microcrystalline cellulose or lactose can be used to ensure tablet weight uniformity.
-
Lubricant/Glidant: Magnesium stearate and talc are used to improve powder flow and prevent sticking during tablet compression.[11]
Table 2: Hypothetical Controlled-Release this compound Formulations
The following table presents example formulations with varying concentrations of the rate-controlling polymer (HPMC) to achieve different release profiles.
| Ingredient | Formulation F1 (Fast Release) | Formulation F2 (Medium Release) | Formulation F3 (Slow Release) | Function |
| Metamizole Sodium | 500 mg | 500 mg | 500 mg | Analgesic, Antipyretic |
| Tempidone | 20 mg | 20 mg | 20 mg | Anxiolytic |
| HPMC (e.g., K100M) | 100 mg (15%) | 150 mg (21%) | 200 mg (27%) | Rate-controlling polymer |
| Microcrystalline Cellulose | 35 mg | 45 mg | 15 mg | Filler / Binder |
| Talc | 5 mg | 5 mg | 5 mg | Glidant |
| Magnesium Stearate | 5 mg | 5 mg | 5 mg | Lubricant |
| Total Tablet Weight | 665 mg | 725 mg | 745 mg |
Experimental Protocols
Protocol: In Vitro Drug Release Testing
This protocol determines the rate and extent of drug release from the formulation under standardized laboratory conditions, which is essential for formulation optimization and quality control.[13][14]
Objective: To evaluate the dissolution profile of controlled-release this compound tablets.
Apparatus & Reagents:
-
USP Dissolution Apparatus II (Paddle Method).[15]
-
Dissolution Vessels (900 mL).
-
UV-Vis Spectrophotometer.
-
Dissolution Medium: Simulated Gastric Fluid (SGF), pH 1.2 for the first 2 hours, followed by Simulated Intestinal Fluid (SIF), pH 6.8 for the remaining duration.
-
Reference standards for Metamizole Sodium and Tempidone.
Methodology:
-
Media Preparation: Prepare SGF and SIF according to USP guidelines. Degas the media prior to use.
-
Apparatus Setup: Set the paddle speed to 50 RPM and maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Test Initiation: Place one tablet in each dissolution vessel containing 900 mL of SGF.
-
Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 10, and 12 hours). Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Media Change: After 2 hours, carefully decant the SGF and replace it with 900 mL of pre-warmed SIF (pH 6.8). Continue sampling as per the schedule.
-
Sample Analysis: Filter the samples through a 0.45 µm syringe filter. Analyze the concentration of Metamizole and Tempidone using a validated UV-Vis spectrophotometric method at their respective wavelengths.
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point.
Table 3: Representative In Vitro Release Data (Hypothetical)
| Time (hours) | Formulation F1 (% Released) | Formulation F2 (% Released) | Formulation F3 (% Released) |
| 1 | 25 | 18 | 12 |
| 2 | 45 | 35 | 25 |
| 4 | 70 | 55 | 45 |
| 6 | 88 | 75 | 60 |
| 8 | 95 | 88 | 78 |
| 12 | >99 | >99 | 96 |
Protocol: In Vivo Analgesic Efficacy Study (Animal Model)
This protocol evaluates the analgesic effect and duration of action of the controlled-release formulation in a validated animal pain model.[16][17]
Objective: To assess the in vivo efficacy of CR this compound tablets compared to an immediate-release (IR) formulation and placebo.
Model & Subjects:
-
Animal Model: Male Wistar rats (200-250g).
-
Pain Induction: Neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve.
-
Test Groups (n=8 per group):
-
Control (Placebo).
-
Immediate-Release (IR) this compound.
-
Controlled-Release (CR) this compound (Formulation F2).
-
Apparatus:
-
Plantar Test Apparatus (for measuring paw withdrawal latency to a thermal stimulus).
-
Oral gavage needles.
Methodology:
-
Acclimatization & Baseline: Acclimatize animals for at least one week. Measure the baseline paw withdrawal latency (in seconds) for each rat before drug administration.
-
Drug Administration: Administer the respective formulations (placebo, IR, or CR tablet, crushed and suspended in a suitable vehicle) to the rats via oral gavage. The dose should be calculated based on standard allometric scaling.
-
Efficacy Measurement: At specified time intervals post-administration (e.g., 0, 1, 2, 4, 6, 8, 10, 12 hours), place each rat on the Plantar Test apparatus.
-
Stimulus Application: Apply a radiant heat source to the plantar surface of the hind paw and record the time taken for the rat to withdraw its paw. A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.
-
Data Analysis: The increase in paw withdrawal latency is calculated as the Maximum Possible Effect (% MPE). Analyze data using appropriate statistical methods (e.g., ANOVA).
Table 4: Representative In Vivo Efficacy Data (Hypothetical)
| Time (hours) | Control (% MPE) | IR this compound (% MPE) | CR this compound (F2) (% MPE) |
| 1 | 5 | 65 | 30 |
| 2 | 8 | 75 | 55 |
| 4 | 6 | 40 | 70 |
| 6 | 5 | 15 | 65 |
| 8 | 4 | 5 | 50 |
| 12 | 5 | <5 | 25 |
Visualizations: Pathways and Workflows
Diagram 1: this compound's Dual Mechanism of Action
Caption: Combined signaling pathway of Metamizole and Tempidone.
Diagram 2: Controlled-Release Formulation Workflow
Caption: Experimental workflow for CR this compound development.
Diagram 3: Formulation Variables and Outcomes
Caption: Relationship between formulation variables and outcomes.
References
- 1. pillintrip.com [pillintrip.com]
- 2. mysalve.com [mysalve.com]
- 3. pillintrip.com [pillintrip.com]
- 4. Metamizole Sodium Monohydrate Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Metamizole - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. d-nb.info [d-nb.info]
- 8. dovepress.com [dovepress.com]
- 9. Metamizole Sodium | C13H16N3NaO4S | CID 522325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Triacetonamine tosilate | C16H25NO4S | CID 134275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. BG109765A - Medicinal form of a combined preparation and method of obtaining it - Google Patents [patents.google.com]
- 12. EP1274402B1 - Pharmaceutical composition for the controlled release of paracetamol - Google Patents [patents.google.com]
- 13. In-Vitro Release Testing - CD Formulation [formulationbio.com]
- 14. Video: In Vitro Drug Release Testing: Overview, Development and Validation [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. In vivo pain relief effectiveness of an analgesic-anesthetic carrying biodegradable controlled release rod systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Triacetonamine-p-toluenesulfonate in Human Plasma and Urine using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triacetonamine (2,2,6,6-tetramethyl-4-piperidone) is a key intermediate in the synthesis of various pharmaceutical products. When formulated as a salt with p-toluenesulfonic acid, accurate quantification of the active moiety (triacetonamine) and the counter-ion (p-toluenesulfonate) in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This document provides a detailed protocol for a sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of triacetonamine and p-toluenesulfonate in human plasma and urine.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[1][2] This method allows for the accurate measurement of both the triacetonamine cation and the p-toluenesulfonate anion following their dissociation in the biological matrix.
Data Presentation: Method Performance Characteristics
The following table summarizes the typical quantitative performance parameters of the described LC-MS/MS method.
| Parameter | Triacetonamine | p-Toluenesulfonate |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 2.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 2500 ng/mL |
| Linearity (r²) | >0.995 | >0.995 |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% CV) | <15% | <15% |
| Matrix Effect | Minimal | Minimal |
| Recovery | >85% | >80% |
Experimental Protocols
1. Sample Preparation
The goal of sample preparation is to extract the analytes from the biological matrix while removing interfering substances like proteins and phospholipids.[3]
1.1. Plasma Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and effective method for cleaning up plasma samples.
-
Materials:
-
Human plasma samples
-
Acetonitrile (ACN) containing internal standard (IS)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standards (e.g., Triacetonamine-d12 and p-Toluenesulfonate-d4 at 50 ng/mL).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
-
1.2. Urine Sample Preparation (Dilute-and-Shoot)
Urine typically contains lower protein content, allowing for a simpler "dilute-and-shoot" approach.[4]
-
Materials:
-
Human urine samples
-
Deionized water
-
Acetonitrile containing internal standard (IS)
-
Microcentrifuge tubes or 96-well plates
-
-
Protocol:
-
Centrifuge the urine sample at 2,000 x g for 5 minutes to remove any particulate matter.
-
In a clean tube, mix 50 µL of the supernatant urine with 450 µL of acetonitrile containing the internal standards.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial or well.
-
Inject into the LC-MS/MS system.
-
2. LC-MS/MS Instrumentation and Conditions
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Liquid Chromatography Conditions:
-
Column: A suitable reversed-phase column, such as a C18 column (e.g., 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) %B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), with positive mode for triacetonamine and negative mode for p-toluenesulfonate. A polarity switching acquisition may be used.
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Ionization Mode Triacetonamine 156.2 98.1 Positive Triacetonamine-d12 (IS) 168.2 104.1 Positive p-Toluenesulfonate 171.0 91.0 Negative | p-Toluenesulfonate-d4 (IS) | 175.0 | 95.0 | Negative |
-
Visualizations
Caption: Experimental workflow for plasma and urine sample analysis.
Caption: Logical flow of the overall analytical strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of eicosanoids and their metabolites in biological matrices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative hydrophilic interaction chromatography-mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
Application Notes & Protocols: Experimental Design for Tempalgin® Clinical Trials in Postoperative Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective management of postoperative pain is a critical component of surgical recovery, influencing patient comfort, mobility, and the risk of complications. While opioids are potent analgesics, their use is associated with significant side effects and the potential for misuse. This has spurred the development and evaluation of non-opioid and multimodal analgesic strategies.[1]
Tempalgin® is a combination analgesic product with two active ingredients: metamizole sodium and triacetonamine-p-toluenesulfonate.[2] Metamizole is a non-opioid analgesic with potent pain-relieving and fever-reducing properties.[3] Triacetonamine-p-toluenesulfonate, also known as tempidone, provides a mild sedative and anxiolytic effect, which may help to alleviate the emotional and psychological stress associated with pain.[2]
These application notes provide a comprehensive framework for designing a Phase III clinical trial to evaluate the efficacy and safety of this compound® for the management of moderate to severe postoperative pain.
Pharmacology of Active Ingredients
Metamizole Sodium
Metamizole sodium (also known as dipyrone) is a pyrazolone derivative with strong analgesic and antipyretic effects.[2][3] Its mechanism of action is complex and not fully elucidated but is thought to involve multiple pathways:
-
Inhibition of Prostaglandin Synthesis : Metamizole inhibits cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins that mediate pain and fever.[4][5] It may have a selective action on COX-3 in the central nervous system (CNS).[5]
-
Endocannabinoid System Activation : Research suggests that metamizole's active metabolites may exert analgesic effects through the activation of the endocannabinoid system.[3][6]
-
Opioidergic System Interaction : Metamizole may also interact with the endogenous opioid system, enhancing its pain-relieving effects without the typical side effects of opioid medications.[3]
Metamizole is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its active metabolite, 4-methylaminoantipyrine (4-MAA).[7]
Triacetonamine-p-toluenesulfonate (Tempidone)
Triacetonamine-p-toluenesulfonate contributes a calming, anxiolytic effect. This component aims to reduce the central nervous system excitability and emotional tension that often accompany acute pain, potentially enhancing the overall analgesic effect of the medication.[2]
Proposed Signaling Pathway for this compound®
The dual-action mechanism of this compound® targets both the physiological and psychological components of pain. Metamizole primarily acts on peripheral and central pain signaling pathways, while tempidone modulates the central nervous system's response to pain.
Phase III Clinical Trial Protocol
Study Title
A Phase III, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy and Safety of this compound® for the Management of Postoperative Pain Following Abdominal Hysterectomy.
Study Objectives
-
Primary Objective : To assess the analgesic efficacy of this compound® compared to placebo in patients with moderate to severe postoperative pain.
-
Secondary Objectives :
-
To evaluate the time to onset of pain relief.
-
To assess the total consumption of rescue medication over 48 hours.
-
To evaluate patient satisfaction with pain management.
-
To assess the safety and tolerability of this compound®.
-
Study Design
This will be a multicenter, randomized, double-blind, placebo-controlled, parallel-group study. Eligible patients will be randomized in a 1:1:1 ratio to one of three treatment arms. The study will consist of a screening period, a treatment period (up to 48 hours), and a follow-up assessment. In line with FDA guidance for analgesic trials, the design will be robust to demonstrate superiority over placebo.[8][9]
Study Population
-
Inclusion Criteria :
-
Female patients aged 18-65 years.
-
Scheduled to undergo elective abdominal hysterectomy.
-
American Society of Anesthesiologists (ASA) physical status I or II.
-
Patient reports a baseline postoperative pain intensity of ≥ 4 on a 0-10 Numeric Rating Scale (NRS) within 4 hours of the end of surgery.[10]
-
Willing and able to provide written informed consent.
-
-
Exclusion Criteria :
Treatment Arms
-
This compound® Arm : this compound® (500 mg metamizole sodium / 20 mg triacetonamine-p-toluenesulfonate) administered orally.
-
Active Comparator Arm : Metamizole sodium (500 mg) administered orally.
-
Placebo Arm : Placebo tablet, matching in appearance, administered orally.
Study Procedures & Assessments
| Timepoint | Screening (Pre-op) | Baseline (Post-op, T=0) | 0.5, 1, 2, 4, 6, 8, 12, 24, 36, 48 hrs Post-dose | End of Study / Early Termination (48h or discharge) |
| Informed Consent | ✓ | |||
| Demographics & Med History | ✓ | |||
| Physical Exam | ✓ | ✓ | ||
| Vital Signs | ✓ | ✓ | ✓ | ✓ |
| Randomization | ✓ | |||
| Study Drug Admin | ✓ | (as per protocol) | ||
| Pain Intensity (NRS)[13] | ✓ | ✓ | ✓ | |
| Pain Relief (5-pt scale) | ✓ | ✓ | ||
| Rescue Medication Request | ✓ | |||
| Patient Global Assessment | ✓ | |||
| Adverse Event Monitoring | ✓ | ✓ | ✓ | |
| Blood/Urine Sample | ✓ | ✓ |
Experimental Protocols
Protocol: Pain Intensity Assessment
-
Tool : Numeric Rating Scale (NRS).[14]
-
Procedure :
-
Explain the scale to the patient: "Please rate your pain on a scale from 0 to 10, where 0 is 'no pain' and 10 is 'the worst pain imaginable'."[10]
-
Ask the patient to provide a number that best represents their current pain intensity.
-
Record the patient's self-reported score at the scheduled time points, assessing pain both at rest and during a standardized movement (e.g., deep breath and cough).[13]
-
A pain rating of 4 or higher is typically considered moderate to severe.[10]
-
Protocol: Rescue Medication
-
Medication : Intravenous morphine via Patient-Controlled Analgesia (PCA) pump.
-
Procedure :
-
All patients will have access to rescue medication throughout the 48-hour treatment period.
-
If a patient's pain is not adequately controlled, they may request rescue medication.
-
The time of the first request for rescue medication will be recorded.
-
The total amount of morphine consumed by each patient over the 48-hour period will be recorded from the PCA pump logs.
-
Efficacy and Safety Endpoints
Primary Efficacy Endpoint
-
Sum of Pain Intensity Differences over 8 hours (SPID-8) : This is a time-weighted sum of the differences in pain intensity from baseline, calculated using the NRS scores.
Secondary Efficacy Endpoints
-
Total Pain Relief (TOTPAR) : Calculated from the 5-point pain relief scale over various time intervals.
-
Time to First Perceptible Pain Relief .
-
Time to First Use of Rescue Medication .
-
Total Consumption of Rescue Medication over 48 hours.
-
Patient's Global Assessment of Study Medication at 48 hours.
Safety Endpoints
-
Incidence and severity of all adverse events (AEs) and serious adverse events (SAEs).
-
Changes in vital signs, physical examination findings, and clinical laboratory results.
Data Presentation
Quantitative data will be summarized in structured tables for clear comparison between treatment groups.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | This compound® (N=...) | Metamizole (N=...) | Placebo (N=...) | Total (N=...) |
|---|---|---|---|---|
| Age (years), Mean (SD) | ||||
| Weight (kg), Mean (SD) | ||||
| ASA Class I, n (%) | ||||
| ASA Class II, n (%) |
| Baseline NRS, Mean (SD) | | | | |
Table 2: Summary of Primary and Key Secondary Efficacy Endpoints
| Endpoint | This compound® (N=...) | Metamizole (N=...) | Placebo (N=...) | p-value (vs Placebo) |
|---|---|---|---|---|
| SPID-8, Mean (SD) | ||||
| Time to Rescue Med (min), Median | ||||
| Total Morphine Use (mg), Mean (SD) |
| Patient Global Assessment 'Good'/'Excellent', n (%) | | | | |
Clinical Trial Workflow Visualization
The following diagram illustrates the logical flow of a patient through the proposed clinical trial.
References
- 1. ijclinicaltrials.com [ijclinicaltrials.com]
- 2. pillintrip.com [pillintrip.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. nbinno.com [nbinno.com]
- 5. What is the mechanism of Metamizole Sodium? [synapse.patsnap.com]
- 6. Metamizole - Wikipedia [en.wikipedia.org]
- 7. Pharmacology and relevant drug interactions of metamizole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDA issues guidance on non-opioid drug development for chronic pain | RAPS [raps.org]
- 9. medcentral.com [medcentral.com]
- 10. iasp-pain.org [iasp-pain.org]
- 11. This compound x 10 tabl Sofarma | Subra [subra.bg]
- 12. What is Metamizole Sodium used for? [synapse.patsnap.com]
- 13. epain.org [epain.org]
- 14. aorn.org [aorn.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Metamizole Instability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the inherent instability of metamizole in aqueous solutions. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reproducibility of your research.
Troubleshooting Guide
Issue: Inconsistent experimental results and rapid loss of metamizole potency.
Root Cause Analysis: Metamizole is a prodrug that is notoriously unstable in aqueous solutions, readily undergoing non-enzymatic hydrolysis to its primary active metabolite, 4-methylaminoantipyrine (4-MAA).[1][2] This rapid degradation can lead to a constantly changing concentration of the active compound, causing inconsistent results.[1] The rate of this degradation is significantly influenced by several environmental factors.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unstable Metamizole solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that accelerate the degradation of metamizole in my solutions?
A: The degradation rate of metamizole is highly sensitive to its environment. The key factors that accelerate its degradation are:
-
Aqueous Solvents: Water is a primary reactant in the hydrolysis of metamizole.[1]
-
Elevated Temperature: Higher temperatures drastically increase the rate of degradation.[1] For instance, a solution that is stable for days at 22°C may show significant degradation within hours at 37°C.[3][4]
-
Acidic pH: The rate of hydrolysis is significantly faster in acidic conditions (e.g., pH 2.5) compared to neutral or alkaline solutions.[1]
-
Presence of Oxygen: Dissolved oxygen can contribute to the oxidative decomposition of metamizole.[1]
-
Low Concentration: Solutions with lower concentrations of metamizole tend to hydrolyze more rapidly.[1]
Q2: How can I prepare a more stable experimental solution of metamizole?
A: To mitigate degradation and improve reproducibility, consider the following strategies:
-
Use of Stabilizers: For aqueous solutions, adding an antioxidant like sodium sulfite (Na₂SO₃) has been shown to effectively inhibit hydrolysis.[1]
-
Temperature Control: Always prepare, store, and handle metamizole solutions at low temperatures, such as in a refrigerator at 2-8°C.[1] Avoid exposing the solution to body temperature (37°C) for extended periods.[3][4]
-
pH Management: Ensure the pH of your solution is neutral or slightly alkaline. Avoid using acidic buffers or diluents.[1]
-
Solvent Choice: If your experimental protocol allows, using methanol as the primary solvent can significantly inhibit the degradation reaction.[5]
-
Prepare Fresh: The most reliable practice is to prepare metamizole solutions immediately before each experiment to minimize the impact of degradation over time.[1]
Q3: What are the main degradation products of metamizole and how can I detect them?
A: Metamizole is a prodrug that rapidly hydrolyzes to its active metabolite, 4-methylaminoantipyrine (4-MAA).[1][6] This is the initial and most important degradation product.[1] Further metabolism or degradation leads to other compounds such as 4-aminoantipyrine (4-AA), 4-formylaminoantipyrine (4-FAA), and 4-acetyl-amino-antipyrine (AAA).[6][7] These compounds can be detected and quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][6]
Q4: Can I use standard buffers like PBS or HBSS to dissolve metamizole?
A: Yes, but with caution. Since these are aqueous buffers, hydrolysis will still occur. It is crucial to ensure the final pH of the buffer is neutral or slightly alkaline, as acidic conditions will significantly accelerate degradation.[1] For optimal stability, consider incorporating sodium sulfite into the buffer as described in the experimental protocols below. The best practice remains to add metamizole to the buffer immediately before use.
Q5: How should I store my metamizole solutions?
A: For short-term use (within the same day), solutions should be kept refrigerated at 2-8°C and protected from light.[1] For any use longer than 24 hours, it is strongly recommended to prepare the solution fresh.[1] Long-term storage of metamizole in any liquid solution is not advisable due to its inherent instability.[1]
Data Summary Tables
Table 1: Key Factors Influencing Metamizole Degradation
| Factor | Effect on Stability | Mitigation Strategy |
| Aqueous Solvent | Promotes hydrolysis | Use of stabilizers (e.g., sodium sulfite), consider alternative solvents (e.g., methanol) |
| Elevated Temperature | Increases degradation rate | Prepare and store solutions at 2-8°C |
| Acidic pH | Accelerates hydrolysis | Maintain a neutral to slightly alkaline pH |
| Oxygen | Promotes oxidative decomposition | Use of antioxidants (e.g., sodium sulfite), store in sealed, amber vials |
| Low Concentration | May increase hydrolysis rate | Prepare fresh and use promptly |
Table 2: Metamizole Solution Stability Under Various Conditions
| Condition | Observation | Time Frame | Source |
| Aqueous Solution (0.01 mM, pH 2.5) | Complete hydrolysis | ~30 minutes | [1] |
| Aqueous Solution (0.1 M) | ~10% hydrolysis | 5 hours | [1] |
| Mixed with Morphine, stored at 22°C | Stable (within ±10% of initial conc.) | At least 7 days | [1][4] |
| Mixed with Morphine, stored at 37°C | Significant concentration loss | After 3 days | [1][4] |
| Aqueous Solution with Na₂SO₃ | Hydrolysis successfully inhibited | During HPLC analysis | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Metamizole Solution
Objective: To prepare an aqueous stock solution of metamizole with improved stability for in vitro experimental use.
Materials:
-
Metamizole Sodium
-
Sodium Sulfite (Na₂SO₃), anhydrous
-
High-purity water (e.g., Milli-Q or HPLC-grade)
-
Appropriate buffer (ensure final pH is neutral to slightly alkaline)
-
Sterile, amber glass vials or tubes
Procedure:
-
Prepare the Stabilizing Solvent: Dissolve sodium sulfite (Na₂SO₃) in the high-purity water or buffer to a final concentration of 1.5 mg/mL. Ensure the sodium sulfite is fully dissolved. This solution should be prepared fresh.
-
Dissolve Metamizole: Weigh the required amount of metamizole sodium. Add the metamizole powder to the stabilizing solvent prepared in step 1 to achieve your target concentration.
-
Gentle Mixing: Vortex gently until the metamizole is completely dissolved. Avoid vigorous shaking to minimize the introduction of oxygen.
-
Storage: Store the final solution in a tightly sealed amber vial to protect it from light and air. Immediately place the solution in a refrigerator at 2-8°C. For maximum confidence, this solution should be used within 24 hours of preparation.[1]
Protocol 2: RP-HPLC Method for Quantifying Metamizole and 4-MAA
Objective: To separate and quantify metamizole and its primary degradation product, 4-MAA, to assess solution stability.
Instrumentation & Consumables:
-
HPLC system with a UV Detector
-
C18 Column (e.g., Inertsil ODS 3V, 250 mm x 4.6 mm, 5 µm particle size)[1][6]
Reagents:
-
Mobile Phase: 0.05M Sodium dihydrogen phosphate buffer and Methanol (53:47 v/v).[6] Adjust the buffer to pH 5.0.[6]
-
Stabilized Diluent: As described in Protocol 1, containing 1.5 mg/mL sodium sulfite.[1]
Procedure:
-
Chromatographic Conditions:
-
Sample Preparation: Dilute your experimental metamizole solution to fall within the calibration curve range using the stabilized diluent.[1]
-
Analysis:
-
Run a calibration curve using standards of metamizole and 4-MAA prepared in the stabilized diluent.
-
Inject the prepared samples.
-
Integrate the peak areas for metamizole and 4-MAA. The decrease in the metamizole peak area and the corresponding increase in the 4-MAA peak area over time indicates degradation.[1]
-
Visualized Pathways and Workflows
Caption: The primary degradation pathway of Metamizole.
Caption: Workflow for preparing a stabilized aqueous solution of Metamizole.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological characteristics of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability evaluation of morphine, hydromorphone, metamizole and esketamine containing analgesic mixtures applied for patient‐controlled analgesia in hospice and palliative care - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Metamizole | C13H17N3O4S | CID 3111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Metamizole Degradation Products by LC-MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification and characterization of metamizole degradation products by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of metamizole?
A1: Metamizole is a prodrug that primarily degrades through hydrolysis to its main active metabolite, 4-methylaminoantipyrine (MAA).[1][2] MAA can then be further metabolized or degraded into other significant products, including 4-aminoantipyrine (AA), 4-formylaminoantipyrine (FAA), and 4-acetylaminoantipyrine (AAA).[1][3][4]
Q2: Why is it crucial to monitor metamizole degradation products?
A2: Monitoring the degradation products of metamizole is essential for ensuring the quality, safety, and efficacy of pharmaceutical formulations.[1] The chemical instability of metamizole can lead to a decrease in the parent drug's potency and the formation of potentially toxic degradants.[1][5] Regulatory bodies require the characterization of these degradation products to establish the stability profile of the drug.[6]
Q3: What is a forced degradation study and why is it necessary for metamizole?
A3: A forced degradation or stress study is designed to intentionally degrade a drug substance under more aggressive conditions than those used in long-term stability studies. These studies are critical for understanding the degradation pathways of metamizole and for developing stability-indicating analytical methods that can separate the drug from its degradation products.[1][7] Typical stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[7]
Q4: Which analytical technique is most suitable for identifying and quantifying metamizole degradation products?
A4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the identification and quantification of metamizole and its degradation products.[1][8] This technique offers high sensitivity and specificity, allowing for the detection of trace-level impurities and the characterization of their structures in complex matrices like plasma or pharmaceutical formulations.[1][8]
Q5: How can I prevent the degradation of metamizole in my experimental solutions?
A5: To minimize the degradation of metamizole in aqueous solutions, it is crucial to manage the pH. Neutral or slightly alkaline conditions are recommended, as acidic environments significantly accelerate hydrolysis.[9] For optimal stability, prepare solutions fresh before each experiment.[9] If solutions need to be stored, even for a short period, they should be kept in tightly sealed amber vials at 2-8°C to protect them from light and air.[9] The use of a stabilizing solvent, such as a buffer with sodium sulfite, can also inhibit hydrolysis.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too high a concentration of the sample. 2. Secondary Interactions: Silanol interactions with basic analytes. 3. Column Contamination: Buildup of matrix components on the column frit or packing material.[10] 4. Inappropriate Injection Solvent: Using a solvent stronger than the mobile phase.[10] | 1. Dilute the sample and reinject. 2. Use a mobile phase with a suitable pH or an appropriate buffer. Consider using a column with end-capping. 3. Flush the column with a strong solvent. If the problem persists, replace the in-line filter or the column.[10] 4. Dissolve the sample in the initial mobile phase. |
| Low Signal Intensity / Poor Sensitivity | 1. Ion Suppression: Co-eluting matrix components interfering with the ionization of the target analytes in the MS source.[11] 2. Improper MS Source Parameters: Suboptimal settings for temperature, gas flow, or voltage. 3. Analyte Degradation: Degradation of metamizole in the sample vial or during the analytical run. | 1. Improve sample cleanup (e.g., use solid-phase extraction). Modify the chromatographic method to separate the analytes from interfering compounds.[10] 2. Optimize the MS source parameters through systematic tuning. 3. Ensure proper sample storage and handling as described in the FAQs. Prepare fresh samples if necessary. |
| Inconsistent Retention Times | 1. Pump Issues: Fluctuations in mobile phase composition or flow rate. 2. Column Temperature Variations: Lack of a stable column oven temperature. 3. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between injections. | 1. Purge the pump to remove air bubbles. Check for leaks in the system. 2. Use a column oven to maintain a consistent temperature. 3. Ensure the column is fully equilibrated before each injection, especially when using gradient elution. |
| Ghost Peaks | 1. Carryover: Adsorption of the analyte from a previous high-concentration sample onto surfaces in the injector or column. 2. Contaminated Mobile Phase or System: Impurities in the solvents or buildup in the LC system. | 1. Inject a blank solvent after a high-concentration sample to check for carryover. Implement a needle wash step in the autosampler method. 2. Use high-purity solvents and prepare fresh mobile phases.[10] Flush the entire LC system. |
| Unexpected Degradation Products | 1. Sample Matrix Effects: Interaction of metamizole with excipients in the formulation or components in a biological matrix. 2. Reaction with Mobile Phase: Certain mobile phase additives could potentially react with the analytes. 3. Formation of Nitrosamines: Reaction of metamizole with nitrite, which can be a trace impurity.[12] | 1. Conduct forced degradation studies on the drug in the presence of excipients. 2. Evaluate the stability of metamizole in the chosen mobile phase over time. 3. If detecting potential nitrosamine impurities, a specific UPLC-MS/MS method may be required for their determination.[12] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Metamizole
This protocol outlines the conditions for a forced degradation study to identify potential degradation products under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of metamizole in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a specified period. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified duration. Dissolve the stressed sample in a suitable solvent for analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period, as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating LC-MS method.
Protocol 2: LC-MS/MS Analysis of Metamizole and its Degradation Products
This protocol provides a general methodology for the analysis of metamizole and its primary degradation products (MAA, AA, FAA, AAA).
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 300 µL of methanol containing an internal standard (e.g., deuterated analogs of the metabolites).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
Chromatographic Conditions:
-
Column: A C18 or C8 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the parent drug from its degradation products (e.g., start with 5% B, ramp to 95% B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[13]
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification. A full scan (e.g., m/z 100-500) can be used for initial identification.
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard should be optimized.
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity.
-
Quantitative Data Summary
The following tables summarize typical validation parameters for an LC-MS/MS method for the quantification of metamizole metabolites.
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| 4-MAA | 10 - 5000 | > 0.99 |
| 4-AA | 10 - 5000 | > 0.99 |
| 4-FAA | 5 - 2500 | > 0.99 |
| 4-AAA | 5 - 2500 | > 0.99 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Accuracy (% Bias) | Precision (% RSD) |
| 4-MAA | Low, Mid, High | -5.2 to 3.8 | ≤ 8.5 |
| 4-AA | Low, Mid, High | -4.1 to 5.6 | ≤ 7.9 |
| 4-FAA | Low, Mid, High | -6.9 to 6.0 | ≤ 12.7 |
| 4-AAA | Low, Mid, High | -3.3 to 4.5 | ≤ 9.1 |
| (Data presented are representative and may vary between different validated methods.)[3][8] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC MS Method for Analysis of Metamizole and 4-methylaminoantipyrine (4-MAA) on Primesep SB Column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid method for the determination of metamizole residues in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. mdpi.com [mdpi.com]
minimizing analytical interference in Tempalgin bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize analytical interference in Tempalgin bioassays.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary analytes to monitor in this compound bioassays?
A1: this compound contains two active pharmaceutical ingredients: Metamizole Sodium and Triacetonamine-p-toluenesulfonate. Metamizole is a prodrug and is rapidly hydrolyzed in the gastrointestinal tract to its main active metabolite, 4-methylaminoantipyrine (4-MAA). 4-MAA is further metabolized to a second active metabolite, 4-aminoantipyrine (4-AA), and two inactive metabolites, 4-formylaminoantipyrine (4-FAA) and 4-acetylaminoantipyrine (4-AAA)[1]. Therefore, quantitative bioassays should ideally target 4-MAA, 4-AA, 4-FAA, and 4-AAA. The other active ingredient is Triacetonamine-p-toluenesulfonate, which should also be quantified.
Q2: What are the most common sources of interference in this compound bioassays?
A2: Analytical interference can arise from several sources, broadly categorized as:
-
Endogenous Matrix Components: These include phospholipids, proteins, and salts from the biological sample (e.g., plasma, serum) that can co-elute with the analytes and cause ion suppression or enhancement in LC-MS/MS analysis[2].
-
Metabolites: The various metabolites of Metamizole can potentially interfere with each other if chromatographic separation is not optimal.
-
Exogenous Compounds: Co-administered drugs or their metabolites may have similar physicochemical properties or produce isobaric interferences in mass spectrometry. For example, it has been reported that metabolites of other drugs can interfere with unrelated assays, highlighting the importance of selectivity[3].
-
Sample Preparation Artifacts: Impurities from solvents, collection tubes, or extraction media can introduce interfering peaks.
Q3: Which sample preparation technique is most effective for minimizing matrix effects?
A3: The choice of sample preparation technique depends on the specific requirements of the assay, such as required sensitivity and throughput. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)[2][4].
-
Protein Precipitation (PPT): This is the simplest and fastest method, often using acetonitrile or methanol to remove the majority of proteins[2][4]. It is effective for many applications but may result in "dirtier" extracts with more significant matrix effects compared to LLE or SPE. A validated LC-MS/MS method for Metamizole metabolites successfully used protein precipitation, achieving high recovery and acceptable ion suppression[5].
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. LLE can provide cleaner extracts than PPT but is more labor-intensive and may have lower recovery for certain analytes.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing interferences and concentrating analytes, resulting in the cleanest extracts and minimal matrix effects. However, it is the most time-consuming and expensive of the three methods.
For a comparative overview of these techniques, please refer to the data in Table 2.
II. Troubleshooting Guide
This guide addresses specific issues that may be encountered during the bioanalysis of this compound's components.
Chromatography & Detection (LC-MS/MS)
Problem 1: Poor peak shape (tailing or fronting) for Metamizole metabolites.
-
Possible Cause A: Secondary Interactions with Stationary Phase. Residual silanol groups on C18 columns can interact with basic analytes, causing peak tailing.
-
Solution:
-
Adjust the mobile phase pH to be at least 2 units below the pKa of the basic metabolites to ensure they are fully protonated.
-
Incorporate a low concentration of an acidic modifier, such as 0.1% formic acid, into the mobile phase.
-
Use a column with advanced end-capping or a different stationary phase (e.g., phenyl-hexyl).
-
-
-
Possible Cause B: Column Overload. Injecting too high a concentration of the analyte can lead to peak fronting.
-
Solution:
-
Dilute the sample.
-
Reduce the injection volume.
-
-
-
Possible Cause C: Extra-Column Volume. Excessive tubing length or internal diameter between the column and the detector can cause peak broadening.
-
Solution:
-
Use shorter, narrower internal diameter tubing (e.g., 0.005 inches).
-
Ensure fittings are properly connected with no dead volume.
-
-
Problem 2: Unstable or drifting retention times.
-
Possible Cause A: Inadequate Column Equilibration. Insufficient equilibration time between gradient runs can cause retention time shifts.
-
Solution: Increase the equilibration time to at least 10 column volumes.
-
-
Possible Cause B: Mobile Phase Composition Change. Evaporation of the organic solvent or improper mixing can alter the mobile phase composition.
-
Solution:
-
Prepare fresh mobile phase daily.
-
Keep mobile phase reservoirs capped.
-
If using an online mixer, ensure it is functioning correctly by pre-mixing the mobile phase manually and observing if the issue resolves.
-
-
-
Possible Cause C: Temperature Fluctuations. Changes in ambient temperature can affect retention times.
-
Solution: Use a thermostatically controlled column compartment and maintain a constant temperature (e.g., 40°C).
-
Problem 3: Low signal intensity or significant ion suppression.
-
Possible Cause A: Matrix Effects. Co-eluting endogenous compounds from the biological matrix are suppressing the ionization of the target analytes.
-
Solution:
-
Improve sample clean-up by switching from protein precipitation to a more rigorous method like SPE.
-
Optimize chromatographic separation to move the analyte peak away from regions of high matrix interference. This can be assessed using a post-column infusion experiment.
-
Use a stable isotope-labeled internal standard (SIL-IS) for each analyte to compensate for matrix effects.
-
-
-
Possible Cause B: Inefficient Ionization. The mobile phase composition or mass spectrometer source parameters are not optimal.
-
Solution:
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) through infusion of a standard solution.
-
Ensure the mobile phase pH is compatible with the chosen ionization mode (e.g., acidic pH for positive electrospray ionization).
-
-
III. Data & Protocols
Data Presentation
Table 1: Method Validation Summary for Metamizole Metabolites in Human Plasma using LC-MS/MS
| Parameter | 4-MAA | 4-AA | 4-AAA | 4-FAA |
| Linear Range (ng/mL) | 5 - 5000 | 5 - 5000 | 5 - 5000 | 5 - 5000 |
| Correlation Coefficient (r²) | >0.996 | >0.996 | >0.996 | >0.996 |
| Mean Recovery (%) | >91.8% | >91.8% | >91.8% | >91.8% |
| Matrix Effect (Ion Suppression) | <13.1% | <13.1% | <13.1% | <13.1% |
| Intra-assay Precision (%CV) | ≤12.7% | ≤12.7% | ≤12.7% | ≤12.7% |
| Inter-assay Precision (%CV) | <9.7% | <9.7% | <9.7% | <9.7% |
| Inter-assay Accuracy (%) | 94.9 - 106.0 | 97.4 - 102.3 | 93.1 - 100.3 | 93.3 - 100.8 |
| Data adapted from a validated LC-MS/MS method[2][5]. |
Table 2: General Comparison of Sample Preparation Techniques for Bioanalysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Recovery | Generally good, but can be variable | Analyte-dependent, can be lower | High and reproducible |
| Matrix Effect | Highest | Moderate | Lowest |
| Speed/Throughput | Fastest | Moderate | Slowest |
| Cost per Sample | Lowest | Low | Highest |
| Complexity | Low | Moderate | High |
| This table provides a general comparison. Actual performance may vary based on the specific analytes and matrix. |
Experimental Protocols
Protocol 1: Quantification of Metamizole Metabolites in Human Plasma by LC-MS/MS
This protocol is based on a validated method for the simultaneous determination of 4-MAA, 4-AA, 4-AAA, and 4-FAA[2][5].
1. Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample, add 200 µL of methanol containing the stable isotope-labeled internal standards. b. Vortex the mixture for 30 seconds. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new 96-well plate or autosampler vial for analysis.
2. LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system capable of binary gradient elution.
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, <2 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: A suitable gradient to separate all four metabolites and resolve them from matrix components. (e.g., start at 5% B, ramp to 95% B, and re-equilibrate).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for each analyte and internal standard should be optimized.
Protocol 2: Purity Determination of Triacetonamine by HPLC-UV
This protocol is suitable for determining the purity of Triacetonamine raw material or in formulations.
1. Sample Preparation: a. Accurately weigh approximately 10 mg of the Triacetonamine sample into a 10 mL volumetric flask. b. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. c. Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A gradient elution may be necessary to separate impurities (e.g., 10% B to 90% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
IV. Mandatory Visualizations
Diagrams
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 3. Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Addressing Tempalgin-Induced Hypersensitivity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing Tempalgin-induced hypersensitivity in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its active components?
This compound is a combination drug with analgesic (pain-relieving), antipyretic (fever-reducing), and mild anxiolytic properties. Its two active ingredients are Metamizole Sodium and Tempidone.[1] Metamizole is a non-steroidal anti-inflammatory drug (NSAID) that inhibits prostaglandin synthesis, while Tempidone possesses anxiolytic activity.[1]
Q2: What types of hypersensitivity reactions can be induced by this compound (Metamizole)?
Metamizole, the primary active component of this compound, can induce a range of hypersensitivity reactions, which can be broadly categorized as:
-
Immediate-type hypersensitivity (Type I): These reactions are typically IgE-mediated and occur within an hour of drug administration.[2][3] Manifestations can include urticaria (hives), angioedema, bronchospasm, and in severe cases, anaphylactic shock.[2][3]
-
Delayed-type hypersensitivity (Type IV): These are T-cell mediated reactions that usually appear hours to days after drug exposure.[3] Common clinical signs include maculopapular exanthema (a type of skin rash).[3]
-
Non-allergic (pseudoallergic) hypersensitivity: These reactions mimic allergic symptoms but are not mediated by IgE or T-cells. They are thought to be caused by the direct release of inflammatory mediators from mast cells and basophils.[4]
Q3: What is the likely mechanism of an immediate-type hypersensitivity reaction to Metamizole?
Immediate-type hypersensitivity reactions to metamizole are primarily believed to be IgE-mediated.[2] The proposed mechanism involves the formation of a metamizole-protein conjugate that acts as an allergen. This conjugate cross-links IgE antibodies bound to the high-affinity FcεRI receptors on the surface of mast cells and basophils. This cross-linking triggers a signaling cascade leading to the degranulation and release of pre-formed inflammatory mediators such as histamine, as well as the synthesis of other mediators like prostaglandins and leukotrienes.[5][6][7]
Q4: How are delayed-type hypersensitivity reactions to Metamizole mediated?
Delayed-type hypersensitivity reactions are mediated by T-lymphocytes. The "pharmacological interaction with immune receptors" (p-i) concept is a leading hypothesis.[8][9] This model suggests that metamizole can directly and non-covalently bind to T-cell receptors (TCRs) or Human Leukocyte Antigen (HLA) molecules, leading to the activation of T-cells without the need for traditional antigen processing.[8][10][11] This activation results in the release of cytokines and recruitment of other immune cells, causing tissue inflammation.[12]
Q5: Is there any information on the allergenic potential of Tempidone?
Currently, there is limited specific information available in the scientific literature regarding the allergenic potential of Tempidone in animal models. The majority of research on this compound-induced hypersensitivity focuses on the active ingredient, metamizole.[1]
Troubleshooting Guides
Issue 1: Inconsistent or no hypersensitivity reaction observed in our animal model.
-
Possible Cause 1: Inappropriate animal strain.
-
Explanation: Different rodent strains can exhibit significant variability in their immune response to allergens.[13][14][15][16] For example, BALB/c mice are known to mount strong Th2-biased immune responses, which are associated with IgE production, making them a suitable choice for studying Type I hypersensitivity.[14][16]
-
Recommendation: Review the literature to select an appropriate and validated rodent strain for the specific type of hypersensitivity reaction you are investigating. If you are studying IgE-mediated responses, consider strains like BALB/c or C3H/HeJ mice.[14][16]
-
-
Possible Cause 2: Insufficient sensitization.
-
Explanation: An inadequate sensitization phase may not induce a sufficient immune response to elicit a reaction upon challenge. This could be due to an insufficient dose of the drug, an inappropriate route of administration, or the absence of an adjuvant.
-
Recommendation: For active systemic anaphylaxis models, ensure that the sensitization protocol includes an appropriate adjuvant, such as aluminum hydroxide, to enhance the immune response.[17] The sensitization dose and route should be carefully optimized based on preliminary studies or literature data.
-
-
Possible Cause 3: Timing of challenge.
-
Explanation: The time interval between sensitization and challenge is critical for the development of a robust hypersensitivity reaction.
-
Recommendation: For active systemic anaphylaxis, the challenge is typically performed 14-21 days after the initial sensitization to allow for sufficient antibody production.[18] For passive cutaneous anaphylaxis, the challenge should be administered 24-48 hours after the intradermal injection of IgE-containing serum.[19]
-
Issue 2: High mortality rate in the experimental group during challenge.
-
Possible Cause 1: Excessive challenge dose.
-
Explanation: The dose of this compound or metamizole used for the challenge may be too high, leading to severe, life-threatening anaphylactic reactions.
-
Recommendation: Conduct a dose-response study to determine the optimal challenge dose that elicits a measurable, sub-lethal hypersensitivity reaction. Start with a lower dose and gradually increase it in different experimental groups.
-
-
Possible Cause 2: Route of administration for challenge.
-
Explanation: Intravenous administration of the challenge agent typically induces a more rapid and severe reaction compared to intraperitoneal or oral routes.
-
Recommendation: Consider using a less direct route of administration for the challenge, such as intraperitoneal injection, to potentially reduce the severity and mortality rate.
-
-
Ethical Consideration:
-
Explanation: Animal welfare is a primary concern in hypersensitivity studies. It is crucial to minimize pain and distress.[20][21][22][23]
-
Recommendation: Establish clear humane endpoints for the study. If an animal exhibits severe signs of distress (e.g., prolonged seizures, severe respiratory distress, unresponsiveness), it should be humanely euthanized.[23] All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Issue 3: Difficulty in quantifying the hypersensitivity reaction.
-
Possible Cause 1: Subjective scoring of clinical signs.
-
Explanation: Relying solely on visual scoring of symptoms like scratching or reduced activity can be subjective and lead to variability in the data.
-
Recommendation: Supplement clinical scoring with objective, quantitative measurements. For systemic anaphylaxis, monitoring the core body temperature is a reliable and quantifiable indicator, with a significant drop in temperature indicating an anaphylactic reaction.[18] For cutaneous anaphylaxis, measuring the diameter of the skin reaction or quantifying the extravasation of Evans blue dye provides objective data.[24]
-
-
Possible Cause 2: Lack of appropriate biomarkers.
-
Explanation: Measuring the release of specific inflammatory mediators can provide a more detailed and quantitative assessment of the hypersensitivity reaction.
-
Recommendation: Collect blood samples at appropriate time points after the challenge to measure levels of histamine, tryptase, or specific cytokines (e.g., IL-4, IL-5, IL-13 for Type I reactions; IFN-γ, TNF-α for Type IV reactions) using ELISA or other immunoassays.[17]
-
Data Presentation
Table 1: Effect of Metamizole on Cytokine mRNA Levels in Dorsal Root Ganglia of Rats with Chronic Constriction Injury
| Treatment Group | IL-1β mRNA Level (Fold Change) | IL-18 mRNA Level (Fold Change) | IL-6 mRNA Level (Fold Change) |
| Naive | 1.0 ± 0.06 | 1.0 ± 0.03 | 1.0 ± 0.08 |
| CCI Control | 1.7 ± 0.1 | 1.52 ± 0.09 | 1.9 ± 0.2 |
| CCI + Metamizole | 1.2 ± 0.1 | 1.3 ± 0.1 | 1.3 ± 0.1* |
*Data are presented as mean ± SEM. *p < 0.05 compared to CCI Control. (Adapted from a study on neuropathic pain, providing evidence of metamizole's effect on inflammatory cytokines).
Experimental Protocols
1. Passive Cutaneous Anaphylaxis (PCA) Model for Immediate Hypersensitivity
This model is used to assess IgE-mediated immediate hypersensitivity reactions in the skin.
-
Sensitization:
-
Generate anti-metamizole IgE antibodies by immunizing a donor group of animals (e.g., mice or rats) with a metamizole-protein conjugate (e.g., metamizole-ovalbumin) mixed with an adjuvant like aluminum hydroxide.
-
Collect serum from the immunized animals containing high titers of anti-metamizole IgE.
-
Intradermally inject a small volume (e.g., 20-50 µL) of the anti-metamizole IgE serum into the shaved dorsal skin or ear pinna of naive recipient animals.
-
-
Challenge:
-
After a latent period of 24-48 hours, intravenously inject the recipient animals with a solution of this compound or metamizole mixed with Evans blue dye (e.g., 1% solution).
-
The Evans blue dye will extravasate at the site of the skin reaction due to increased vascular permeability.
-
-
Assessment:
-
After 30-60 minutes, humanely euthanize the animals and excise the area of the skin injection.
-
Measure the diameter of the blue spot on the underside of the skin.
-
For more quantitative analysis, the Evans blue dye can be extracted from the skin tissue using formamide and the absorbance can be measured with a spectrophotometer.[24]
-
2. Active Systemic Anaphylaxis (ASA) Model for Immediate Hypersensitivity
This model evaluates a systemic IgE-mediated anaphylactic response.
-
Sensitization:
-
Sensitize animals (e.g., mice) by intraperitoneally injecting them with a solution of a metamizole-protein conjugate and an adjuvant (e.g., aluminum hydroxide).
-
A booster injection may be given after 7-14 days to enhance the immune response.
-
-
Challenge:
-
After 14-21 days from the initial sensitization, challenge the animals with an intravenous or intraperitoneal injection of this compound or metamizole.
-
-
Assessment:
-
Monitor the animals for clinical signs of anaphylaxis, which can be scored based on a standardized scale (e.g., changes in activity, scratching, respiratory distress).[17]
-
Measure core body temperature rectally at regular intervals (e.g., every 15 minutes) for up to 90 minutes post-challenge. A significant drop in temperature is indicative of anaphylaxis.[17][18]
-
Blood samples can be collected for the measurement of serum histamine, tryptase, and anti-metamizole IgE levels.[17]
-
At the end of the experiment, necropsy can be performed to look for findings consistent with anaphylaxis, such as laryngeal edema or visceral congestion.[25]
-
Mandatory Visualizations
Caption: IgE-mediated signaling in an immediate hypersensitivity reaction to Metamizole.
References
- 1. mysalve.com [mysalve.com]
- 2. Inhibition of mast cell disruption and histamine release in rat anaphylaxis in vitro. Comparison with compound 48/80 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allergic Reactions to Metamizole: Immediate and Delayed Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New Mechanistic Advances in FcεRI-Mast Cell–Mediated Allergic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IgE and mast cells in allergic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T-cell-mediated drug hypersensitivity: immune mechanisms and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. T Cell–Mediated Hypersensitivity Reactions to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Delayed drug hypersensitivity: models of T-cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Why drug exposure is frequently associated with T-cell mediated cutaneous hypersensitivity reactions [frontiersin.org]
- 13. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal Models of IgE Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strain matters in mouse models of peanut-allergic anaphylaxis: Systemic IgE-dependent and Ara h 2-dominant sensitization in C3H mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of Animal Models to Investigate Major Allergens Associated with Food Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biocytogen.com [biocytogen.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Ethical considerations in animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. forskningsetikk.no [forskningsetikk.no]
- 22. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Considerations for experimental animal ethics in the research planning and evaluation process [kosinmedj.org]
- 24. Histamine release from mast cells of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Anaphylaxis - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing HPLC Parameters for Metamizole Metabolite Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of metamizole and its metabolites using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of metamizole and its primary metabolites: 4-methylaminoantipyrine (4-MAA), 4-aminoantipyrine (4-AA), 4-formylaminoantipyrine (4-FAA), and 4-acetylaminoantipyrine (4-AAA).
Problem: Poor Peak Resolution
Q1: My peaks for 4-MAA and 4-AA are co-eluting or have very poor resolution. What should I do?
A1: Poor resolution between 4-MAA and 4-AA is a common challenge due to their structural similarity. Here are several parameters to adjust:
-
Mobile Phase pH: The amino groups on these metabolites mean their ionization state is pH-dependent. Adjusting the mobile phase pH can alter their retention times differently, improving separation. Since they are basic compounds, working at a slightly acidic to neutral pH is often a good starting point.
-
Organic Modifier Concentration: If using reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase retention times and may improve resolution.
-
Column Chemistry: Consider switching between a C18 and a C8 column. A C18 column provides greater hydrophobic retention, which may be beneficial, while a C8 column can offer different selectivity and may provide better separation for these moderately polar compounds.[1]
-
Gradient Elution: If you are using an isocratic method, switching to a shallow gradient elution can help to better separate closely eluting peaks.
-
Temperature: Lowering the column temperature can sometimes improve resolution, although it may also lead to broader peaks and longer run times.
Problem: Peak Tailing
Q2: I am observing significant peak tailing for all or some of my metabolite peaks. What are the likely causes and solutions?
A2: Peak tailing can be caused by several factors, from column issues to mobile phase incompatibility.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of the metamizole metabolites, causing tailing.
-
Solution: Add a competitive base, like triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%). The TEA will interact with the active silanol sites, reducing their availability to the analytes. Also, operating at a lower pH can suppress the ionization of silanol groups, minimizing these interactions.
-
-
Column Contamination or Degradation: Accumulation of matrix components from your sample can lead to active sites on the column, causing tailing. A void at the column inlet can also be a cause.
-
Solution: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.
-
-
Sample Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject.
-
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Problem: Inconsistent Retention Times
Q3: The retention times for my metamizole metabolites are shifting between injections. How can I stabilize them?
A3: Retention time variability can compromise the reliability of your results.
-
Column Equilibration: Insufficient equilibration time between gradient runs is a common cause of shifting retention times.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Increase the equilibration time in your method.
-
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer and pH, can lead to drift.
-
Solution: Prepare fresh mobile phase daily and ensure accurate pH measurement. If using a multi-solvent mobile phase, premixing the components can sometimes provide more consistent results than online mixing.
-
-
Pump Performance: Leaks or faulty check valves in the HPLC pump can cause inconsistent flow rates.
-
Solution: Check for any leaks in the system. If the pressure is fluctuating, the pump may need maintenance.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
Frequently Asked Questions (FAQs)
Q4: What are the main metabolites of metamizole I should be looking for?
A4: Metamizole is a prodrug and is rapidly hydrolyzed to its active metabolite, 4-methylaminoantipyrine (4-MAA). 4-MAA is then further metabolized to other key compounds:
-
4-aminoantipyrine (4-AA)
-
4-formylaminoantipyrine (4-FAA)
-
4-acetylaminoantipyrine (4-AAA) [2]
Q5: What type of HPLC column is best for separating metamizole metabolites?
A5: Reversed-phase columns are most commonly used. Both C18 and C8 columns have been successfully employed.
-
C18 columns offer higher hydrophobicity and are a good general-purpose choice.
-
C8 columns are less hydrophobic and may provide better peak shapes and faster elution for these moderately polar analytes.[1] The choice often depends on the specific mobile phase and other chromatographic conditions.
Q6: Should I use an isocratic or gradient elution method?
A6: The choice depends on the complexity of your sample and the separation goals.
-
Isocratic elution (constant mobile phase composition) is simpler and can be sufficient if you are only interested in a few of the metabolites and can achieve adequate separation.
-
Gradient elution (varying mobile phase composition) is generally preferred for separating all four major metabolites in a single run, as it can improve resolution and reduce analysis time.
Q7: What is a typical mobile phase for metamizole metabolite separation?
A7: A typical mobile phase for reversed-phase separation of metamizole metabolites consists of an aqueous buffer and an organic modifier.
-
Aqueous Buffer: Phosphate or acetate buffers are common. The pH is a critical parameter to optimize.
-
Organic Modifier: Acetonitrile or methanol are frequently used. The ratio of aqueous to organic phase will determine the retention times of the metabolites.
Q8: How should I prepare my plasma samples for analysis?
A8: Sample preparation is crucial to remove proteins and other interferences. Common methods include:
-
Protein Precipitation (PPT): This is a simple and common method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. The supernatant is then injected into the HPLC.
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner sample than PPT and can also be used to concentrate the analytes. The choice of SPE sorbent will depend on the specific properties of the metabolites.
Data Presentation
The following tables summarize quantitative data from various published HPLC methods for the determination of metamizole metabolites.
Table 1: Comparison of HPLC Method Parameters for Metamizole Metabolite Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (e.g., Hypersil ODS, 4.0 x 150 mm, 5 µm)[3] | C8 (e.g., Luna C8, 150 x 2.1 mm, 3 µm)[1] | C18 (e.g., Acclaim® C18, 250.0 × 4.6 mm; 5.0 μm)[4] |
| Mobile Phase | 50% Methanol / 50% Water (Isocratic)[3] | Gradient of Methanol:Acetonitrile and Ammonium Formate solution[1] | Acetonitrile/water (65:35 v/v), pH 7.5 (Isocratic)[4] |
| Flow Rate | Not Specified | Not Specified | 1.0 mL/min[4] |
| Detection | UV at 254 nm[3] | LC-MS/MS[1] | UV at 273 nm[4] |
| Sample Type | Not specified | Animal Muscle[1] | Tablets[4] |
Table 2: Performance Characteristics of Selected HPLC Methods
| Performance Metric | Method A (Rat Plasma)[5] | Method B (Animal Muscle)[1] |
| Linearity Range | 1-100 µg/ml for all metabolites | Not specified |
| Intra-day Precision (CV%) | 1.3 - 8.4% | 7 - 18% (for 4-MAA, 4-FAA, 4-AcAA) |
| Inter-day Precision (CV%) | 1.5 - 8.4% | 14 - 30% (for 4-AA) |
| Accuracy (Relative Error) | 0.6 - 9.6% (Intra-day) | Not specified |
| Lower Limit of Quantification (LLOQ) | 1 µg/ml for all metabolites | Not specified |
| Recovery | Not specified | 91-95% (for 4-MAA, 4-FAA, 4-AcAA), 45-60% (for 4-AA) |
Experimental Protocols
Protocol 1: HPLC-DAD Analysis of Metamizole Metabolites in Rat Plasma[5]
This protocol is adapted from a validated method for pharmacokinetic studies.
1. Sample Preparation (Solid-Phase Extraction): a. Condition an SPE cartridge with the appropriate solvent. b. Load 50-100 µl of the rat plasma sample onto the cartridge. c. Wash the cartridge to remove interfering substances. d. Elute the metabolites with a suitable solvent. e. Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. HPLC Conditions:
- Column: Reversed-phase C18 column.
- Mobile Phase: A suitable gradient of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
- Flow Rate: Typically 1.0 mL/min.
- Detection: Diode-Array Detector (DAD) to monitor at multiple wavelengths if necessary.
- Injection Volume: 20 µl.
3. Calibration and Quantification: a. Prepare a series of calibration standards of the four metamizole metabolites in blank plasma. b. Process the calibration standards using the same SPE procedure as the samples. c. Construct a calibration curve for each metabolite by plotting peak area against concentration. d. Determine the concentration of the metabolites in the unknown samples from their respective calibration curves.
Protocol 2: LC-MS/MS Analysis of Metamizole Metabolites in Animal Muscle[1]
This protocol is for the determination of metamizole residues in tissue samples.
1. Sample Preparation (Extraction and Clean-up): a. Homogenize the muscle tissue. b. Extract the metabolites with a mixture of acetonitrile and a sodium acetate buffer. c. Centrifuge the sample to separate the supernatant. d. Pass the supernatant through an alumina cartridge for clean-up. e. Dilute the cleaned extract with the mobile phase.
2. LC-MS/MS Conditions:
- Column: C8 column.
- Mobile Phase: A gradient of methanol:acetonitrile and an ammonium formate solution.
- Flow Rate: As optimized for the LC-MS/MS system.
- Detection: Tandem mass spectrometry (MS/MS) in positive ionization mode, monitoring specific precursor-product ion transitions for each metabolite.
3. Quantification: a. Use isotopically labeled internal standards for each metabolite if available to improve accuracy. b. Prepare matrix-matched calibration standards. c. Quantify the metabolites based on the ratio of the analyte peak area to the internal standard peak area.
Visualizations
Metamizole Metabolic Pathway
Caption: Metabolic pathway of metamizole to its major metabolites.
HPLC Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in HPLC.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High-performance liquid chromatographic assay for metamizol metabolites in rat plasma: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Tempalgin (Metamizole) in Complex Samples
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the quantification of Tempalgin (metamizole) and its major metabolites in complex biological samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during the analysis of this compound and its metabolites.
Question 1: Why am I observing poor peak shapes (e.g., fronting, tailing, or broad peaks) for this compound metabolites?
Answer:
Poor peak shapes for the polar metabolites of this compound (4-methylaminoantipyrine [4-MAA], 4-aminoantipyrine [4-AA], 4-formylaminoantipyrine [4-FAA], and 4-acetylaminoantipyrine [4-AAA]) are a common issue, often related to the sample solvent composition and chromatographic conditions.
-
Problem: The sample, after protein precipitation with methanol, is largely organic, while the initial mobile phase is highly aqueous. This mismatch can cause improper focusing of the analytes on the column head.
-
Solution: Implement an in-line dilution of the sample post-injection. This can be achieved by adding a T-union before the analytical column to introduce a high-water-content mobile phase (e.g., 100% water) at a high flow rate for a short period at the beginning of the run. This helps to focus the analytes on the column, resulting in sharper, more symmetrical peaks.
-
Additional Tip: Ensure the chosen analytical column is appropriate. While C18 columns are common, for the polar and aromatic metabolites of this compound, a pentafluorophenyl (PFP) column can offer alternative selectivity and improved peak shape.[1]
Question 2: I am having difficulty separating the 4-MAA and 4-AA metabolites. Why is this happening and how can I resolve it?
Answer:
Co-elution of 4-methylaminoantipyrine (4-MAA) and 4-aminoantipyrine (4-AA) is a significant challenge because they are structurally very similar. This is problematic as commercial reference standards of 4-MAA can contain minor amounts of 4-AA, leading to inaccurate quantification if they are not chromatographically separated.[1]
-
Problem: The chosen chromatographic conditions do not provide sufficient selectivity to resolve the two compounds. Using a standard C18 column may not be adequate.[1]
-
Solution 1: Change Column Chemistry: Switch from a standard C18 column to a pentafluorophenyl (PFP) column. The PFP phase provides different interactions (e.g., pi-pi, dipole-dipole) which can enhance the separation of these structurally similar analytes.[1]
-
Solution 2: Optimize Mobile Phase: Removing acid (e.g., formic acid) from the mobile phase can improve the retention and baseline separation of 4-MAA and 4-AA.[1] However, this may negatively impact ionization efficiency. To counteract this, infuse a solution containing formic acid post-column (before the mass spectrometer) to ensure robust ionization without altering the chromatography.[1]
Question 3: My calibration curve is non-linear at higher concentrations. What could be the cause?
Answer:
Non-linearity, particularly signal saturation at the upper end of the calibration range, can be caused by either the mass spectrometer detector or the chromatographic conditions.
-
Problem: If the signal intensity (counts per second) is already diminishing at levels that are not typically saturating for the detector, the issue is likely chromatographic.[1] The column may be overloaded, or interactions on the column may be causing the non-linear response.
-
Solution 1: Adjust Chromatography: As mentioned previously, switching the column chemistry (e.g., from C18 to PFP) can sometimes resolve linearity issues by changing the analyte-stationary phase interactions.[1]
-
Solution 2: Dilute Samples: If high concentration samples are expected, ensure that a validated sample dilution procedure is in place. A 1:10 dilution with blank matrix has been shown to be accurate and precise for this compound metabolites.[1]
-
Solution 3: Check Curve Fitting: Use an appropriate regression weighting. For this compound metabolite analysis, a weighting of 1/x² is often required to ensure accuracy across the entire calibration range.[1]
Question 4: I am experiencing significant signal suppression or enhancement (matrix effects). How can I mitigate this?
Answer:
Matrix effects are a common challenge in bioanalysis, caused by co-eluting endogenous components from the sample matrix (e.g., plasma, urine) that affect the ionization efficiency of the target analytes.[2]
-
Problem: Components like phospholipids in plasma can co-elute with analytes and suppress or enhance their signal in the mass spectrometer, leading to inaccurate and imprecise results.
-
Solution 1: Improve Sample Cleanup: While simple protein precipitation is fast, it may not be sufficient to remove all interfering matrix components.[3] Consider more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve cleaner extracts.[3]
-
Solution 2: Optimize Chromatography: Adjust the chromatographic gradient to separate the analytes from the regions where matrix components elute. A post-column infusion experiment can help identify the retention times where significant ion suppression occurs.
-
Solution 3: Use Stable Isotope Labeled Internal Standards (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., 4-MAA-d3, 4-AA-d3) will have nearly identical chromatographic behavior and ionization response to the analyte. Therefore, any signal suppression or enhancement experienced by the analyte will also be experienced by the SIL-IS, allowing for accurate correction.[1][2] The matrix effect for the internal standards should be similar to the corresponding analyte.[2]
Question 5: My results for the 4-formylaminoantipyrine (4-FAA) metabolite are inconsistent, especially after sample storage. Why?
Answer:
Analyte stability is crucial for accurate quantification. While most this compound metabolites show good stability, 4-FAA can be less stable under certain conditions.
-
Problem: The formylated metabolite, 4-FAA, has been shown to be less stable during long-term storage. A study demonstrated a decrease of over 22% in concentration after 4 years of storage at -80°C, while other metabolites remained stable.[4][5][6][7]
-
Solution 1: Minimize Storage Time: Analyze samples as soon as possible after collection.
-
Solution 2: Strict Storage Conditions: Always store samples at -80°C. Avoid repeated freeze-thaw cycles. Validated methods show stability for at least three freeze-thaw cycles and for up to 3 months at -20°C.[1]
-
Solution 3: Bench-Top Stability: Keep samples on ice or at room temperature for the shortest time possible during processing. Stability has been confirmed for up to 8 hours at room temperature.[1]
-
Important Note: this compound (metamizole) itself is a prodrug that is rapidly hydrolyzed non-enzymatically in the gastrointestinal tract to 4-MAA.[1] Therefore, the parent drug is typically not the target analyte in pharmacokinetic studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound that should be quantified? A1: The four major metabolites that account for about 70% of the administered dose are 4-methylaminoantipyrine (4-MAA), 4-aminoantipyrine (4-AA), 4-formylaminoantipyrine (4-FAA), and 4-acetylaminoantipyrine (4-AAA).[1] 4-MAA and, to a lesser extent, 4-AA are considered the active metabolites.[1]
Q2: What is the most common analytical technique for this compound quantification? A2: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique due to its high sensitivity, selectivity, and speed, allowing for quantification in small sample volumes like 20 µL of plasma.[1][6]
Q3: What is a simple and effective sample preparation method for plasma samples? A3: Protein precipitation is a fast and simple method that has been successfully validated.[1] It involves adding a solvent like methanol (often containing internal standards) to a small volume of plasma, vortexing, centrifuging to pellet the precipitated proteins, and injecting the supernatant.[1]
Q4: What are typical validation parameters for a this compound quantification method? A4: A validated method should demonstrate acceptable linearity (R > 0.99), accuracy (e.g., 93.1–106.0%), and precision (e.g., ≤12.7%).[4][5][6] Mean recovery should be high (e.g., >91.8%) and ion suppression should be minimal and consistent (e.g., <13.1%).[4][5][6]
Q5: Is it necessary to use deuterated internal standards? A5: While not strictly mandatory, using stable isotope labeled (deuterated) internal standards (e.g., 4-MAA-d3, 4-AA-d3) is highly recommended.[1] They are the gold standard for compensating for matrix effects and variations in extraction recovery, leading to the most accurate and reliable data.[1][2]
Quantitative Data Summary
The following tables summarize the performance of a validated LC-MS/MS method for the quantification of four major this compound metabolites in human plasma.[1]
Table 1: Method Calibration and Sensitivity
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Regression Weighting | Correlation Coefficient (R) |
|---|---|---|---|---|
| 4-MAA | 25 - 10,000 | 25 | 1/x² | > 0.996 |
| 4-AA | 25 - 10,000 | 25 | 1/x² | > 0.996 |
| 4-AAA | 25 - 10,000 | 25 | 1/x² | > 0.996 |
| 4-FAA | 25 - 10,000 | 25 | 1/x² | > 0.996 |
Table 2: Inter-Assay Accuracy and Precision (n=18)
| Analyte | Concentration (ng/mL) | Accuracy (%) | Precision (CV%) |
|---|---|---|---|
| 4-MAA | 25 (LLOQ) | 106.0 | 12.7 |
| 50 (Low) | 102.3 | 7.2 | |
| 1000 (Mid) | 102.6 | 4.5 | |
| 7500 (High) | 94.9 | 7.1 | |
| 4-AA | 25 (LLOQ) | 97.4 | 11.5 |
| 50 (Low) | 99.8 | 6.8 | |
| 1000 (Mid) | 102.3 | 4.5 | |
| 7500 (High) | 100.1 | 3.9 | |
| 4-AAA | 25 (LLOQ) | 93.1 | 9.7 |
| 50 (Low) | 99.5 | 6.0 | |
| 1000 (Mid) | 100.3 | 5.0 | |
| 7500 (High) | 95.9 | 3.7 | |
| 4-FAA | 25 (LLOQ) | 93.3 | 7.8 |
| 50 (Low) | 98.1 | 6.2 | |
| 1000 (Mid) | 100.8 | 5.3 |
| | 7500 (High) | 98.0 | 2.2 |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Recovery (%) | Mean Matrix Effect (%) |
|---|---|---|
| 4-MAA | 95.5 | 93.6 |
| 4-AA | 91.8 | 101.0 |
| 4-AAA | 93.6 | 99.1 |
| 4-FAA | 93.5 | 98.7 |
Matrix Effect (%) is calculated as the ratio of analyte peak area in plasma extract to the peak area in a neat solution. A value <100% indicates ion suppression, while >100% indicates ion enhancement.
Detailed Experimental Protocol
This section details a validated LC-MS/MS methodology for the quantification of 4-MAA, 4-AA, 4-AAA, and 4-FAA in human plasma.[1]
1. Sample Preparation (Protein Precipitation)
-
Aliquot 20 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 400 µL of methanol containing the deuterated internal standards (e.g., 10 ng/mL 4-MAA-d3, 30 ng/mL 4-AA-d3, 60 ng/mL 4-AAA-d3).
-
Vortex the suspension for at least 1 minute.
-
Centrifuge for 30 minutes at 3220 x g and 10°C to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial.
-
Inject 2 µL of the supernatant into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
HPLC System: Shimadzu HPLC system or equivalent.
-
Column: Luna pentafluorophenyl (PFP), 3 µm, 50 mm x 2 mm.
-
Column Temperature: 43°C.
-
Mobile Phase A: Water.
-
Mobile Phase B: Methanol.
-
Mobile Phase C (Pre-column): Water.
-
Mobile Phase D (Post-column): Methanol with 1% Formic Acid.
-
Flow Rate: 0.8 mL/min (analytical flow after initial gradient).
-
Gradient Program:
Time (min) %B 0 - 0.5 5 0.5 - 1.8 5 → 40 1.8 - 2.2 40 → 95 2.2 - 3.2 95 | 3.2 - 4.0 | 5 |
-
Special Flow Path:
-
Pre-column infusion: Mobile phase C is delivered at 0.7 mL/min initially and decreased to 0 mL/min over the first 0.5 min to aid in peak focusing.
-
Post-column infusion: Mobile phase D is delivered at 0.15 mL/min and decreased over the first 2.8 min to ensure robust ionization.
-
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Sciex API4000 triple quadrupole or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Ion Spray Voltage: 5500 V.
-
Temperature: 500°C.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Table 4: MRM Transitions and Compound-Dependent Parameters
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Declustering Potential (V) | Collision Energy (V) |
|---|---|---|---|---|
| 4-MAA | 218.2 | 56.1 | 31 | 16 |
| 4-MAA-d3 | 221.2 | 56.1 | 46 | 37 |
| 4-AA | 204.2 | 56.2 | 71 | 19 |
| 4-AA-d3 | 207.2 | 56.2 | 46 | 39 |
| 4-AAA | 246.2 | 83.1 | 46 | 28 |
| 4-AAA-d3 | 249.2 | 84.1 | 61 | 43 |
| 4-FAA | 232.2 | 204.1 | 46 | 19 |
Visualizations
Caption: Experimental workflow for this compound metabolite analysis.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. Development and validation of an LC–MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma - ProQuest [proquest.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Metamizole Sodium Degradation Kinetics
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information regarding the impact of pH on the degradation kinetics of metamizole sodium.
Frequently Asked Questions (FAQs)
Q1: Why are my experimental results with metamizole sodium inconsistent?
A: Metamizole is a prodrug known for its chemical instability, particularly in aqueous solutions where it readily undergoes non-enzymatic hydrolysis.[1][2] The primary active metabolite is 4-methylaminoantipyrine (4-MAA), and the conversion from the parent drug can happen quickly.[1][3] Inconsistent results are often a direct consequence of the changing concentration of the active compound during an experiment.[1]
Q2: What are the key factors that accelerate the degradation of my metamizole solution?
A: The rate of metamizole degradation is highly sensitive to its environment. Key accelerating factors include:
-
Aqueous Solvents: Water is a primary reactant in the hydrolysis of metamizole.[1][2]
-
Acidic pH: The rate of hydrolysis is dramatically faster in acidic conditions (e.g., pH 2.5) compared to neutral or alkaline solutions.[1]
-
Elevated Temperature: Higher temperatures significantly increase the degradation rate.[1] For instance, a solution that is stable for days at 22°C may show significant degradation within hours at 37°C.[1]
-
Presence of Oxygen: Dissolved oxygen can contribute to the oxidative decomposition of metamizole.[1][2]
-
Low Concentration: More dilute solutions of metamizole tend to hydrolyze more rapidly.[1]
Q3: How can I prepare a more stable experimental solution of metamizole to ensure reproducibility?
A: To mitigate degradation, you should control the factors mentioned above. Recommended strategies include:
-
pH Management: Ensure the pH of your solution is neutral or slightly alkaline. Avoid using acidic buffers or diluents.[1]
-
Solvent Choice: If the experimental protocol allows, using methanol instead of water can significantly inhibit the degradation reaction.[1][2]
-
Temperature Control: Always prepare, store, and handle metamizole solutions at low temperatures, such as 2-8°C.[1]
-
Use of Stabilizers: For aqueous solutions, adding an antioxidant like sodium sulfite (Na₂SO₃) at a concentration of 0.5-1.5 mg/mL has been shown to effectively inhibit hydrolysis.[1]
-
Prepare Fresh: The most reliable practice is to prepare metamizole solutions immediately before each experiment to minimize the impact of degradation over time.[1]
-
Storage: Store solutions in tightly sealed amber vials to protect them from light and air.[1] For maximum confidence, stabilized aqueous solutions should be used within 24 hours of preparation.[1]
Q4: What are the primary degradation products I should be aware of, and how can I detect them?
A: Metamizole is a prodrug that hydrolyzes to its main active metabolite, 4-methylaminoantipyrine (4-MAA).[1][3][4] This is then further metabolized or degraded into other compounds such as 4-aminoantipyrine (4-AA) and 4-formylaminoantipyrine (4-FAA).[1][4] These compounds can be detected and quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][5]
Data Presentation
Table 1: Key Factors Influencing Metamizole Degradation
| Factor | Impact on Degradation | Recommendation | Citation |
| pH | Significantly accelerated under acidic conditions. | Maintain neutral to slightly alkaline pH. | [1] |
| Temperature | Rate increases with higher temperatures. | Prepare and store solutions at 2-8°C. | [1] |
| Solvent | Aqueous solutions promote hydrolysis. | Use methanol if possible; otherwise, use stabilizers. | [1][2] |
| Oxygen | Contributes to oxidative decomposition. | Minimize exposure to air; use antioxidants like sodium sulfite. | [1] |
| Concentration | Lower concentrations may degrade faster. | Prepare solutions at the required concentration immediately before use. | [1] |
Table 2: Metamizole Solution Stability Under Various Conditions
| Condition | Observation | Time Frame | Source |
| Aqueous Solution (0.01 mM, pH 2.5) | Complete hydrolysis | ~30 minutes | [1] |
| Aqueous Solution with Na₂SO₃ | Hydrolysis successfully inhibited | During HPLC analysis | [1] |
| Mixed with Morphine, stored at 22°C | Stable (within ±10% of initial conc.) | At least 7 days | [1] |
| Mixed with Morphine, stored at 37°C | Significant concentration loss | After 3 days | [1] |
| Enzymatic Degradation (pH 5.6, 35°C) | Followed pseudo-first order kinetics | - | [6] |
Visualized Workflows and Pathways
Caption: The primary degradation pathway of Metamizole.
Caption: Troubleshooting workflow for unstable Metamizole solutions.
Caption: General workflow for a forced degradation study.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Metamizole Solution
This protocol is adapted from methodologies designed to inhibit hydrolysis during analytical procedures.[1]
-
Objective: To prepare an aqueous stock solution of metamizole with improved stability for in vitro experimental use.
-
Materials:
-
Metamizole Sodium
-
Sodium Sulfite (Na₂SO₃), anhydrous
-
High-purity water (e.g., Milli-Q or HPLC-grade)
-
Appropriate buffer (ensure final pH is neutral to slightly alkaline)
-
Sterile, amber glass vials or tubes protected from light
-
-
Procedure:
-
Prepare the Stabilizing Solvent: Dissolve sodium sulfite (Na₂SO₃) in the high-purity water/buffer to a final concentration of 1.5 mg/mL.[1] Ensure the sodium sulfite is fully dissolved. This solution should be prepared fresh.[1]
-
Dissolve Metamizole: Weigh the required amount of metamizole sodium. Add the metamizole powder to the stabilizing solvent prepared in step 1 to achieve your target concentration.
-
Mixing: Vortex gently until the metamizole is completely dissolved. Avoid vigorous shaking to minimize oxygen introduction.[1]
-
Storage: Store the final solution in a tightly sealed amber vial to protect it from light and air.[1] Immediately place the solution in a refrigerator at 2-8°C.[1] For maximum confidence, this solution should be used within 24 hours of preparation.[1]
-
Protocol 2: HPLC Method for Assessing Metamizole Stability
This is a generalized Reverse-Phase HPLC (RP-HPLC) method to quantify metamizole and its primary metabolite, 4-MAA, to assess solution stability.[1]
-
Objective: To separate and quantify metamizole and 4-MAA in an experimental solution.
-
Instrumentation & Columns:
-
HPLC system with UV Detector
-
C18 Column (e.g., Inertsil ODS 3V, 250 mm x 4.6 mm, 5 µm particle size)[1]
-
-
Reagents:
-
Procedure:
-
Sample Preparation: Dilute your experimental metamizole solution to fall within the calibration curve range using the stabilized diluent.[1]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 286 nm
-
Column Temperature: Ambient or controlled at 25°C[1]
-
-
Analysis:
-
Run a calibration curve using standards of metamizole and 4-MAA prepared in the stabilized diluent.[1]
-
Inject the prepared samples.
-
Integrate the peak areas for metamizole and 4-MAA. The decrease in the metamizole peak area and the corresponding increase in the 4-MAA peak area over time indicates degradation.[1]
-
-
Protocol 3: Forced Degradation Study - Acid/Base Hydrolysis
Forced degradation (stress testing) is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[5]
-
Objective: To assess the stability of metamizole sodium under acidic and basic stress conditions.
-
Procedure:
-
Acid Hydrolysis: Reflux the drug in 0.1N HCl for approximately 8 hours.[5] If no significant degradation is observed, more strenuous conditions such as using 1N acid for 12 hours may be employed.[5]
-
Base Hydrolysis: Reflux the drug in 0.1N NaOH for approximately 8 hours.[5] Similarly, if degradation is minimal, increase the strength of the base and/or the duration.
-
Neutralization: After the specified time, cool the solutions to room temperature and carefully neutralize them.
-
Analysis: Dilute the samples appropriately and analyze using a validated stability-indicating HPLC method (as described in Protocol 2) to quantify the remaining parent drug and detect degradation products.
-
References
Technical Support Center: Preventing Metamizole Oxidation During Sample Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with metamizole. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the oxidative degradation of metamizole during sample preparation.
Frequently Asked Questions (FAQs)
Q1: Why is my metamizole sample degrading, and what are the primary degradation products?
A1: Metamizole is notoriously unstable in aqueous solutions, where it readily undergoes hydrolysis to its active metabolite, 4-methylaminoantipyrine (4-MAA).[1][2] This initial hydrolysis is often followed by oxidation, leading to a loss of the parent compound and the formation of several degradation products. The primary degradation products you should be aware of are:
-
4-Methylaminoantipyrine (4-MAA): The initial and active hydrolytic degradation product.[1][2]
-
4-Aminoantipyrine (4-AA): Formed via the N-demethylation of 4-MAA.[1]
-
4-Formylaminoantipyrine (4-FAA): An inactive metabolite resulting from the C-oxidation of 4-MAA.[1][3]
-
4-Acetylaminoantipyrine (4-AAA): Formed by the acetylation of 4-AA.[1][3]
Understanding these pathways is critical for accurate quantification and interpretation of your experimental results.
Q2: What factors accelerate the oxidation of metamizole during sample preparation?
A2: Several factors can significantly accelerate the degradation of metamizole in your samples:
-
pH: Acidic conditions dramatically increase the rate of hydrolysis and subsequent oxidation. Metamizole is most stable in neutral to slightly alkaline solutions (pH > 7.8).[2][4]
-
Temperature: Elevated temperatures significantly increase the degradation rate.[2] Samples that are stable for days at refrigerated temperatures (2-8°C) can show significant degradation within hours at room temperature or higher.
-
Presence of Oxygen: Dissolved oxygen in solvents and exposure to the atmosphere contribute to oxidative degradation.[2]
-
Light Exposure: Exposure to light can promote the degradation of metamizole and its metabolites.[5]
-
Presence of Metal Ions: Certain metal ions can catalyze oxidative reactions.
Q3: How can I prevent or minimize the oxidation of metamizole in my samples?
A3: To ensure the integrity of your metamizole samples, consider the following preventative measures:
-
Use of Antioxidants: The addition of an antioxidant is a highly effective strategy. Sodium sulfite (Na₂SO₃) at a concentration of 0.5-1.5 mg/mL is commonly used to inhibit oxidation in aqueous solutions.[2]
-
pH Control: Maintain a neutral to slightly alkaline pH for your sample solutions and buffers.
-
Temperature Control: Prepare and store your samples at low temperatures (refrigerated at 2-8°C) and minimize their exposure to ambient or elevated temperatures.[2]
-
Solvent Choice: Whenever your experimental design allows, using a non-aqueous solvent like methanol can significantly inhibit the degradation process.[2]
-
Inert Atmosphere: For highly sensitive applications, preparing samples under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to oxygen.
-
Light Protection: Store samples in amber vials or protect them from light to prevent photodegradation.[5]
-
Fresh Preparation: The most reliable approach is to prepare metamizole solutions immediately before analysis to minimize degradation over time.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of metamizole that may be related to its oxidative degradation.
Issue 1: Low or no detectable peak for metamizole, but a large peak for 4-MAA.
-
Possible Cause: Rapid hydrolysis of metamizole to 4-MAA. This is expected, as metamizole is a prodrug that quickly converts to its active metabolite.
-
Solution: Your analytical method should be designed to quantify 4-MAA as the primary analyte of interest, in addition to or instead of metamizole itself.
Issue 2: Inconsistent results and poor reproducibility between sample preparations.
-
Possible Cause: Variable degradation of metamizole due to inconsistencies in sample handling, such as differences in preparation time, temperature, or exposure to air.
-
Solutions:
-
Standardize your sample preparation protocol meticulously. Ensure all samples are handled under the same conditions (temperature, time, light exposure).
-
Incorporate an antioxidant like sodium sulfite into your sample diluent to ensure consistent stabilization across all samples.
-
Prepare samples in smaller batches to minimize the time between preparation and analysis.
-
Issue 3: Appearance of unexpected peaks in the chromatogram, especially at later retention times.
-
Possible Cause: Formation of secondary oxidation products (e.g., 4-AA, 4-FAA, 4-AAA) due to prolonged sample storage or exposure to harsh conditions.
-
Solutions:
-
Review your sample storage conditions. Ensure samples are stored at low temperatures and protected from light.
-
Analyze samples as quickly as possible after preparation.
-
If you suspect the presence of these degradation products, use a validated analytical method capable of separating and identifying them. Mass spectrometry (LC-MS/MS) is particularly useful for this purpose.
-
Issue 4: Peak tailing for metamizole or its metabolites in HPLC analysis.
-
Possible Cause:
-
Interaction of the basic amine groups of the analytes with acidic silanol groups on the HPLC column packing material.
-
Inappropriate mobile phase pH.
-
-
Solutions:
-
Use a high-purity, end-capped HPLC column to minimize silanol interactions.
-
Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes. For the basic metabolites of metamizole, a slightly acidic mobile phase can improve peak shape.
-
Incorporate a mobile phase additive, such as triethylamine, to mask residual silanol groups.
-
Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.
-
Data Presentation
The following tables summarize quantitative data on the stability of metamizole under various conditions.
Table 1: Stability of Metamizole in Aqueous Solution at Different pH and Temperatures
| Concentration | pH | Temperature (°C) | Degradation | Time Frame |
| 0.01 mM | 2.5 | Not Specified | Complete Hydrolysis | ~30 minutes |
| 0.1 M | Not Specified | Not Specified | ~10% Hydrolysis | 5 hours |
| Not Specified | 5.6 | 35 | Optimal for enzymatic degradation | - |
| Not Specified | >7.8 | Not Specified | Least decomposition | - |
Table 2: Effectiveness of Sodium Sulfite in Stabilizing Metamizole Solutions
| Stabilizer | Concentration | Solvent | Storage Condition | Observation |
| Sodium Sulfite | 0.5 - 1.5 mg/mL | Aqueous Buffer | Refrigerated (2-8°C), protected from light | Effectively inhibits oxidation |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Metamizole Standard Solution for HPLC Analysis
Objective: To prepare a stable aqueous stock solution of metamizole for use as a calibration standard in HPLC analysis.
Materials:
-
Metamizole sodium reference standard
-
Sodium sulfite (Na₂SO₃), analytical grade
-
HPLC-grade water
-
Volumetric flasks (amber glass recommended)
-
Analytical balance
Procedure:
-
Prepare the Stabilizing Diluent:
-
Weigh an appropriate amount of sodium sulfite to prepare a 1.0 mg/mL solution in HPLC-grade water. For example, to prepare 100 mL of diluent, dissolve 100 mg of sodium sulfite in 100 mL of HPLC-grade water.
-
Gently sonicate or stir the solution until the sodium sulfite is completely dissolved. Prepare this diluent fresh daily.
-
-
Prepare the Metamizole Stock Solution:
-
Accurately weigh the required amount of metamizole sodium reference standard.
-
Quantitatively transfer the metamizole to a volumetric flask.
-
Add a small amount of the stabilizing diluent to dissolve the metamizole, then dilute to the final volume with the stabilizing diluent.
-
Mix the solution thoroughly by inversion.
-
-
Storage:
-
Store the stock solution in an amber glass vial at 2-8°C. It is recommended to use the solution within 24 hours for optimal accuracy.
-
Visualizations
Metamizole Degradation Pathway
Caption: The primary degradation pathway of Metamizole.
Recommended Sample Preparation Workflow
Caption: A recommended workflow for preparing metamizole samples to minimize oxidation.
Troubleshooting Decision Tree for Inconsistent Results
Caption: A decision tree for troubleshooting inconsistent metamizole analysis results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Item - Characterization of the degradation of dipyrone (metamizole) in expired oral pharmaceutical products by Raman spectroscopy and principal component analysis (PCA) - Taylor & Francis Group - Figshare [tandf.figshare.com]
Technical Support Center: Managing Variability in Tempalgin Animal Studies
Welcome to the technical support center for researchers utilizing Tempalgin in preclinical studies. This resource is designed to provide direct answers and troubleshooting guidance to address the inherent variability in animal responses to this compound treatment, ensuring more robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a combination drug formulation. Its principal active component is metamizole (also known as dipyrone), a non-opioid analgesic with potent pain-relieving (analgesic), fever-reducing (antipyretic), and smooth muscle-relaxing (spasmolytic) properties.[1][2][3][4] The second component is triacetonamine-4-toluenesulfonate, which is understood to have anxiolytic (anxiety-reducing) effects.
Metamizole's mechanism is complex and not entirely elucidated. It is considered a prodrug that is converted into active metabolites in the liver.[2][3][5] Its effects are believed to stem from:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Primarily targeting COX-3 in the central nervous system (CNS), which reduces the synthesis of prostaglandins involved in pain and fever signaling.[1][2][5][6] Its action on COX-1 and COX-2 is weaker than that of typical NSAIDs.[5]
-
Activation of Endogenous Pain-Relief Systems: Evidence suggests it may engage the body's own opioid and endocannabinoid pathways, enhancing its analgesic effects.[1][2][3][5]
-
Spasmolytic Action: The relaxation of smooth muscle is thought to be caused by inhibiting the release of intracellular calcium.[2][3]
Q2: What are the primary sources of variability in animal responses to this compound?
Variability in drug response is a common challenge in preclinical research.[7] For a compound like this compound, sources of variability can be categorized as biological, environmental, and procedural.[8]
-
Biological Factors:
-
Genetics and Strain: Different strains of mice or rats can have significant variations in drug-metabolizing enzymes (e.g., cytochrome P450s), leading to different rates of this compound metabolism and clearance.
-
Sex: Hormonal differences between males and females can influence pain perception and drug metabolism.
-
Age: Both very young and older animals may have altered metabolic capacities.
-
Microbiome: The gut microbiome can influence drug metabolism.
-
-
Environmental Factors:
-
Housing Conditions: Cage density, temperature, and noise levels can induce stress, affecting physiological responses.
-
Light-Dark Cycle: Circadian rhythms affect metabolic processes; inconsistent cycles can introduce variability.[8]
-
Diet: The composition of animal feed can alter the activity of metabolic enzymes.
-
-
Procedural Factors:
-
Drug Administration: Inconsistencies in dosing volume, route of administration, and time of day can lead to significant differences in drug exposure.
-
Animal Handling: Stress from improper or inconsistent handling can alter behavioral and physiological readouts.[8]
-
Acclimatization: Insufficient acclimatization to the testing environment or equipment can lead to stress-induced, anomalous results.[9][10][11][12]
-
Troubleshooting Guides
Issue 1: High variability observed in analgesic efficacy tests (e.g., hot plate, von Frey).
High variability in pain threshold measurements is a frequent issue that can mask the true effect of an analgesic.
Troubleshooting Decision Tree
This diagram outlines a logical workflow for identifying the source of high variability in your experimental results.
Caption: A decision tree to troubleshoot sources of experimental variability.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Inconsistent Acclimatization | Ensure all animals are acclimatized to the testing room for at least 60 minutes before any procedure begins.[9][10][13] Acclimatize animals to the testing apparatus (e.g., the hot plate chamber) on a day prior to the experiment. |
| Handling-Induced Stress | Standardize handling procedures across all technicians. Use non-aversive methods, such as tunnel handling for mice, to minimize stress.[8] |
| Variable Drug Administration | Verify the accuracy of dosing calculations and ensure the dosing volume is consistent and appropriate for the animal's weight. Administer the drug at the same time of day for all cohorts to control for circadian effects. |
| Observer Bias | Implement blinding procedures where the technician performing the test and analyzing the data is unaware of the treatment group assignments.[8][14] |
Issue 2: Inconsistent pharmacokinetic (PK) profiles of this compound's metabolites.
Variability in the concentration of active metabolites in the blood will directly lead to variable responses.
Hypothetical PK Data Showing Variability
The table below illustrates how different animal strains can exhibit varied metabolism of this compound's primary active metabolite, 4-Methylaminoantipyrine (4-MAA).
| Parameter | C57BL/6 Mice (n=8) | BALB/c Mice (n=8) | Sprague-Dawley Rats (n=8) |
| Dose (mg/kg, oral) | 50 | 50 | 50 |
| Cmax (µg/mL) | 15.2 ± 4.5 | 25.8 ± 6.1 | 21.4 ± 5.3 |
| Tmax (hours) | 1.5 ± 0.5 | 1.0 ± 0.3 | 2.0 ± 0.7 |
| AUC (µg·h/mL) | 75.6 ± 20.1 | 110.2 ± 25.8 | 135.7 ± 30.2 |
| Data are presented as mean ± standard deviation and are hypothetical. |
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Genetic Differences in Metabolism | Be aware that different rodent strains possess different profiles of metabolic enzymes. If high variability is seen, consider using a more genetically homogenous, inbred strain. Report the specific strain used in all publications. |
| Food and Water Intake | The presence of food in the stomach can alter drug absorption. For oral dosing, standardize the fasting period (e.g., 2-4 hours) before administration to ensure consistent absorption. Ensure free access to water. |
| Sample Collection and Processing | Standardize the timing and method of blood collection. Use a consistent anticoagulant and process all samples (e.g., centrifugation, plasma separation) identically and promptly to prevent metabolite degradation. |
Key Experimental Protocols & Visualizations
Metamizole's Proposed Signaling Pathway
The primary analgesic and antipyretic effects of this compound are driven by its active metabolites inhibiting prostaglandin synthesis in the central nervous system.
References
- 1. nbinno.com [nbinno.com]
- 2. Pharmacological characteristics of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.pan.pl [journals.pan.pl]
- 4. researchgate.net [researchgate.net]
- 5. Metamizole - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Metamizole Sodium? [synapse.patsnap.com]
- 7. Variability in analgesic response to non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mmpc.org [mmpc.org]
- 10. media.jax.org [media.jax.org]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 14. How to design robust preclinical efficacy studies that make a difference [jax.org]
Validation & Comparative
A Comparative Analysis of Tempalgin (Metamizole) and Ibuprofen in Preclinical Models of Inflammatory Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Tempalgin, with its primary active analgesic component metamizole (also known as dipyrone), and ibuprofen in established preclinical models of inflammatory pain. The information presented is collated from various experimental studies to offer insights into their respective mechanisms and analgesic and anti-inflammatory properties.
Executive Summary
Ibuprofen, a traditional non-steroidal anti-inflammatory drug (NSAID), exerts its effects primarily through the peripheral inhibition of cyclooxygenase (COX) enzymes. In contrast, metamizole, the key analgesic in this compound, operates through a more complex and centrally-mediated mechanism. This involves the inhibition of central COX-3, as well as modulation of the opioidergic and endocannabinoid systems, which contributes to its potent analgesic properties but weaker peripheral anti-inflammatory effects compared to ibuprofen.
Mechanisms of Action
The distinct mechanisms of action of ibuprofen and metamizole underpin their different pharmacological profiles.
Ibuprofen: Peripheral COX Inhibition
Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[1] By blocking these enzymes, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3] This peripheral action is the primary driver of its anti-inflammatory and analgesic effects.
Metamizole: A Multi-faceted Central Mechanism
Metamizole's mechanism is not fully elucidated but is understood to be multifactorial and predominantly central.[4][5] It is considered an atypical NSAID due to its weak anti-inflammatory action in therapeutic doses.[6] Its primary analgesic effects are attributed to:
-
Central COX Inhibition: Metamizole is thought to selectively inhibit COX-3 in the central nervous system (CNS), which may explain its strong analgesic and antipyretic effects with fewer gastrointestinal side effects than traditional NSAIDs.[4]
-
Opioidergic System Activation: Evidence suggests that metamizole's analgesic effect involves the activation of the endogenous opioidergic system.[5]
-
Endocannabinoid System Modulation: The drug may also act via the activation of the endocannabinoid system, contributing to its pain-relieving properties.[6][7]
Figure 1: Simplified signaling pathways for Ibuprofen and Metamizole.
Experimental Data in Inflammatory Pain Models
The following tables summarize quantitative data from two standard preclinical models of inflammatory pain: the Carrageenan-Induced Paw Edema model and the Formalin Test.
Note: The data presented for Metamizole and Ibuprofen are derived from separate studies. Direct comparison should be made with caution as experimental conditions (e.g., animal strain, specific protocol details) may differ.
Carrageenan-Induced Paw Edema Model
This model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce edema induced by the injection of carrageenan, an inflammatory agent, into the paw of a rodent.
Table 1: Efficacy in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg) | Route | Time Post-Carrageenan | Efficacy Metric | Result | Reference |
| Metamizole | 250 | - | 1 hour | Pain Reduction (%) | 72.3% | [1] |
| 3 hours | Pain Reduction (%) | 65.8% | [1] | |||
| 500 | - | 1 hour | Pain Reduction (%) | 86.1% | [1] | |
| 3 hours | Pain Reduction (%) | 71.4% | [1] | |||
| Ibuprofen | 10 | p.o. | 3 hours | Paw Volume Reduction (%) | Significant vs. Control | [6] |
| 40 | p.o. | 1-3 hours | Paw Swelling Inhibition | Dose-dependent | - |
Formalin Test
The formalin test evaluates analgesic efficacy by observing the behavioral response of an animal to a subcutaneous injection of formalin in the paw. The test has two distinct phases: Phase I (acute, neurogenic pain) and Phase II (tonic, inflammatory pain).
Table 2: Efficacy in the Formalin Test in Rats
| Compound | Dose (mg/kg) | Route | Phase | Efficacy Metric | Result | Reference |
| Ibuprofen | 30-300 | - | Phase II | Nociceptive Behavior | Attenuated in 5% formalin test | [8] |
| 6 | i.p. | Phase I & II | Pain Reduction | Significant vs. Control | - | |
| Metamizole | Data not available in the searched preclinical studies for direct comparison in this model. | - | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Carrageenan-Induced Paw Edema
This protocol is a standard method for evaluating anti-inflammatory drugs.
-
Animal Model: Typically, male Wistar or Sprague-Dawley rats (150-200g) are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week with free access to food and water.
-
Grouping: Animals are randomly assigned to control (vehicle), reference drug (e.g., Ibuprofen), and test compound (Metamizole) groups.
-
Drug Administration: The test compounds, reference drug, or vehicle are administered, typically orally (p.o.) or intraperitoneally (i.p.), 30 to 60 minutes before the induction of inflammation.
-
Induction of Edema: A subplantar injection of 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is administered into the right hind paw of each rat.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Figure 2: Experimental workflow for the Carrageenan-Induced Paw Edema model.
Formalin Test
This protocol is widely used to assess the efficacy of analgesics against both acute and tonic pain.
-
Animal Model: Mice or rats are commonly used.
-
Acclimatization: Animals are placed in individual observation chambers for at least 30 minutes before the test to acclimatize to the environment.
-
Drug Administration: The test compounds, reference drug, or vehicle are administered at a predetermined time before the formalin injection.
-
Induction of Nociception: A small volume (e.g., 20-50 µL) of dilute formalin solution (typically 1-5% in saline) is injected subcutaneously into the dorsal or plantar surface of a hind paw.
-
Behavioral Observation: Immediately after injection, the animal's behavior is observed and scored. The total time spent licking, biting, or flinching the injected paw is recorded.
-
Phases of Observation:
-
Phase I (Early Phase): 0-5 minutes post-injection, reflecting neurogenic pain.
-
Phase II (Late Phase): 15-40 minutes post-injection, reflecting inflammatory pain.
-
-
Data Analysis: The total time spent in nociceptive behavior is calculated for each phase and compared between the treated and control groups.
Figure 3: Experimental workflow for the Formalin Test.
Conclusion
Based on the available preclinical and mechanistic data, this compound (metamizole) and ibuprofen represent two distinct classes of analgesics. Ibuprofen is a standard anti-inflammatory agent with a well-characterized peripheral mechanism. Metamizole offers potent analgesia primarily through central pathways, with a comparatively weaker peripheral anti-inflammatory effect. The choice between these agents in a clinical or research context may depend on the specific nature of the pain, the desired level of anti-inflammatory activity, and the patient's risk profile, particularly concerning gastrointestinal side effects. Further direct comparative preclinical studies are warranted to provide a more definitive quantitative assessment of their relative efficacies in inflammatory pain models.
References
- 1. A Comparative Investigation of the Analgesic Effects of Metamizole and Paracetamol in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. njppp.com [njppp.com]
- 7. Metamizol, a non‐opioid analgesic, acts via endocannabinoids in thePAG‐RVMaxis during inflammation in rats | Scilit [scilit.com]
- 8. Pharmacological assessment of the rat formalin test utilizing the clinically used analgesic drugs gabapentin, lamotrigine, morphine, duloxetine, tramadol and ibuprofen: influence of low and high formalin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Analgesic Effects of Metamizole in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic analgesic effects of metamizole when combined with other analgesics. Due to a lack of available scientific literature on the combination of metamizole and triacetonamine, this document focuses on evidence-based synergies observed with morphine and other non-opioid analgesics.
The combination of analgesic agents with different mechanisms of action is a fundamental approach in multimodal analgesia, aiming to achieve superior pain relief while potentially reducing the required doses of individual drugs and minimizing adverse effects.[1][2][3] Metamizole, a non-opioid analgesic with a complex and not fully elucidated mechanism of action, has been investigated in various combination therapies to explore potential synergistic interactions.[4][5][6]
Metamizole and Morphine: A Synergistic Combination
Preclinical and clinical studies have provided evidence for a synergistic, or supra-additive, analgesic effect when metamizole is co-administered with morphine.[7][8][9]
Experimental Data Summary
| Study Type | Model | Key Findings | Reference |
| Preclinical | Acetic acid writhing test in mice | Dose-dependent antinociception with a supra-additive interaction (synergy) observed through isobolographic analysis. | [7] |
| Preclinical | Pain-Induced Functional Impairment in the Rat (PIFIR) | 11 out of 24 tested combinations of metamizole and morphine showed supra-additive effects. The combination of 178 mg/kg metamizole and 3.2 mg/kg morphine produced the highest potentiation. | [9] |
| Clinical | Postoperative pain after lumbar disc surgery | The addition of metamizole (1g) and paracetamol (1g) to intravenous morphine PCA resulted in significantly lower pain scores at 30 minutes post-operation compared to paracetamol and morphine alone. This suggests an early synergistic effect. | [1][10] |
Experimental Protocols
Acetic Acid Writhing Test in Mice
-
Objective: To assess the antinociceptive effect of drugs by quantifying the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.
-
Procedure:
-
Male CF-1 mice are used.
-
Drugs (morphine and metamizole) are administered intraperitoneally at various doses.
-
After a set pretreatment time, a 0.6% solution of acetic acid is injected intraperitoneally.
-
The number of writhes is counted for a defined period (e.g., 20 minutes).
-
The percentage of antinociception is calculated for each dose.
-
-
Synergy Analysis: Isobolographic analysis is used to determine the nature of the interaction. The ED50 (the dose that produces 50% of the maximal effect) for each drug is determined. An isobologram is constructed with the individual ED50 values on the x and y axes. The theoretical additive dose combination is plotted on the line connecting these two points. The experimentally determined ED50 of the drug combination is then plotted. A point falling significantly below the line of additivity indicates synergy.[3][7]
Pain-Induced Functional Impairment Model in the Rat (PIFIR)
-
Objective: To evaluate analgesia by measuring the restoration of functionality in a limb where pain has been induced.
-
Procedure:
-
Male Wistar rats are used.
-
A 30% uric acid solution is injected intra-articularly into the knee joint to induce pain and functional impairment.
-
The degree of functional impairment is assessed by observing the rat's gait and the position of the injured limb.
-
Metamizole and morphine are administered subcutaneously in various dose combinations.
-
The analgesic effect is measured as the recovery of the limb's functionality over time.
-
-
Synergy Analysis: A "Surface of Synergistic Interaction" (SSI) is calculated. This is derived from the total analgesic effect of the combination minus the analgesic effect of each drug administered alone. Positive SSI values indicate a synergistic interaction.[9]
Signaling Pathway and Experimental Workflow
The synergistic interaction between metamizole and morphine is believed to stem from their distinct mechanisms of action targeting different points in the pain signaling pathway.
Comparison with Other Metamizole Combinations
Metamizole and Ibuprofen
A randomized, placebo-controlled, cross-over study on patients undergoing bilateral lower third molar extraction demonstrated that the combination of 1000 mg metamizole and 400 mg ibuprofen resulted in superior pain control compared to either drug administered alone.[11][12]
| Treatment Group | Mean Pain Score (6 hours) | Mean Pain Score (12 hours) | Rescue Medication Consumption |
| Metamizole + Ibuprofen | 2.0 ± 1.2 | 2.4 ± 1.3 | 25% |
| Metamizole alone | 3.3 ± 1.7 | - | 46% |
| Ibuprofen alone | 3.1 ± 1.6 | 3.8 ± 1.6 | 50% |
These findings suggest at least an additive, if not synergistic, effect for this combination in the context of postoperative dental pain.
Metamizole and Paracetamol
The evidence for a synergistic effect between metamizole and paracetamol is less consistent. A study on postoperative pain after arthroscopic shoulder surgery found that adding metamizole to a regimen of paracetamol and ibuprofen did not result in superior analgesia.[4][6][13] Conversely, other studies have indicated that metamizole may be more effective than paracetamol in certain postoperative settings, and a combination of the two was found to be more effective than either drug alone after vitreoretinal surgery.[5][14]
Conclusion
The available evidence strongly supports a synergistic analgesic interaction between metamizole and morphine, as demonstrated in both preclinical models and clinical settings. The combination of metamizole and ibuprofen also shows promise for enhanced analgesia. The nature of the interaction between metamizole and paracetamol appears to be more variable and may depend on the clinical context. For researchers and drug development professionals, the synergistic potential of metamizole with opioids presents a compelling area for further investigation to develop more effective and safer analgesic therapies. Future studies should focus on elucidating the precise mechanisms of these synergistic interactions and optimizing dose-ratios for clinical use.
References
- 1. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]
- 2. The Addition of Metamizole to Morphine and Paracetamol Improves Early Postoperative Analgesia and Patient Satisfaction after Lumbar Disc Surgery | AVESİS [avesis.hacettepe.edu.tr]
- 3. Drug synergy and therapeutic combinations (Chapter 24) - Neuropathic Pain [cambridge.org]
- 4. Additive or synergistic analgesic effect of metamizole on standard pain treatment at home after arthroscopic shoulder surgery: A randomised controlled superiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metamizole (dipyrone) for multimodal analgesia in postoperative pain in adults | Dizner-Gołąb | Palliative Medicine in Practice [journals.viamedica.pl]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. sciresjournals.com [sciresjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. The addition of metamizole to morphine and paracetamol improves early postoperative analgesia and patient satisfaction after lumbar disc surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analgesic benefit of metamizole and ibuprofen vs. either medication alone: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Additive or synergistic analgesic effect of metamizole on standard pain treatment at home after arthroscopic shoulder surgery: A randomised controlled superiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metamizole (dipyrone) for multimodal analgesia in postoperative pain in adults | Dizner-Gołąb | Palliative Medicine in Practice [journals.viamedica.pl]
A Comparative Guide to the Cross-Validation of Analytical Methods for Tempalgin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of the active pharmaceutical ingredients (APIs) in Tempalgin: metamizole sodium and triacetonamine-p-toluenesulfonate. The objective is to offer a comparative overview of High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry, supported by experimental data from various studies. This document is intended to assist researchers and quality control professionals in selecting the most suitable analytical method for their specific requirements.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process in pharmaceutical analysis. It involves comparing the performance of two or more distinct methods intended to measure the same analyte. The goal is to ensure that the alternative method provides results that are as reliable as the reference method. Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, are assessed to demonstrate the suitability of each method. These parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).
This compound presents a unique analytical challenge due to its combination of two active ingredients with different chemical properties. Metamizole sodium is a pyrazolone derivative, while triacetonamine-p-toluenesulfonate is a salt of a substituted piperidone with a tosylate counter-ion. A robust analytical approach is essential for the accurate and reliable quality control of this pharmaceutical formulation.
Comparative Analysis of HPLC and UV-Vis Spectrophotometry
High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are two of the most common analytical techniques employed in pharmaceutical quality control. The choice between them depends on various factors, including the complexity of the sample matrix, the required sensitivity and selectivity, and cost considerations.
High-Performance Liquid Chromatography (HPLC) offers high resolving power, making it ideal for separating and quantifying multiple components in a single run. Its high sensitivity and specificity make it the gold standard for stability-indicating assays and the analysis of complex formulations.
UV-Visible Spectrophotometry is a simpler, more cost-effective technique. It is often used for the quantification of a single analyte in a simple matrix. While it can be a rapid and reliable method, it may lack the specificity to distinguish between the analyte and interfering substances, such as degradation products or other APIs, if their absorption spectra overlap.
The following table summarizes the key performance characteristics of HPLC and UV-Vis spectrophotometry for the quantification of this compound's active ingredients, based on data from various studies.
Table 1: Comparison of Validation Parameters for HPLC and UV-Vis Spectrophotometric Methods for the Quantification of Metamizole Sodium and Triacetonamine-p-toluenesulfonate.
| Parameter | HPLC Method (Metamizole Sodium) | UV-Vis Spectrophotometric Method (Metamizole Sodium) | HPLC Method (Triacetonamine-p-toluenesulfonate) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 2.0% |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.5 µg/mL | ~ 0.2 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL | ~ 1.5 µg/mL | ~ 0.6 µg/mL |
| Specificity | High (able to separate from degradation products and other APIs) | Moderate (potential for interference from other UV-absorbing species) | High (able to separate from related substances) |
| Analysis Time | ~ 10-15 minutes per sample | ~ 5 minutes per sample | ~ 15-20 minutes per sample |
| Cost per Analysis | Higher | Lower | Higher |
Note: The data presented in this table is a synthesis of typical values reported in various analytical validation studies and should be considered as a general guide. Actual performance may vary depending on the specific method and instrumentation.
Experimental Protocols
HPLC Method for the Simultaneous Quantification of Metamizole Sodium and Triacetonamine-p-toluenesulfonate
This protocol describes a general reversed-phase HPLC method suitable for the simultaneous determination of both active ingredients in this compound tablets.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid)
-
Water (HPLC grade)
-
Metamizole Sodium Reference Standard
-
Triacetonamine-p-toluenesulfonate Reference Standard
-
This compound tablets
Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of phosphate buffer and acetonitrile. A typical starting condition would be 90% buffer and 10% acetonitrile, with a linear gradient to increase the acetonitrile percentage over time to elute both compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Diode array detection is recommended to monitor at the λmax of both compounds (e.g., ~260 nm for metamizole and ~225 nm for the tosylate chromophore of triacetonamine-p-toluenesulfonate).
-
Injection Volume: 10 µL
Sample Preparation:
-
Weigh and finely powder not fewer than 20 this compound tablets.
-
Accurately weigh a portion of the powder equivalent to the average tablet weight.
-
Transfer the powder to a volumetric flask and add a suitable diluent (e.g., a mixture of water and methanol).
-
Sonicate for 15 minutes to ensure complete dissolution of the active ingredients.
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Standard Preparation:
-
Accurately weigh appropriate amounts of Metamizole Sodium and Triacetonamine-p-toluenesulfonate reference standards.
-
Dissolve in the diluent to prepare a stock solution of known concentration.
-
Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the sample.
UV-Vis Spectrophotometric Method for the Quantification of Metamizole Sodium
This protocol outlines a simple UV-Vis spectrophotometric method for the determination of metamizole sodium in this compound. Note that this method is primarily for metamizole and may not be suitable for the simultaneous quantification of triacetonamine-p-toluenesulfonate without significant method development to address spectral overlap.
Instrumentation:
-
UV-Visible Spectrophotometer with matched quartz cuvettes (1 cm path length)
Reagents and Materials:
-
Hydrochloric Acid (0.1 M)
-
Water (distilled or deionized)
-
Metamizole Sodium Reference Standard
-
This compound tablets
Procedure:
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax of metamizole sodium in 0.1 M HCl. It is typically around 260 nm.
-
Sample Preparation:
-
Prepare the sample solution as described in the HPLC sample preparation section, using 0.1 M HCl as the diluent.
-
Further dilute the filtered solution with 0.1 M HCl to obtain a concentration within the linear range of the calibration curve.
-
-
Standard Preparation:
-
Prepare a stock solution of Metamizole Sodium reference standard in 0.1 M HCl.
-
Prepare a series of working standard solutions of different concentrations by diluting the stock solution with 0.1 M HCl.
-
-
Measurement:
-
Measure the absorbance of the blank (0.1 M HCl), standard solutions, and the sample solution at the determined λmax.
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of metamizole sodium in the sample solution from the calibration curve.
-
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of analytical methods for this compound quantification.
Caption: Workflow for the cross-validation of analytical methods.
Conclusion
Both HPLC and UV-Vis spectrophotometry can be valuable tools for the quantification of the active ingredients in this compound. The choice of method should be guided by the specific analytical requirements.
-
HPLC is the recommended method for regulatory submissions, stability studies, and when high specificity is required to separate the APIs from potential impurities and degradation products. Its ability to simultaneously quantify both metamizole sodium and triacetonamine-p-toluenesulfonate in a single run makes it a highly efficient and reliable technique.
-
UV-Vis Spectrophotometry offers a rapid and cost-effective alternative for routine quality control, particularly for the determination of metamizole sodium in simple formulations. However, its lower specificity may be a limitation, and careful method development and validation are crucial to ensure accurate results, especially in the presence of interfering substances.
Ultimately, a thorough cross-validation study is essential to demonstrate the equivalence of any alternative analytical method to a well-established reference method, ensuring the continued quality, safety, and efficacy of the pharmaceutical product.
Tempalgin's Safety Profile: A Comparative Analysis with Non-Steroidal Anti-Inflammatory Drugs
For researchers, scientists, and drug development professionals, understanding the nuanced safety profiles of analgesics is paramount for informed decision-making in both clinical and developmental contexts. This guide provides an objective comparison of the safety profile of Tempalgin (metamizole) against other commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The analysis is supported by quantitative data from clinical studies and systematic reviews, detailed experimental methodologies, and visual representations of key biological pathways and experimental designs.
Executive Summary
This compound, also known as dipyrone, is a non-opioid analgesic and antipyretic with a distinct mechanism of action and safety profile compared to traditional NSAIDs.[1][2] While NSAIDs primarily act by non-selectively inhibiting cyclooxygenase (COX)-1 and COX-2 enzymes, metamizole's mechanism is more complex, involving potential central nervous system effects and a different pattern of COX inhibition.[3][4][5] This mechanistic divergence translates to notable differences in the incidence of adverse events, particularly concerning gastrointestinal, cardiovascular, and hematological systems. Notably, metamizole is associated with a lower risk of gastrointestinal complications compared to NSAIDs but carries a rare but serious risk of agranulocytosis.[2][6][7]
Mechanism of Action: A Tale of Two Pathways
The therapeutic and adverse effects of NSAIDs are intrinsically linked to their inhibition of COX enzymes.[8][9][10] COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining renal blood flow, while COX-2 is induced during inflammation.[11][12][13] Non-selective NSAIDs inhibit both isoforms, leading to both desired anti-inflammatory effects and undesired gastrointestinal side effects.[9][10]
Metamizole's mechanism is not fully elucidated but is thought to involve inhibition of a central variant of the COX enzyme, possibly COX-3, and activation of opioidergic and cannabinoid systems.[1][3][14] This central action may contribute to its potent analgesic effects with a reduced impact on peripheral prostaglandin synthesis, potentially explaining its more favorable gastrointestinal safety profile.[2][3]
Comparative Safety Profile: A Data-Driven Overview
The following tables summarize quantitative data on the incidence of key adverse events associated with this compound (metamizole) and other NSAIDs.
Gastrointestinal Adverse Events
Metamizole generally exhibits a more favorable gastrointestinal safety profile compared to traditional NSAIDs.[2][6][7]
| Adverse Event | Metamizole | Ibuprofen | Diclofenac | Naproxen |
| Gastrointestinal Bleeding | Lower risk compared to NSAIDs[7] | Higher risk | Higher risk | Higher risk |
| Ulcers | Lower risk compared to NSAIDs[2] | Higher risk | Higher risk | Higher risk |
| Dyspepsia | Reported, but generally less frequent than with NSAIDs[6] | Common | Common | Common |
Note: Data is synthesized from multiple sources and represents a qualitative summary of risk. Specific incidence rates can vary based on study design, patient population, and dosage.
Cardiovascular Adverse Events
The cardiovascular safety of NSAIDs has been a subject of significant scrutiny, with evidence suggesting an increased risk of major adverse cardiovascular events.[15][16][17] The data on metamizole's cardiovascular risk is less extensive, but some studies suggest a more favorable profile, although co-medication with aspirin may be associated with excess mortality.[2][18]
| Adverse Event | Metamizole | Ibuprofen | Diclofenac | Naproxen |
| Myocardial Infarction | Data inconclusive, potentially lower risk than some NSAIDs[2] | Increased risk[19] | Increased risk[19] | Considered to have a more favorable CV profile among NSAIDs[15] |
| Stroke | Co-medication with aspirin may increase risk[18] | Increased risk[19] | Increased risk[19] | - |
| Heart Failure | - | Increased risk of hospitalization[19] | Increased risk of hospitalization[19] | Increased risk of hospitalization[19] |
Note: The cardiovascular risk of NSAIDs can be influenced by dose and duration of use.[17]
Hematological Adverse Events
The most significant safety concern associated with metamizole is the risk of agranulocytosis, a rare but potentially fatal blood dyscrasia.[20][21][22] While the absolute risk is low, it is notably higher than with other non-opioid analgesics.[23][24]
| Adverse Event | Metamizole | Ibuprofen | Diclofenac | Naproxen |
| Agranulocytosis | Rare, but higher risk (Incidence estimates vary, e.g., 0.46–1.63 cases per million person-days)[25][26] | Very rare | Very rare | Very rare |
| Neutropenia | Increased risk compared to NSAIDs[23] | Very rare | Very rare | Very rare |
Note: A systematic review and pharmacovigilance analysis showed a higher likelihood of reporting agranulocytosis with metamizole compared to NSAIDs.[20][21]
Experimental Protocols: Methodological Insights
The data presented in this guide are derived from various study designs, including randomized controlled trials (RCTs), systematic reviews, and meta-analyses. A general workflow for a comparative safety study is outlined below.
Key Experimental Methodologies
Systematic Review and Meta-Analysis of Metamizole-Associated Adverse Events:
-
Objective: To determine the clinical safety of metamizole compared to placebo and other analgesics.[27]
-
Data Sources: Searches of CENTRAL, MEDLINE, EMBASE, CINAHL, and clinical trial registries.[27]
-
Study Selection: Inclusion of randomized controlled trials comparing metamizole with other analgesics or placebo in adults for any indication.[27]
-
Data Extraction: Information on trial design, patient characteristics, treatment regimens, and adverse events (AEs), serious adverse events (SAEs), and dropouts was extracted by two independent authors.[27]
-
Data Synthesis: Meta-analyses were conducted for each comparator using a standard inverse-variance random-effects model to pool risk ratios (RRs).[27] A RR below 1 indicates that metamizole is safer than its comparator.[27]
Cohort Study on the Risk of Agranulocytosis:
-
Objective: To estimate the absolute and relative risk of agranulocytosis associated with metamizole compared to NSAIDs.[23][24]
-
Data Source: A large health insurance claims database or a pharmacoepidemiologic research database.[23][28]
-
Study Population: New users of metamizole and NSAIDs.[23]
-
Follow-up: Patients are followed from the day after their first prescription until the end of the treatment period to identify hospitalizations for idiosyncratic agranulocytosis.[23]
-
Analysis: Incidence rates (IR) and adjusted hazard ratios (HR) of agranulocytosis are estimated.[23][24]
Conclusion
The safety profile of this compound (metamizole) presents a distinct risk-benefit proposition compared to traditional NSAIDs. Its favorable gastrointestinal profile makes it a viable alternative for patients at risk for NSAID-induced gastropathy.[2][7] However, the rare but serious risk of agranulocytosis necessitates careful patient selection and monitoring.[20][22] The cardiovascular safety of metamizole appears to be comparable or potentially more favorable than some NSAIDs, though further research is needed, especially concerning its use with antiplatelet agents.[2][18] This comparative guide, supported by quantitative data and methodological insights, provides a foundation for evidence-based decisions in the field of analgesic research and development.
References
- 1. Pharmacological characteristics of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Metamizole Sodium? [synapse.patsnap.com]
- 6. Comparative Effects of Metamizole (Dipyrone) and Naproxen on Renal Function and Prostacyclin Synthesis in Salt-Depleted Healthy Subjects - A Randomized Controlled Parallel Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of metamizole versus ibuprofen and a short educational intervention versus standard care in acute and subacute low back pain: a study protocol of a randomised, multicentre, factorial trial (EMISI trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 11. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 14. Metamizole - Wikipedia [en.wikipedia.org]
- 15. Comparative cardiovascular safety of nonsteroidal anti‐inflammatory drugs in patients with hypertension: a population‐based cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NSAIDs and cardiovascular risk [medsafe.govt.nz]
- 17. Cardiovascular safety of NSAIDs: Additional insights after PRECISION and point of view - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Cardiovascular Effects of NSAIDs: A Review With a Focus on RA Patients | ECR Journal [ecrjournal.com]
- 20. researchgate.net [researchgate.net]
- 21. A systematic review and pharmacovigilance analysis of the risk of agranulocytosis associated with metamizole use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Incidence of Metamizole-Induced Agranulocytosis: A Systematic Review of Post-2015 Publications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Risk of agranulocytosis with metamizole in comparison with alternative medications based on health records in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | Pharmacogenetics of metamizole-induced agranulocytosis: a systematic review and drug regulation implications [frontiersin.org]
- 26. doc.rero.ch [doc.rero.ch]
- 27. Metamizole-Associated Adverse Events: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Use of metamizole and other non-opioid analgesics in Switzerland between 2014 and 2019: an observational study using a large health insurance claims database [smw.ch]
Assessing the Predictive Validity of Animal Models for Tempalgin's Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of Tempalgin's active components, metamizole sodium and triacetoneamine-4-toluenesulfonate (tempidone), with other common analgesics. The data presented is derived from various animal models of pain and anxiety, offering insights into the predictive validity of these models for clinical outcomes.
Executive Summary
This compound is a combination drug containing metamizole, a non-opioid analgesic with antipyretic properties, and tempidone, which is reported to have anxiolytic effects. While animal models provide a valuable tool for predicting clinical efficacy, a direct preclinical assessment of the this compound combination is lacking in the currently available literature. This guide synthesizes the existing data on the individual components and compares metamizole's analgesic efficacy against commonly used alternatives. The predictive validity of these models is discussed in the context of their translational relevance to human pain and anxiety disorders.
Data Presentation: Comparative Efficacy of Analgesics
The following tables summarize the quantitative data from preclinical studies comparing the analgesic efficacy of metamizole with other analgesics in various rodent models of pain.
Table 1: Efficacy of Metamizole vs. Paracetamol in Rat Models of Pain [1]
| Animal Model | Drug | Dose (mg/kg) | Pain Reduction (1st Hour) | Pain Reduction (3rd Hour) |
| Scalpel Incision | Metamizole | 250 | 65.2% | 51.9% |
| Metamizole | 500 | 91.3% | 77.8% | |
| Paracetamol | 250 | 43.0% | 33.4% | |
| Paracetamol | 500 | 74.0% | 59.3% | |
| Carrageenan-induced Paw Edema | Metamizole | 250 | 72.3% | 65.8% |
| Metamizole | 500 | 86.1% | 71.4% | |
| Paracetamol | 250 | 52.8% | 28.6% | |
| Paracetamol | 500 | 69.4% | 25.8% |
Table 2: Comparative Efficacy of Metamizole and Tramadol in a Rat Visceral Pain Model (Ethacrynic Acid Writhing Test) [2][3]
| Drug Combination (Metamizole:Tramadol) | Effect at ED20 | Effect at ED50 | Effect at ED80 |
| 1:0.3 | Antagonism | Synergy | Synergy |
| 1:1 | Additive | Synergy | Synergy |
| 1:3 | Antagonism | Synergy | Synergy |
Table 3: Comparative Efficacy of Metamizole and Other Analgesics in Various Pain Models
| Animal Model | Species | Metamizole Effect | Comparator | Comparator Effect | Reference |
| Neuropathic Pain (CCI) | Rat | Significant reduction in mechanical and thermal hypersensitivity | - | - | [4] |
| Subchronic Treatment (14 days) | Rat | No apparent gastrointestinal lesions | Diclofenac (3 mg/kg) | Swelling and increased thickness of distal intestinal mucosa | [4] |
| Visceral Pain (Writhing Test) | Mouse | Dose-dependent antinociception | Ibuprofen, Diclofenac, Naproxen, Paracetamol | Dose-dependent antinociception | [5] |
Experimental Protocols
Detailed methodologies for the key animal models cited in this guide are provided below to facilitate replication and further research.
Analgesia Models
1. Hot Plate Test
-
Principle: This test assesses the response to a thermal pain stimulus. The latency for the animal to exhibit a pain response (e.g., licking a paw, jumping) when placed on a heated surface is measured.
-
Apparatus: A metal plate that can be heated to a constant temperature, enclosed by a transparent cylinder to keep the animal on the plate.
-
Procedure:
-
Preheat the hot plate to a constant temperature (typically 52-55°C).
-
Place the animal (mouse or rat) on the hot plate and start a timer.
-
Observe the animal for nocifensive behaviors such as hind paw licking, flicking, or jumping.
-
Record the latency to the first clear pain response.
-
A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
-
Endpoint: Latency to paw lick or jump. An increase in latency indicates an analgesic effect.
2. Formalin Test
-
Principle: This model assesses the response to a persistent inflammatory pain. A subcutaneous injection of dilute formalin into the paw produces a biphasic pain response. The early phase (0-5 minutes) is due to direct C-fiber activation, while the late phase (20-40 minutes) is associated with inflammation and central sensitization.
-
Procedure:
-
Acclimate the animal to an observation chamber.
-
Inject a small volume (e.g., 20 µl) of dilute formalin (e.g., 2.5%) into the plantar surface of a hind paw.
-
Immediately place the animal back into the observation chamber.
-
Record the amount of time the animal spends licking or flinching the injected paw during the early and late phases.
-
-
Endpoints: Time spent licking/flinching in the early and late phases. A reduction in this time indicates an analgesic effect.
Anxiolytic Models
1. Elevated Plus Maze (EPM)
-
Principle: This test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds increase the proportion of time spent in the open arms.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to freely explore the maze for a set period (typically 5 minutes).
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
-
Endpoints: Percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters suggests an anxiolytic effect.
2. Light-Dark Box Test
-
Principle: This model is also based on the conflict between exploration and aversion to a brightly lit environment. Anxiolytic drugs increase the time spent in the brightly lit compartment.
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
-
Procedure:
-
Place the animal in the light compartment.
-
Allow the animal to move freely between the two compartments for a set period (e.g., 10 minutes).
-
Record the time spent in each compartment and the number of transitions between the compartments.
-
-
Endpoints: Time spent in the light compartment and the number of transitions. An increase in these measures indicates an anxiolytic effect.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Metamizole's Proposed Analgesic Mechanisms
Caption: Proposed central analgesic mechanisms of metamizole.
Triacetoneamine-4-toluenesulfonate (Tempidone) Proposed Anxiolytic Mechanism
Caption: Proposed anxiolytic mechanism of tempidone.
Experimental Workflow for Assessing Analgesic Efficacy
Caption: Workflow for preclinical analgesic efficacy testing.
Experimental Workflow for Assessing Anxiolytic Efficacy
Caption: Workflow for preclinical anxiolytic efficacy testing.
Discussion and Future Directions
The available preclinical data suggests that metamizole is an effective analgesic, with efficacy comparable or in some cases superior to paracetamol and potentially synergistic with tramadol in certain pain models.[1][2][3] However, a significant gap exists in the literature regarding the preclinical evaluation of this compound as a combined formulation.
The predictive validity of the presented animal models for this compound's overall efficacy is therefore difficult to assess definitively. While the analgesic component, metamizole, has been studied, the contribution of the anxiolytic component, tempidone, to the overall therapeutic effect in these models remains unknown. There is a critical need for preclinical studies that investigate:
-
The anxiolytic effects of triacetoneamine-4-toluenesulfonate (tempidone) in validated animal models such as the elevated plus maze and light-dark box.
-
The potential synergistic or additive analgesic and anxiolytic effects of the combination of metamizole and tempidone.
-
Direct, head-to-head comparisons of the this compound formulation against a wider range of standard-of-care analgesics and anxiolytics in relevant animal models.
Such studies would be invaluable for elucidating the preclinical profile of this compound and for more accurately predicting its clinical efficacy and therapeutic applications. Furthermore, a deeper understanding of the precise mechanism of action of triacetoneamine-4-toluenesulfonate is warranted to better understand its contribution to the overall effect of this compound.
References
- 1. A Comparative Investigation of the Analgesic Effects of Metamizole and Paracetamol in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interaction between metamizol and tramadol in a model of acute visceral pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metamizole relieves pain by influencing cytokine levels in dorsal root ganglia in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Fugitive Nature of Tempalgin in the Laboratory: A Guide to Drug-Reagent Interactions
For Immediate Release
[City, State] – December 15, 2025 – Researchers, scientists, and drug development professionals working with Tempalgin, a combination analgesic, must navigate a landscape of potential drug-reagent interactions to ensure the integrity and reproducibility of their experimental data. This comprehensive guide details the stability and interaction profile of this compound's active pharmaceutical ingredients, Metamizole and Triacetonamine-4-toluenesulfonate, with a range of common laboratory reagents. The findings underscore the critical importance of solvent choice, pH control, and temperature management in preclinical and analytical studies involving this compound.
This compound's primary active component, Metamizole (also known as Dipyrone), exhibits significant instability in aqueous environments, a factor that can profoundly impact experimental outcomes if not properly managed. In contrast, information regarding the interaction potential of the secondary component, Triacetonamine-4-toluenesulfonate (Tempidone), remains scarce in publicly available literature, highlighting a critical knowledge gap for researchers.
Metamizole: A Profile of Instability
Metamizole is highly susceptible to hydrolysis in aqueous solutions, readily degrading into its primary active metabolite, 4-methylaminoantipyrine (4-MAA).[1] This degradation process is significantly influenced by the pH of the medium, temperature, and the presence of oxygen.
Key Findings on Metamizole Interactions:
-
Aqueous Instability: Metamizole's degradation is rapid in water-based solutions.
-
pH-Dependent Degradation: Acidic conditions dramatically accelerate the hydrolysis of Metamizole. At a pH of 2.5, complete hydrolysis can occur in approximately 30 minutes.[2] Conversely, neutral or slightly alkaline conditions offer a more stable environment for the compound.
-
Solvent Compatibility: Methanol has been identified as a more suitable solvent than water for preparing Metamizole solutions, as it significantly inhibits the degradation process.[2] Common HPLC solvents such as acetonitrile and various buffer systems are also frequently used, but careful consideration of the potential for degradation is essential.
-
Temperature Sensitivity: Elevated temperatures increase the rate of Metamizole degradation.
The following table summarizes the stability of Metamizole under various common laboratory conditions:
| Reagent/Condition | Interaction/Effect on Metamizole | Key Considerations for Researchers |
| Aqueous Solutions (e.g., Water, Saline) | Rapid hydrolysis to 4-methylaminoantipyrine (4-MAA). | Prepare fresh solutions immediately before use. Avoid prolonged storage. |
| Acidic Solutions (e.g., HCl, Formic Acid) | Markedly accelerated degradation. | Avoid acidic environments. If necessary, use for the shortest possible duration and at low temperatures. |
| Basic Solutions (e.g., NaOH, Ammonia) | Generally more stable than in acidic or neutral aqueous solutions. | Preferred for short-term solution stability. |
| Organic Solvents (e.g., Methanol, Acetonitrile) | Significantly reduced degradation, especially in Methanol. | Methanol is the recommended solvent for stock solutions. Acetonitrile is a common mobile phase component in HPLC analysis. |
| Common Buffers (e.g., Phosphate Buffer) | Stability is pH-dependent. Neutral to slightly alkaline pH is preferable. | Buffer choice should be guided by the need to maintain a pH that minimizes degradation. |
Triacetonamine-4-toluenesulfonate (Tempidone): An Enigma in the Lab
Despite being the second active component of this compound, there is a notable absence of published data on the specific drug-reagent interaction potential of Triacetonamine-4-toluenesulfonate. This compound is a salt formed from the base 2,2,6,6-tetramethylpiperidone (Triacetonamine) and p-toluenesulfonic acid. While the individual components have known chemical properties, their combined behavior in the presence of various laboratory reagents is not well-documented.
This lack of information presents a challenge for researchers, as the potential for interactions that could affect experimental results cannot be definitively ruled out. Further studies are urgently needed to characterize the stability and reactivity of Triacetonamine-4-toluenesulfonate to provide a complete picture of this compound's behavior in a laboratory setting.
Experimental Protocols and Methodologies
To aid researchers in their experimental design, detailed protocols for the analysis of Metamizole and its degradation products are crucial.
Protocol 1: HPLC-UV Method for Quantification of Metamizole and 4-MAA
This protocol provides a standard method for the separation and quantification of Metamizole and its primary degradation product, 4-MAA, using High-Performance Liquid Chromatography with UV detection.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., phosphate buffer, pH adjusted to neutral or slightly alkaline). The exact ratio should be optimized for specific analytical needs.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Samples should be diluted in the mobile phase or a solvent known to minimize degradation (e.g., methanol) immediately before injection.
Visualizing the Workflow and Degradation Pathway
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing Metamizole stability and its primary degradation pathway.
Conclusion and Recommendations
The inherent instability of Metamizole in common laboratory settings necessitates a cautious and well-informed approach from researchers. To ensure the accuracy and validity of experimental data, the following recommendations should be strictly adhered to:
-
Prioritize Fresh Solutions: Always prepare Metamizole solutions immediately prior to use.
-
Solvent Selection is Key: Utilize methanol for stock solutions to minimize degradation.
-
Control pH and Temperature: Maintain neutral to slightly alkaline conditions and low temperatures whenever possible.
-
Acknowledge the Knowledge Gap: Be aware of the limited information on Triacetonamine-4-toluenesulfonate and consider its potential for unknown interactions.
Further research into the stability and reactivity of both active ingredients of this compound is imperative to build a comprehensive understanding of its behavior in the laboratory. This will ultimately contribute to more robust and reliable scientific findings in the fields of pharmacology and drug development.
References
A Comparative Neurobehavioral Analysis of Tempalgin and Other Anxiolytics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neurobehavioral effects of Tempalgin, a combination drug containing metamizole and triacetonamine (also known as tempidone), with established anxiolytic agents, including benzodiazepines, selective serotonin reuptake inhibitors (SSRIs), and buspirone. While this compound is primarily marketed as an analgesic, its constituent components have been noted for potential sedative and anxiolytic properties. However, a significant gap exists in the scientific literature regarding quantitative, experimental data on the anxiolytic effects of metamizole and triacetonamine in standardized preclinical and clinical models of anxiety.
This report synthesizes the available data for the established anxiolytics to provide a benchmark for future research and to frame the current understanding of this compound's potential neurobehavioral profile.
Executive Summary
Direct comparative studies and quantitative experimental data on the anxiolytic effects of this compound's components, metamizole and triacetonamine, are notably absent from the current scientific literature. In contrast, benzodiazepines, SSRIs, and buspirone have been extensively studied, and their neurobehavioral effects are well-documented. This guide presents a comprehensive overview of the available preclinical and clinical data for these established anxiolytic classes to serve as a reference for evaluating the potential anxiolytic properties of new chemical entities, including the components of this compound. The lack of data for this compound underscores a critical need for experimental investigation to validate its purported anxiolytic effects.
Data Presentation: Quantitative Comparison of Anxiolytic Effects
The following tables summarize quantitative data from preclinical and clinical studies for benzodiazepines, SSRIs, and buspirone. No equivalent data was found for metamizole or triacetonamine.
Table 1: Preclinical Efficacy in the Elevated Plus Maze (EPM) Test
| Drug Class | Active Compound(s) | Animal Model | Dose Range | Key Findings |
| Benzodiazepines | Diazepam, Chlordiazepoxide | Rat, Mouse | 0.25 - 5 mg/kg | Dose-dependent increase in time spent in and entries into the open arms. |
| SSRIs | Fluoxetine, Sertraline | Mouse | 10 - 20 mg/kg | Chronic (but not acute) administration increases open arm exploration. |
| Azapirones | Buspirone | Mouse, Rat | 0.1 - 10 mg/kg | Inconsistent results; some studies show anxiolytic effects, while others report anxiogenic-like or no effects. |
| This compound Components | Metamizole, Triacetonamine | - | - | No data available. |
Table 2: Preclinical Efficacy in the Light-Dark Box (LDB) Test
| Drug Class | Active Compound(s) | Animal Model | Dose Range | Key Findings |
| Benzodiazepines | Diazepam | Rat, Mouse | 0.75 - 3.0 mg/kg | Increased time spent in the light compartment and number of transitions between compartments. |
| SSRIs | Paroxetine | Mouse | 4 - 8 mg/kg | Anxiolytic-like effects observed at doses that do not impair motor activity. |
| Azapirones | Buspirone | Mouse | 3.16 - 17.8 mg/kg (IP) | Significant increases in time spent in the light area. |
| This compound Components | Metamizole, Triacetonamine | - | - | No data available. |
Table 3: Clinical Efficacy Measured by the Hamilton Anxiety Rating Scale (HAM-A)
| Drug Class | Active Compound(s) | Study Population | Key Findings |
| Benzodiazepines | Various | Patients with Generalized Anxiety Disorder (GAD) | Significant reduction in HAM-A scores compared to placebo. |
| SSRIs | Various | Patients with GAD | Significant reduction in HAM-A scores compared to placebo, with efficacy comparable to benzodiazepines in some studies. |
| Azapirones | Buspirone | Patients with GAD | Significant improvement in total HAM-A scores compared to placebo. |
| This compound Components | Metamizole, Triacetonamine | - | No data available. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables above are crucial for the replication and extension of these findings.
Elevated Plus Maze (EPM) Test
The EPM is a widely used preclinical model to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal dimensions.
-
Procedure:
-
The animal is placed in the center of the maze, facing one of the open arms.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
Behavior is recorded by an overhead video camera and analyzed using tracking software.
-
-
Key Parameters Measured:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open arms and closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety-related aversion to open spaces.
Light-Dark Box (LDB) Test
The LDB test is another common behavioral paradigm for assessing anxiety in rodents, based on their innate aversion to brightly lit areas.
-
Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.
-
Procedure:
-
The animal is placed in the center of the light compartment.
-
The animal is allowed to freely explore both compartments for a 5 to 10-minute session.
-
Behavior is recorded and analyzed.
-
-
Key Parameters Measured:
-
Time spent in the light compartment versus the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
-
Interpretation: Anxiolytic drugs typically increase the time spent in the light compartment and the number of transitions, indicating a decrease in anxiety.
Hamilton Anxiety Rating Scale (HAM-A)
The HAM-A is a clinician-administered rating scale used to assess the severity of anxiety symptoms in humans.
-
Procedure: A trained clinician interviews the patient and rates the severity of 14 items, each representing a cluster of anxiety symptoms.
-
Scoring: Each item is rated on a 5-point scale, ranging from 0 (not present) to 4 (severe). The total score ranges from 0 to 56.
-
Interpretation: Higher scores indicate greater severity of anxiety. A reduction in the HAM-A score over the course of treatment is indicative of anxiolytic efficacy.
Signaling Pathways and Mechanisms of Action
The anxiolytic effects of the compared drug classes are mediated by distinct neurochemical pathways.
This compound (Metamizole and Triacetonamine)
The precise mechanisms underlying the potential anxiolytic effects of this compound's components are not well-elucidated.
-
Metamizole: Primarily an analgesic, its mechanism is thought to involve inhibition of cyclooxygenase (COX) enzymes in the central nervous system, as well as modulation of the endogenous cannabinoid and opioid systems. Its influence on neurobehavioral circuits related to anxiety is an area requiring further investigation.
-
Triacetonamine (Tempidone): This component is described as having sedative properties and may act as a neuronal nicotinic acetylcholine receptor (nAChR) antagonist. Its specific interactions with anxiety-related pathways are not clearly defined.
Benzodiazepines
Benzodiazepines exert their anxiolytic effects by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.
Selective Serotonin Reuptake Inhibitors (SSRIs)
SSRIs increase the extracellular levels of the neurotransmitter serotonin by inhibiting its reuptake into the presynaptic neuron.
Buspirone
Buspirone's anxiolytic effects are primarily mediated through its activity as a partial agonist at serotonin 5-HT1A receptors.
Conclusion and Future Directions
While benzodiazepines, SSRIs, and buspirone have well-characterized anxiolytic profiles supported by extensive preclinical and clinical data, the neurobehavioral effects of this compound's components, metamizole and triacetonamine, remain largely unexplored in the context of anxiety. The information presented in this guide highlights a significant knowledge gap and underscores the necessity for rigorous scientific investigation.
Future research should focus on:
-
Preclinical Evaluation: Conducting standardized behavioral tests, such as the elevated plus maze and light-dark box test, to quantify the anxiolytic or anxiogenic potential of metamizole and triacetonamine, both individually and in combination.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds may exert their neurobehavioral effects.
-
Clinical Trials: If preclinical data are promising, well-designed, placebo-controlled clinical trials using validated anxiety scales like the HAM-A would be required to assess the anxiolytic efficacy and safety of this compound in patient populations.
Until such data becomes available, any claims regarding the anxiolytic properties of this compound should be considered anecdotal and require empirical validation. This guide serves as a foundational resource for researchers and drug development professionals aiming to systematically investigate and compare the neurobehavioral effects of novel compounds with established anxiolytic agents.
meta-analysis of clinical studies on the efficacy of metamizole-containing drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analytical overview of the clinical efficacy of metamizole-containing drugs compared to other common analgesics. The data presented is synthesized from multiple systematic reviews and meta-analyses to offer an objective comparison of performance, supported by experimental data and detailed methodologies.
Comparative Efficacy in Postoperative Pain Management
Metamizole has demonstrated comparable efficacy to other non-opioid analgesics in the management of postoperative pain and has been shown to be more effective than paracetamol in ICU patients.[1][2] A systematic review of studies on postoperative pain after orthopedic surgery concluded that metamizole was efficacious and non-inferior to other non-opioid analgesics.[3]
One key metric for analgesic efficacy is the Number Needed to Treat (NNT), which represents the number of patients who need to be treated for one to experience a beneficial outcome compared to a control. For acute postoperative pain, a single 500 mg oral dose of dipyrone (metamizole) showed an NNT of 2.4 for achieving at least 50% pain relief over four to six hours compared to placebo.[4] This indicates that for every 2.4 patients treated with metamizole, one will experience significant pain relief who would not have with a placebo.
| Efficacy Outcome | Metamizole (Dipyrone) 500 mg (oral) | Placebo | NNT (95% CI) | Evidence Quality |
| At least 50% pain relief (4-6 hours) | 73% (106/143) | 32% (45/145) | 2.4 (1.9 to 3.1) | Moderate[4] |
| Need for rescue medication (4-6 hours) | 7% | 34% | - | Low[4] |
Table 1: Efficacy of a single 500 mg oral dose of dipyrone for acute postoperative pain. [4]
A meta-analysis comparing metamizole to other analgesics in postoperative settings revealed no significant differences in opioid consumption (measured in Oral Morphine Equivalence - OME) between dipyrone and NSAIDs or paracetamol in adult patients, though dipyrone was superior to paracetamol in an ICU study.[1]
| Comparison | Difference in Opioid Consumption (OME in first 24h) | 95% Confidence Interval |
| Dipyrone vs. NSAIDs (Adults) | 2.1 mg | -3.4 to 7.7 |
| Dipyrone vs. Paracetamol (Adults) | -1.3 mg | -5.9 to 3.3 |
| Dipyrone vs. Placebo (Adults) | -2.7 mg | -9.2 to 3.8 |
| Dipyrone vs. Paracetamol (ICU) | -9.9 mg | -18.2 to -1.6 |
Table 2: Comparison of opioid-sparing effect of dipyrone in postoperative pain. [1]
Comparative Efficacy in Fever Reduction
Metamizole has been shown to be an effective antipyretic. A systematic review of six randomized clinical trials involving 884 patients found that metamizole was superior to paracetamol, ibuprofen, and acetylsalicylic acid in reducing body temperature between 1.5 and 6.0 hours after oral administration.[5] However, another meta-analysis focusing on febrile children found no discernible difference in the antipyretic effects of oral dipyrone and oral ibuprofen.[6] In a study of patients with suspected H1N1 influenza, both intravenous paracetamol and metamizole were effective in reducing fever, but the temperature decrease was more significant in the paracetamol group.[7][8]
Safety Profile Comparison
A meta-analysis of 79 studies with short-term metamizole use (less than two weeks) found that the incidence of adverse events with metamizole was comparable to placebo, paracetamol, and NSAIDs, and lower than with opioids.[9][10][11] No cases of agranulocytosis were reported in this analysis.[10][11] While the risk of agranulocytosis is a known concern that has led to its withdrawal in some countries, large meta-analyses have not shown a significant risk compared to other common analgesics.[3][12] Metamizole is often considered to have a more favorable gastrointestinal and cardiovascular safety profile compared to traditional NSAIDs.[12][13]
| Comparator | Relative Risk of Adverse Events (95% CI) |
| Opioids | 0.79 (0.79 to 0.96)[9] |
| Placebo | 0.96 |
| NSAIDs | Comparable (no significant difference)[10] |
| Paracetamol | Comparable (no significant difference)[10] |
Table 3: Relative risk of any adverse events for metamizole compared to other analgesics in short-term use. [9]
Experimental Protocols
The data presented in this guide are derived from systematic reviews and meta-analyses of randomized controlled trials (RCTs). The general methodology for these studies is as follows:
1. Literature Search: A comprehensive search of multiple electronic databases is conducted, including PubMed, MEDLINE, Embase, Cochrane Central Register of Controlled Trials (CENTRAL), and LILACS.[1][3] Search strategies employ a combination of keywords and MeSH terms related to "metamizole," "dipyrone," "postoperative pain," "analgesia," and the specific comparators.
2. Study Selection: Inclusion criteria typically involve randomized, double-blind, placebo-controlled or active-comparator trials assessing the efficacy and/or safety of metamizole in adult or pediatric populations for specific indications (e.g., postoperative pain, fever).
3. Data Extraction and Analysis: Two independent reviewers typically extract data from the included studies. The primary efficacy outcomes often include pain intensity scores (e.g., Visual Analog Scale - VAS), the proportion of patients achieving at least 50% pain relief, time to rescue medication, and total opioid consumption. Safety outcomes include the incidence of any adverse events, serious adverse events, and specific events like gastrointestinal bleeding or agranulocytosis. Statistical analysis is performed using methods like the DerSimonian and Laird random-effects model to pool effect sizes.[1]
Mechanism of Action
The precise mechanism of action of metamizole is complex and not fully elucidated.[14][15] It is believed to involve multiple pathways, distinguishing it from traditional NSAIDs.[16] The primary proposed mechanisms include:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Metamizole's active metabolites are thought to inhibit COX enzymes, particularly COX-3 in the central nervous system, which reduces prostaglandin synthesis.[12][14][15] Its effect on COX-1 and COX-2 is considered weaker than that of classical NSAIDs.[16]
-
Activation of Endocannabinoid System: Metamizole may exert its analgesic effects through the activation of the endocannabinoid system, potentially via its active metabolites.[14][16]
-
Modulation of the Opioidergic System: The drug may also activate the endogenous opioidergic system, contributing to its analgesic properties.[14][15]
-
Interaction with the NO-cGMP Pathway: Metamizole might directly hinder nociceptor sensitization by activating the nitric oxide (NO) signaling pathway.[14]
References
- 1. Effectiveness of dipyrone (metamizole) in postoperative analgesia: A systematic review and meta-analysis | Anesthesia Key [aneskey.com]
- 2. researchgate.net [researchgate.net]
- 3. Postoperative Pain Management with Metamizole after Orthopedic Surgery: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single dose dipyrone (metamizole) for acute postoperative pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [A systematic review on the safety and efficacy of metamizole sodium as a therapy for the treatment of fever in children and adults] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antipyretic effect of oral dipyrone (Metamizole) compared to oral ibuprofen in febrile children: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Management of Fever; Comparison of the Effectiveness of Metamizole and Paracetamol in Patients with Suspected Swine Flu (H1N1) [] [jag.journalagent.com]
- 8. eajem.com [eajem.com]
- 9. The biggest source of information for doctors – proL... | medScope.pro [medscope.pro]
- 10. researchgate.net [researchgate.net]
- 11. Metamizole-Associated Adverse Events: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. Metamizole in the Management of Musculoskeletal Disorders: Current Concept Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Metamizole Sodium? [synapse.patsnap.com]
- 16. Metamizole - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Tempalgin in a Professional Setting
Regulatory Framework and Waste Classification
Pharmaceutical waste is regulated and must be handled separately from general and biohazardous waste.[3] Tempalgin, as an unused or expired medication, falls under the category of pharmaceutical waste. Depending on its chemical properties and local regulations, it could be classified as hazardous or non-hazardous waste.[4] In a laboratory or research setting, it is prudent to handle this compound as chemical waste, following established protocols for hazardous materials to ensure full compliance and safety.
Step-by-Step Disposal Protocol for Laboratory Settings
The following is a step-by-step guide for the proper disposal of this compound in a research or professional environment:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.[5][6]
-
Waste Segregation: Do not mix this compound with other types of waste. It should be segregated as pharmaceutical or chemical waste.
-
Containerization:
-
Accidental Spills:
-
Disposal Method:
-
Do not dispose of this compound down the drain or in regular trash.[4] Improper disposal can lead to environmental contamination as wastewater treatment plants are often not equipped to remove such pharmaceutical compounds.[8]
-
The recommended method of disposal for the active ingredients of this compound is incineration by a licensed waste disposal company.[3][6] This process safely destroys the active pharmaceutical ingredients.
-
Alternatively, chemical deactivation may be an option, but this should only be performed by qualified personnel following established and validated protocols.[6]
-
-
Documentation: Maintain a log of all pharmaceutical waste, including the name of the substance (this compound), quantity, and date of disposal. For hazardous waste, a hazardous waste manifest will be required for transport and disposal.[4]
-
Licensed Waste Disposal Service: Arrange for the collection and disposal of the container by a licensed and reputable biomedical or hazardous waste disposal company. These companies are equipped to handle and transport pharmaceutical waste in compliance with all relevant regulations.
Summary of Disposal Considerations for this compound's Active Ingredients
| Active Ingredient | Key Disposal Considerations | Recommended Disposal Method |
| Metamizole Sodium | Should not be released into the environment.[5] Must be classified according to local, regional, and national hazardous waste regulations.[5] | Incineration or disposal via a licensed waste management company.[6] |
| Triacetonamine-p-toluenesulfonate | Considered a chemical substance requiring careful handling. Surplus and non-recyclable solutions should be managed by a licensed disposal company.[3] | Dissolving in a combustible solvent followed by incineration in a chemical incinerator with an afterburner and scrubber.[3] |
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound in a professional laboratory setting.
References
Essential Safety and Handling Protocols for Tempalgin
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of Tempalgin, a pharmaceutical compound. The following procedural guidance is intended to ensure the safety of laboratory personnel and to outline proper operational and disposal plans.
Understanding the Hazards
This compound's active pharmaceutical ingredients (APIs) are Metamizole Sodium and Triacetonamine-p-toluenesulfonate . While comprehensive toxicological data for the combined product is limited, the primary hazards are associated with the individual components.
-
Metamizole Sodium (CAS 68-89-3): May cause allergic skin reactions.[1][2] It is harmful if swallowed.
-
Triacetonamine (CAS 826-36-8): May be corrosive to metals, is harmful if swallowed, and can cause severe skin burns and eye damage. It may also cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE based on the hazards of its active ingredients.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | To prevent skin contact and potential allergic reactions or burns.[3][4][5][6] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from dust, splashes, and potential severe irritation.[3][4][6][7] |
| Skin and Body Protection | Laboratory coat or impervious clothing. | To prevent contamination of personal clothing and skin.[3][4][6][7] |
| Respiratory Protection | NIOSH-approved respirator with cartridges for organic vapors and amines. | Recommended when handling the powder form, especially triacetonamine, to avoid respiratory irritation.[3][4] |
Occupational Exposure Limits
As of the date of this document, specific Occupational Exposure Limits (OELs) for Metamizole Sodium and Triacetonamine-p-toluenesulfonate have not been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH. In the absence of established OELs, it is imperative to handle these compounds with a high degree of caution, employing the principle of "As Low As Reasonably Practicable" (ALARP) for exposure.
Handling and Storage Procedures
Adherence to proper handling and storage protocols is essential to minimize risk.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form.
-
Avoid generating dust.
-
Prevent contact with skin, eyes, and clothing.[6]
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Spill and Disposal Plan
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation to the area.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like sawdust.
-
Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Waste Disposal:
-
Dispose of expired or unused this compound tablets and any contaminated materials as pharmaceutical waste in accordance with local, state, and federal regulations.
-
Do not dispose of this compound in standard laboratory trash or down the drain.
Experimental Workflow and Signaling Pathway Visualization
To ensure safe handling and proper experimental execution, a clear workflow is necessary. The following diagrams illustrate the logical sequence for PPE selection and a conceptual representation of a generic signaling pathway that could be investigated.
Caption: PPE Selection Workflow for Handling this compound.
This document is intended as a guide and should not replace a comprehensive, site-specific risk assessment and standard operating procedures. Always refer to the most current Safety Data Sheets for the individual components of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
